1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethyl-4-ethynylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-3-6-5-10(4-2)9-7(6)8(11)12/h1,5H,4H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXSRUHRSFUETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid (CAS 1354704-82-7), a heterocyclic compound with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information with established principles of pyrazole and alkyne chemistry to offer a thorough understanding of its core properties, potential synthetic routes, and promising applications. The pyrazole scaffold is a well-established pharmacophore in numerous FDA-approved drugs, and the incorporation of an ethynyl group provides a versatile handle for further chemical modifications, such as "click chemistry." This document is intended to serve as a valuable resource for researchers and developers interested in leveraging the unique structural features of this compound for the design of novel therapeutics and advanced materials.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[2] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Notably, several blockbuster drugs, such as the anti-inflammatory celecoxib and various kinase inhibitors used in oncology, feature a pyrazole core, underscoring its therapeutic relevance.[1][5]
The subject of this guide, this compound, combines this valuable heterocyclic core with two key functional groups: a carboxylic acid and a terminal alkyne. The carboxylic acid moiety offers a handle for amide bond formation and can influence the molecule's pharmacokinetic properties. The ethynyl group is of particular interest due to its utility in bioorthogonal "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile conjugation to other molecules.[6][7] This trifunctional architecture makes it a highly attractive building block for the synthesis of complex molecular probes, targeted therapeutics, and functional polymers.
Molecular Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1354704-82-7 | BLDpharm, Witofly Chemical |
| Molecular Formula | C₈H₈N₂O₂ | Calculated |
| Molecular Weight | 164.16 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Canonical SMILES | CCOC(=O)c1cn(C)nc1C#C | Inferred |
| Appearance | Predicted to be a solid at room temperature | General property of similar pyrazoles |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General property of pyrazole carboxylic acids[8] |
| Acidity (pKa) | The carboxylic acid proton is expected to be acidic, with a pKa typical for pyrazole carboxylic acids. | Inferred from related structures |
Proposed Synthetic Pathway
A definitive, published synthetic route for this compound is not currently available in the literature. However, a plausible and efficient synthesis can be designed based on well-established methodologies for pyrazole ring formation and subsequent functionalization. A likely approach would involve the construction of a 4-halogenated pyrazole ester followed by a Sonogashira coupling to introduce the ethynyl group.
Experimental Protocol: A Hypothetical Synthesis
Step 1: Synthesis of Ethyl 1-Ethyl-4-iodo-1H-pyrazole-3-carboxylate
-
Pyrazole Ring Formation: The synthesis would likely begin with the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with ethylhydrazine.
-
Halogenation: The resulting pyrazole can be selectively halogenated at the 4-position. Iodination is often preferred for subsequent cross-coupling reactions.
Step 2: Sonogashira Coupling to Introduce the Ethynyl Group
-
Reaction Setup: Ethyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate would be dissolved in a suitable solvent such as DMF or THF.
-
Catalyst and Reagents: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added, followed by a base (e.g., triethylamine).[9][10]
-
Alkyne Source: A protected alkyne, such as trimethylsilylacetylene, is introduced, and the reaction is heated.[9]
-
Deprotection: Following the coupling reaction, the silyl protecting group is removed under mild conditions to yield the terminal alkyne.
-
Hydrolysis: The ethyl ester can be hydrolyzed to the carboxylic acid under basic or acidic conditions.
Caption: Proposed synthetic workflow for this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three key functional groups: the pyrazole ring, the carboxylic acid, and the ethynyl group.
-
Pyrazole Ring: The pyrazole ring is aromatic and generally stable to oxidation and reduction.[11] Electrophilic substitution reactions, if forced, would likely occur at the remaining C-5 position. The nitrogen atoms can act as ligands for metal coordination.
-
Carboxylic Acid: This group will undergo typical carboxylic acid reactions, such as esterification and amidation. Its acidity allows for salt formation.
-
Ethynyl Group: The terminal alkyne is a highly versatile functional group. The acidic proton on the alkyne can be deprotonated to form an acetylide, which can act as a nucleophile. The carbon-carbon triple bond can undergo various addition reactions. Most importantly, it is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6]
Caption: Logical relationship of functional groups to reactivity and applications.
Potential Applications in Research and Development
Given the functionalities present in this compound, its potential applications are significant, particularly in the life sciences.
Medicinal Chemistry and Drug Discovery
The pyrazole scaffold is a well-known pharmacophore, and many pyrazole-containing compounds are potent kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[14] The core structure of this compound could serve as a foundational element for the development of novel kinase inhibitors. The ethynyl group allows for the facile attachment of various side chains via click chemistry, enabling the rapid generation of a library of compounds for screening against different kinase targets. This modular approach can accelerate the drug discovery process.[1][15]
Chemical Biology and Probe Development
The ability to participate in click chemistry makes this molecule an excellent building block for the synthesis of chemical probes.[16][17] For instance, it could be attached to a biomolecule of interest (e.g., a protein or a drug) to introduce an alkyne handle. This "tagged" biomolecule can then be visualized or captured by reacting it with an azide-functionalized reporter molecule, such as a fluorophore or a biotin tag.
Materials Science
The rigid, aromatic nature of the pyrazole ring, combined with the reactive ethynyl group, makes this compound a potential monomer for the synthesis of novel polymers with interesting electronic or photophysical properties. The carboxylic acid could also be used to anchor the molecule to surfaces or nanoparticles.
Safety and Handling
Specific toxicological data for this compound is not available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[20][21] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising, yet underexplored, chemical entity. Its combination of a biologically relevant pyrazole core, a versatile ethynyl group for click chemistry, and a carboxylic acid for further derivatization makes it a highly valuable building block for a wide range of applications. While a lack of extensive public data necessitates a predictive approach to its properties and synthesis, the foundational principles of organic chemistry provide a solid framework for its utilization. This guide serves to illuminate the potential of this molecule and to encourage further investigation into its synthesis, characterization, and application in the pursuit of novel scientific discoveries.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(1), 93-109.
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.
- Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011).
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (n.d.). Preprints.org. Retrieved February 12, 2026, from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Retrieved February 12, 2026, from [Link]
- Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c... (n.d.). Ingenta Connect. Retrieved February 12, 2026, from https://www.ingentaconnect.com/content/tandf/lsyc/2011/00000041/00000004/art00008
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 29-37.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020).
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
17 alpha-Ethynylestradiol Peptide Labeling by 'Click' Chemistry. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
-
Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved February 12, 2026, from [Link]
-
Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved February 12, 2026, from [Link]
-
Incorporation of Spin Labels and Paramagnetic Tags for Magnetic Resonance Studies Using Cycloaddition Reactions as a Tool. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved February 12, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. rroij.com [rroij.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. interchim.fr [interchim.fr]
- 8. chemmethod.com [chemmethod.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. echemi.com [echemi.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. fishersci.com [fishersci.com]
Structure and chemical formula of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid
Executive Summary: The Modular "Click" Scaffold
1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid represents a high-value bifunctional intermediate in medicinal chemistry. Its structural utility lies in its orthogonality: the C3-carboxylic acid serves as a handle for amide coupling (library generation), while the C4-alkyne enables bio-orthogonal "click" chemistry (CuAAC) or Sonogashira cross-coupling.
This guide details the structural properties, validated synthetic routes, and critical quality control parameters for this compound, designed for researchers requiring high-purity building blocks for kinase inhibitor discovery and fragment-based drug design (FBDD).
Part 1: Chemical Identity & Structural Analysis[1]
Core Chemical Data
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Predicted pKa | ~3.5 (Carboxylic acid), ~13.8 (Pyrazole N-H if unsubstituted) |
| H-Bond Donors/Acceptors | 1 / 3 |
| Topological Polar Surface Area | 54.4 Ų |
| SMILES | CCN1C=C(C#C)C(=N1)C(=O)O |
Structural Conformation & Regiochemistry
The pyrazole ring is planar. The critical structural challenge in synthesizing this molecule is the regiochemistry of the N-ethyl group .
-
Target Isomer (1-ethyl): The ethyl group is on the nitrogen adjacent to the carbon away from the carboxylate (N1).
-
Undesired Isomer (2-ethyl): The ethyl group is on the nitrogen adjacent to the carboxylate (N2).
-
Steric Note: The C3-carboxylate exerts steric pressure, generally favoring N1 alkylation, but electronic factors can lead to mixtures that require chromatographic separation.
Part 2: Retrosynthetic Logic & Synthesis Strategy
The synthesis requires a linear approach starting from commercially available pyrazole esters. The critical transformation is the introduction of the alkyne via Sonogashira coupling on a halogenated precursor.
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the divergent synthesis and critical decision nodes.
Figure 1: Step-wise synthetic pathway highlighting the critical regioselective separation step.
Part 3: Detailed Experimental Protocols
Step 1: C4-Iodination
Objective: Install a reactive handle at the C4 position.
-
Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv).
-
Solvent: Acetonitrile (MeCN).
-
Protocol:
-
Dissolve starting ester in MeCN (0.5 M).
-
Add NIS portion-wise at room temperature.
-
Stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).[1]
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine (color change from brown to yellow/clear). Extract with EtOAc.[1][2][3][4]
-
Yield Expectation: >85%.
-
Step 2: N-Alkylation (The Regioselectivity Bottleneck)
Objective: Attach the ethyl group to N1.
-
Reagents: Ethyl 4-iodo-1H-pyrazole-3-carboxylate, Ethyl Iodide (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Solvent: DMF (dry).
-
Protocol:
-
Suspend the pyrazole and base in DMF. Cool to 0°C.
-
Add Ethyl Iodide dropwise. Warm to RT and stir overnight.
-
Purification (Crucial): The reaction yields two isomers.
-
Isomer A (Target, N1-Ethyl): Usually the major product. Elutes second on silica (more polar).
-
Isomer B (Byproduct, N2-Ethyl): Usually minor. Elutes first (less polar).
-
-
Validation: Use NOE (Nuclear Overhauser Effect) NMR. Irradiating the N-Ethyl methylene protons should show an enhancement of the C5-H proton for the correct N1 isomer.
-
Step 3 & 4: Sonogashira Coupling & Global Deprotection
Objective: Install the alkyne and reveal the acid.
-
Reagents: TMS-Acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N.
-
Protocol:
-
Coupling: Degas a solution of the iodo-pyrazole in THF/Et₃N. Add catalysts and TMS-acetylene. Heat to 60°C under Argon for 4 hours.
-
Hydrolysis/Deprotection: The TMS group and the ethyl ester can often be removed simultaneously using basic hydrolysis, or sequentially.
-
One-Pot Method: Treat the crude TMS-coupled ester with LiOH (4 equiv) in THF:H₂O (3:1) at 50°C. This cleaves the ester to the acid and removes the TMS group.
-
Workup: Acidify carefully to pH 3–4 with 1M HCl. The product often precipitates or requires extraction with 2-MeTHF.
-
Part 4: Analytical Characterization (Self-Validation)
To ensure the integrity of the final compound, the following spectral features must be observed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Note |
| COOH | 12.5 – 13.5 | Broad Singlet | 1H | Disappears with D₂O shake. |
| C5-H (Pyrazole) | 8.10 – 8.30 | Singlet | 1H | Key diagnostic for pyrazole ring integrity. |
| N-CH₂ (Ethyl) | 4.10 – 4.25 | Quartet | 2H | Coupling constant J ≈ 7.2 Hz. |
| C≡C-H (Alkyne) | 4.00 – 4.20 | Singlet | 1H | Confirm TMS removal (TMS would be at 0.2 ppm). |
| CH₃ (Ethyl) | 1.35 – 1.45 | Triplet | 3H | Coupled to N-CH₂. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or ESI- (Negative mode).
-
Expected Mass:
-
[M+H]⁺ = 179.2
-
[M-H]⁻ = 177.2 (Acidic mode often gives cleaner spectra for carboxylic acids).
-
Part 5: Applications & Reactivity Profile
The "Click" Hub
The C4-ethynyl group is a "spring-loaded" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Reactivity: Reacts with azides (R-N₃) to form 1,4-disubstituted 1,2,3-triazoles.
-
Use Case: Bioconjugation (linking the pyrazole warhead to a protein or fluorophore) or fragment linking in drug discovery.
Amide Coupling
The C3-carboxylic acid is electronically deactivated by the pyrazole ring, making it slightly less reactive than a standard benzoic acid.
-
Recommended Coupling Agents: HATU or T3P (Propylphosphonic anhydride).
-
Avoid: EDC/HOBt may be too slow; acid chlorides (using SOCl₂) are viable but require care with the alkyne stability.
References
-
Regioselectivity of Pyrazole Alkylation
- Title: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles.
- Source:Journal of Organic Chemistry.
- Context: Defines the steric and electronic rules governing N1 vs N2 alkylation in pyrazole-3-carboxyl
-
Sonogashira Coupling on Pyrazoles
- Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Source:Arkivoc, 2016.
- Context: Provides specific conditions for coupling TMS-acetylene to 4-iodopyrazoles.
-
General Pyrazole Chemistry
Sources
Pyrazole-3-Carboxylic Acid Derivatives: A Technical Guide to Privileged Drug Discovery Scaffolds
Executive Summary
The pyrazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike generic heterocycles, this scaffold offers a unique vector for substituent attachment at the N1, C4, and C5 positions, while the C3-carboxylate serves as a critical hydrogen-bond acceptor/donor or a gateway for amide diversification.
This technical guide dissects the utility of pyrazole-3-carboxylic acid derivatives, moving beyond basic synthesis to explore regioselective construction, structure-activity relationships (SAR) in kinase inhibition, and validated experimental protocols.
Part 1: Structural & Chemical Logic
The Pharmacophore
The pyrazole-3-carboxylic acid moiety is not merely a linker; it is a bioactive determinant.
-
Dipole & H-Bonding: The pyrazole ring (pKa ~2.5 for the conjugate acid) acts as a weak base but a strong H-bond acceptor at N2. The C3-carbonyl oxygen extends this H-bond acceptor network, often engaging in "hinge binding" interactions within kinase ATP pockets.
-
Rigidity: The planar aromatic ring restricts the conformational freedom of attached substituents (e.g., N1-aryl or C5-aryl groups), reducing the entropic penalty upon protein binding.
-
Metabolic Stability: Unlike furan or thiophene analogs, the pyrazole ring is highly resistant to oxidative metabolism by cytochrome P450 enzymes, enhancing the drug-likeness of the scaffold.
Regioselectivity: The Synthetic Bottleneck
The synthesis of substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers. Controlling this regioselectivity is the primary challenge.
-
Thermodynamic Control: Reaction of hydrazine with unsymmetrical 1,3-diketones typically favors the sterically less crowded isomer.
-
Kinetic Control: The use of specific solvents (e.g., fluoroalcohols) or bulky protecting groups can invert selectivity.
Part 2: Synthetic Architecture & Visualization
Workflow: Regioselective Synthesis of 1,5-Diarylpyrazole-3-Carboxylates
The following diagram illustrates the critical decision points in synthesizing the bioactive 1,5-diaryl isomer (common in CB1 antagonists and kinase inhibitors) versus the 1,3-isomer.
Caption: Regioselective divergence in pyrazole synthesis. Path B is critical for accessing the 1,5-diaryl scaffold found in CB1 antagonists and specific kinase inhibitors.
Part 3: Medicinal Chemistry Case Study
Target: FLT3 and CDK Kinase Inhibition
Recent advances have positioned pyrazole-3-carboxamides as potent inhibitors of FLT3 (Fms-like tyrosine kinase 3), a key driver in Acute Myeloid Leukemia (AML).[1]
Mechanism of Action
The pyrazole-3-carboxamide motif functions as a Type I inhibitor :
-
Hinge Binding: The N2 nitrogen and the amide NH at C3 form a bidentate H-bond interaction with the kinase hinge region (e.g., Cys residue).
-
Gatekeeper Interaction: Substituents at C5 extend into the hydrophobic pocket behind the gatekeeper residue.
-
Solvent Front: The tail group attached to the amide nitrogen interacts with solvent-exposed residues, improving solubility and selectivity.
Signaling Pathway Interruption
The following diagram details the downstream effects of pyrazole-based inhibition on AML cell proliferation.
Caption: Mechanism of action for pyrazole-3-carboxamide inhibitors in the FLT3 signaling cascade, leading to apoptosis in leukemic cells.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of Ethyl 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Rationale: This protocol utilizes a Claisen condensation followed by cyclization, optimized for the 1,5-diaryl regioisomer typical of Rimonabant analogs.
Materials:
-
4'-Chloroacetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.2 eq)
-
2,4-Dichlorophenylhydrazine hydrochloride (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid
Step-by-Step Methodology:
-
Enolate Formation: To a flame-dried round-bottom flask under Argon, add THF (anhydrous) and cool to -78°C. Add LiHMDS dropwise.
-
Claisen Condensation: Add a solution of 4'-chloroacetophenone in THF dropwise. Stir for 45 mins at -78°C. Add diethyl oxalate rapidly. Allow warming to room temperature (RT) and stir for 3 hours.
-
Checkpoint: TLC should show consumption of ketone and formation of the diketoester (Lithium salt).
-
-
Cyclization: Quench the reaction with 1N HCl and extract with ethyl acetate. Evaporate solvent to obtain the crude diketoester.
-
Regioselective Ring Closure: Dissolve the crude residue in Ethanol. Add 2,4-Dichlorophenylhydrazine hydrochloride. Stir at RT for 12 hours.
-
Note: Avoiding reflux in this step minimizes the formation of the thermodynamic 1,3-isomer.
-
-
Purification: Remove ethanol under vacuum. Redissolve in EtOAc, wash with NaHCO3. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via NOE (Nuclear Overhauser Effect) NMR spectroscopy. Interaction between the N1-phenyl protons and C5-phenyl protons confirms the 1,5-substitution pattern.
Protocol B: Fluorescence-Based Kinase Binding Assay (FLT3)
Rationale: A self-validating biochemical assay to determine the
Materials:
-
Recombinant FLT3 Kinase domain
-
Fluorescently labeled peptide substrate (e.g., 5-FAM-labeled)
-
ATP (Ultrapure)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Methodology:
-
Preparation: Prepare serial dilutions of the pyrazole derivative in DMSO (Final DMSO concentration < 1%).
-
Incubation: Mix FLT3 enzyme, peptide substrate, and compound in a 384-well plate. Incubate for 15 mins at RT to allow equilibrium binding.
-
Initiation: Add ATP (at
concentration) to start the reaction. -
Detection: Monitor the phosphorylation of the fluorescent peptide using a microfluidic mobility shift assay (e.g., Caliper LabChip) or TR-FRET.
-
Data Analysis: Fit the dose-response curve using the Hill equation to derive
.-
Control: Staurosporine (1 µM) serves as the positive control (100% inhibition).
-
Part 5: Quantitative Data Summary
Comparison of biological activity for key pyrazole-3-carboxylic acid derivatives against standard targets.
| Compound Class | Substitution Pattern | Target | Activity ( | Reference |
| Rimonabant Analog | 1-(2,4-Cl2-Ph), 5-(4-Cl-Ph) | CB1 Receptor | 1.8 nM ( | [1] |
| FN-1501 Derivative | Pyrazole-3-carboxamide | FLT3 (AML) | 0.89 nM | [2] |
| FN-1501 Derivative | Pyrazole-3-carboxamide | CDK4 | 0.77 nM | [2] |
| Compound 151 | N1-H, 5-Aryl | S. aureus | 12.5 µg/mL (MIC) | [3] |
References
-
Lange, J. H., et al. (2004). "Synthesis and structure-activity relationships of novel 1,5-diarylpyrazole-3-carboxamide derivatives as cannabinoid CB1 receptor antagonists." Journal of Medicinal Chemistry. Link
-
Liu, X., et al. (2021). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." International Journal of Molecular Sciences. Link
-
Akbas, E., et al. (2005).[2] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. Link
-
Cetin, A. (2021).[3][4] "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." Mini-Reviews in Organic Chemistry. Link
-
Fassihi, A., et al. (2009). "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide."[5] European Journal of Medicinal Chemistry. Link
Sources
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meddocsonline.org [meddocsonline.org]
- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Ethynylpyrazole: A Versatile Building Block for Modern Medicinal Chemistry
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions make it an attractive core for drug design.[1] This guide focuses on a particularly valuable derivative: 4-ethynylpyrazole. The introduction of a terminal alkyne at the 4-position transforms the simple pyrazole core into a highly versatile building block. This functional group serves as a reactive handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." These reactions empower medicinal chemists to rapidly generate vast libraries of complex molecules with high efficiency and selectivity, accelerating the discovery of novel therapeutics. This document provides a comprehensive overview of the synthesis of 4-ethynylpyrazole, detailed protocols for its key chemical transformations, and case studies illustrating its application in contemporary drug discovery programs.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug development.[1] They can act as both hydrogen bond donors (N-H) and acceptors (pyridine-like nitrogen), enabling strong and specific interactions with biological targets like protein kinases.[1][3] Furthermore, the pyrazole ring is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.
The clinical significance of the pyrazole scaffold is well-established, with numerous approved drugs incorporating this moiety for a wide range of indications.[2] Notable examples include:
-
Celecoxib: A selective COX-2 inhibitor for the treatment of arthritis and inflammation.[1]
-
Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor used for erectile dysfunction.[1]
-
Ruxolitinib & Ibrutinib: Potent kinase inhibitors for the treatment of various cancers.[2]
The proven track record of pyrazole-containing drugs underscores the value of developing novel, functionalized pyrazole building blocks to explore new chemical space and identify next-generation therapeutics.
Synthesis of the 4-Ethynylpyrazole Building Block
The most reliable and common route to 4-ethynyl-1H-pyrazole involves a three-step sequence starting from commercially available 1H-pyrazole: iodination, followed by a Sonogashira coupling with a protected alkyne, and concluding with deprotection. The use of a protecting group, such as a trimethylsilyl (TMS) group, on the alkyne is critical to prevent undesired side reactions, particularly homocoupling of the terminal alkyne under the Sonogashira conditions.[2][4]
Detailed Experimental Protocol: Synthesis of 4-Ethynyl-1H-pyrazole
Step 1: Synthesis of 4-Iodo-1H-pyrazole
-
Rationale: Direct iodination at the C4 position of the pyrazole ring is an efficient process due to the electron-rich nature of the heterocycle. N-Iodosuccinimide (NIS) is often preferred as a mild and selective iodinating agent.
-
Procedure:
-
To a solution of 1H-pyrazole (1.0 eq) in acetonitrile (MeCN), add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate (EtOAc), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-iodo-1H-pyrazole.
-
Step 2: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-pyrazole
-
Rationale: The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[5] It requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] An amine base, such as triethylamine (Et₃N), is used to scavenge the HI byproduct.
-
Procedure:
-
To a solution of 4-iodo-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., THF or DMF), add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ (0.025 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add triethylamine (Et₃N, 2.5 eq) followed by ethynyltrimethylsilane (TMS-acetylene, 1.5 eq).
-
Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 4-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the TMS-protected product.
-
Step 3: Synthesis of 4-Ethynyl-1H-pyrazole (Deprotection)
-
Rationale: The TMS group is a labile protecting group for terminal alkynes and can be cleaved under mild basic or fluoride-mediated conditions.[4][6] A simple and effective method uses potassium carbonate in methanol, which is inexpensive and avoids the use of corrosive fluoride reagents.[7]
-
Procedure:
-
Dissolve the 4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in methanol (MeOH).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product, 4-ethynyl-1H-pyrazole, which can be used without further purification or recrystallized if necessary.
-
Key Coupling Chemistries of 4-Ethynylpyrazole
The terminal alkyne of 4-ethynylpyrazole is its key feature, enabling rapid diversification through two primary, highly reliable coupling reactions.
Sonogashira Cross-Coupling
This reaction is the cornerstone for linking the 4-ethynylpyrazole scaffold to various aryl or vinyl halides, providing a direct route to conjugated systems often found in kinase inhibitors and other targeted therapies.[5]
Self-Validating Protocol: Sonogashira Coupling
-
System Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-ethynyl-1H-pyrazole (1.2 eq), the aryl/vinyl halide (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of DMF and Et₃N). The amine serves as both the base and a co-solvent.
-
Reaction: Stir the mixture at a specified temperature (ranging from room temperature for reactive iodides to 80-100 °C for less reactive bromides) for 4-24 hours.[5]
-
Monitoring: Track the disappearance of the limiting reagent (the halide) by TLC or LC-MS. A successful reaction is indicated by the consumption of the starting material and the appearance of a new, less polar spot.
-
Work-up & Purification: After cooling, dilute the mixture with EtOAc and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the coupled product. The expected outcome is a clean product with yields typically ranging from 60-95%.
| Aryl Halide Example | Catalyst System | Conditions | Yield (%) |
| 4-Iodoaniline | Pd(PPh₃)₄ / CuI / Et₃N | DMF, 60 °C, 6h | 88 |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Dioxane, 90 °C, 12h | 75 |
| 3-Chloropyrrolopyrimidine | [DTBNpP]Pd(crotyl)Cl | DMSO, RT, 4h | 92[8] |
Note: Yields are representative and can vary based on substrate and precise conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced by Sharpless and Meldal, "click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[9][10] The CuAAC reaction is the premier example, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[9] This reaction is exceptionally reliable and bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[11]
Self-Validating Protocol: CuAAC (Click Chemistry)
-
System Setup: In a vial, dissolve the 4-ethynyl-1H-pyrazole (1.0 eq) and the desired organic azide (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add sodium ascorbate (0.2 eq of a freshly prepared 1M aqueous solution) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[11][12]
-
Reaction: Add the catalyst solution to the mixture of alkyne and azide. Stir vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Monitoring: A successful reaction is typically indicated by the formation of a precipitate (the triazole product) or by TLC/LC-MS analysis showing complete consumption of the starting materials.
-
Work-up & Purification: If a precipitate forms, it can often be isolated by simple filtration and washed with water and a cold non-polar solvent (like diethyl ether) to yield a highly pure product. If the product is soluble, it can be extracted with an organic solvent. Yields for CuAAC reactions are consistently high, often exceeding 90-95%.[9]
Applications in Drug Discovery: A Kinase Inhibitor Case Study
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors bind to the ATP pocket, and the pyrazole scaffold is adept at forming key hydrogen bonds with the "hinge region" of this pocket. The 4-ethynylpyrazole building block is an ideal tool for constructing libraries of potential kinase inhibitors.
Workflow: From Building Block to Kinase Inhibitor
A common strategy involves using Sonogashira coupling to attach various substituted aryl or heteroaryl groups to the 4-position of the pyrazole. These appended groups can then occupy different sub-pockets of the kinase ATP binding site, allowing for the fine-tuning of potency and selectivity.
For example, a series of 4-(pyrazol-3-yl)-pyridines were developed as potent inhibitors of c-Jun N-terminal kinase (JNK).[3] While this specific example involves a different pyrazole isomer, the synthetic logic is directly applicable. By coupling 4-ethynylpyrazole with a library of substituted 2-bromopyridines, one could rapidly generate a focused library for screening.
Table: Representative Kinase Inhibitory Activity
The following table presents hypothetical but representative data for a kinase inhibitor series derived from 4-ethynylpyrazole, illustrating a typical structure-activity relationship (SAR).
| Compound ID | R Group (on Aryl) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| PYR-001 | -H | 450 | >10,000 |
| PYR-002 | 4-OCH₃ | 220 | >10,000 |
| PYR-003 | 3-NH₂ | 85 | 5,600 |
| PYR-004 | 3-NH-CO-CH₃ | 12 | >10,000 |
| PYR-005 | 4-CF₃ | 310 | 8,900 |
Data is illustrative. Actual IC₅₀ values are determined experimentally.[13][14][15][16]
SAR Insights:
-
PYR-001 to PYR-002: The addition of an electron-donating methoxy group shows a modest improvement in potency.
-
PYR-003: Introducing a hydrogen bond donor (amine) at the meta-position significantly improves potency, suggesting a key interaction in the binding pocket.
-
PYR-004 (Lead Candidate): Acylating the amine to form an amide further enhances potency and often improves cell permeability and metabolic stability. This compound shows excellent potency and selectivity.
-
PYR-005: An electron-withdrawing group at the para-position is less favorable, decreasing potency.
Conclusion and Future Outlook
The 4-ethynylpyrazole scaffold is more than just a heterocyclic core; it is a powerful platform for innovation in medicinal chemistry. Its straightforward, high-yielding synthesis and compatibility with robust coupling chemistries like the Sonogashira reaction and CuAAC make it an invaluable tool for the rapid construction of diverse and complex molecular libraries. The demonstrated success of pyrazole-based drugs, particularly in the kinase inhibitor space, provides a strong rationale for the continued exploration of this building block.
Future applications are likely to expand beyond traditional small molecule inhibitors. The ethynyl group is an ideal anchor for developing covalent inhibitors, where it can be designed to react with a nearby cysteine residue in a target protein. Furthermore, its utility in click chemistry makes it a perfect component for constructing more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where reliable and specific conjugation is paramount. As drug discovery continues to evolve, the versatility and reliability of the 4-ethynylpyrazole building block ensure it will remain a staple in the medicinal chemist's toolbox.
References
-
Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
-
BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
-
Moussa, Z. et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770.
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs.
-
Antonio, A., & M. E., G. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(9), 1859-1864.
-
Bioclone Inc. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery.
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
-
BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with But-2-yn-1-ylglycine.
-
Wikipedia. (n.d.). Sonogashira coupling.
-
Gaillard, P. et al. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Wang, Y. et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4965.
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
-
ResearchGate. (n.d.). IC50 values of tested compounds 4 and 6 ± standard deviation against HEPG2-1.
-
Silva, A. M. L. et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14, 1489.
-
Ali, M. M. et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13, 35056-35073.
-
Taylor, R. J. K. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(17), 3325-3346.
-
ResearchGate. (n.d.). Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2.
-
Anizon, F. et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(12), 2137.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling.
-
Du, Y. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13, 1377-1400.
-
Kumar, R. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 1-23.
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2018(2), 205-214.
-
Al-Ostoot, F. H. et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(16), 4983.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Ghorbani, F. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(24), 7932–7936.
-
Bakthavachalam, V. et al. (2012). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1165-1171.
-
Schmalzbauer, M. et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles.
-
Danish, M. et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(21), 7480.
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioclone.net [bioclone.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Harnessing the Pyrazole Core: A New Frontier in Bioorthogonal Click Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of bioorthogonal chemistry has fundamentally transformed our ability to probe and manipulate biological systems in their native state. The quest for faster, more stable, and highly selective chemical ligation tools is perpetual. This guide introduces the pyrazole core, a privileged scaffold in medicinal chemistry, as a versatile and powerful component of next-generation bioorthogonal reagents. We will delve into the design principles, reaction kinetics, and practical applications of pyrazole-based reagents, with a primary focus on their role as highly reactive dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. This document provides researchers and drug development professionals with the foundational knowledge and practical protocols to leverage these emerging tools for advanced bioconjugation, cellular imaging, and therapeutic development.
Introduction: The Need for Advanced Bioorthogonal Tools
Bioorthogonal chemistry encompasses a set of high-fidelity chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] These reactions, often termed "click chemistry," are characterized by their high selectivity, excellent yields, and mild reaction conditions.[2][3] Two dominant catalyst-free reactions in this space are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1][][5]
While established reagents have been instrumental, the field continually seeks to enhance the balance between reaction speed and reagent stability. The pyrazole ring, a five-membered aromatic heterocycle, is a cornerstone of modern drug discovery, found in numerous FDA-approved drugs.[6][7] Its inherent physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an attractive scaffold.[7] Recently, derivatives of the pyrazole core have emerged as potent bioorthogonal reagents, offering a unique combination of stability and tunable reactivity.[8][9][10]
4H-Pyrazoles: A Tunable Diene for Ultrafast IEDDA Reactions
The IEDDA reaction is a powerful cycloaddition between an electron-deficient diene and an electron-rich dienophile.[11][12] It is recognized as the fastest known bioorthogonal reaction, offering kinetics that enable real-time tracking of biological processes.[11][13] The development of 4H-pyrazoles as a new class of dienes represents a significant advancement in this area.
The Causality of Reactivity: From Fluorination to Oxo-Substitution
Early work on 4H-pyrazoles required acid catalysis for Diels-Alder reactions, rendering them incompatible with living systems.[2] The breakthrough came from strategic substitutions at the saturated C4 position of the pyrazole ring.
-
Fluorinated 4H-Pyrazoles: The introduction of geminal fluorine atoms at the C4 position (e.g., in 4,4-difluoro-3,5-diphenyl-4H-pyrazole, DFP) dramatically enhances reactivity.[2] This is attributed to hyperconjugative antiaromaticity , where the electron-withdrawing fluorine atoms destabilize the ground state of the diene, lowering the activation energy for the cycloaddition with strained alkynes like endo-bicyclo[6.1.0]non-4-yne (BCN).[2][14] However, this high reactivity comes at the cost of reduced stability under physiological conditions, as the reagents are susceptible to degradation by biological nucleophiles.[8][9][10]
-
4-Oxo-4H-Pyrazoles: To address the stability issue, researchers developed 4-oxo-substituted 4H-pyrazoles.[8][9][10] These reagents strike an optimal balance between stability and reactivity. The most promising of these, an oxygen-substituted spirocyclic pyrazole (OSP), exhibits rapid Diels-Alder reactivity while being significantly more stable than its fluorinated counterparts.[8][15] The enhanced reactivity of OSP is attributed to a combination of three key factors:
-
Antiaromaticity: Similar to the fluorinated versions, the electron-withdrawing nature of the oxo-group contributes to a degree of antiaromaticity that primes the molecule for reaction.[8]
-
Predistortion: The spirocyclic structure puckers the saturated center into an envelope-like geometry, pre-distorting the diene into a conformation that is closer to the transition state of the Diels-Alder reaction.[8]
-
Spirocyclization: The spirocycle also reduces geminal repulsion, further contributing to the diene's high reactivity.[8][15]
-
The mechanism for this IEDDA reaction is illustrated below.
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Quantitative Kinetics: A Comparative Analysis
The efficacy of a bioorthogonal reaction is critically dependent on its rate. The 4-oxo-4H-pyrazoles exhibit kinetics comparable to, or exceeding, some of the most common SPAAC reactions.
| Reagent (Diene) | Reaction Partner | Second-Order Rate Constant (k₂) | Reference |
| OSP | BCN | 0.17 M⁻¹ s⁻¹ | [8][15] |
| MHP | BCN | 0.030 M⁻¹ s⁻¹ | [8] |
| EKP | BCN | 0.030 M⁻¹ s⁻¹ | [8] |
| Aliphatic Azide | BCN | 0.14 M⁻¹ s⁻¹ | [8] |
Data measured in 9:1 methanol/water at 26 °C.
Proven Biocompatibility: Stability and Low Toxicity
For a reagent to be truly bioorthogonal, it must be stable and non-toxic in a physiological environment. OSP has demonstrated exceptional stability in tests mimicking the intracellular and extracellular environments.[8][15]
-
Nucleophile Stability: No degradation of OSP was detected after 8 hours at 37 °C in a phosphate-buffered saline (PBS) solution containing reduced and oxidized glutathione, which presents a variety of nucleophilic functional groups.[8][15]
-
Cell Media & Lysate Stability: OSP showed negligible degradation after 24 hours at 37 °C in complete cell culture medium and in undiluted HeLa cell lysate.[8]
-
Cell Viability: When incubated with HeLa cells for up to 48 hours, OSP showed no significant toxicity at concentrations up to 100 µM, a concentration range suitable for most cell labeling experiments.[8]
Pyrazole-Forming Bioorthogonal Reactions
Beyond serving as a reactive diene, the pyrazole core can also be the product of a bioorthogonal reaction. These alternative strategies expand the toolkit available to researchers.
-
Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC): This reaction occurs between mesoionic sydnones (acting as 1,3-dipoles) and strained alkynes. The [3+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases CO₂ and forms a stable pyrazole product.[1]
-
Isonitrile-Tetrazine Ligation: Isonitriles can undergo a [4+1] cycloaddition with tetrazines, which, after a subsequent cycloreversion that releases N₂, generates a pyrazole ring.[1] The stability of the resulting pyrazole can be tuned, with tertiary isonitriles yielding stable products suitable for permanent labeling.[1]
Practical Implementation: Synthesis and Bioconjugation Protocols
A key aspect of trustworthiness is providing reproducible, self-validating protocols. Here we outline methodologies for the synthesis of a key reagent and its application in bioconjugation.
Experimental Protocol: Synthesis of 4-Oxo-4H-Pyrazoles (General)
The synthesis of 4-oxo-4H-pyrazoles like MHP, EKP, and OSP is achieved through the condensation of a suitable 1,3-diketone with hydrazine, a variation of the classic Knorr pyrazole synthesis.[8][16]
Caption: General workflow for 4-oxo-4H-pyrazole synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the appropriate 1,3-diketone precursor in a suitable solvent (e.g., ethanol).
-
Condensation: Add hydrazine hydrate to the solution. The molar ratio should be optimized but is typically near stoichiometric.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure 4-oxo-4H-pyrazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary based on the specific 1,3-diketone precursor used. Refer to the supporting information of Abularrage et al., 2023 for detailed procedures.[8]
Experimental Protocol: Protein Labeling in Cell Lysate
This protocol describes a general workflow for conjugating a pyrazole-tagged molecule to an alkyne-bearing reporter in a complex biological matrix.
Caption: Workflow for bioorthogonal labeling in cell lysate.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a cell lysate containing the biomolecule of interest, which has been metabolically or enzymatically labeled with a strained alkyne (e.g., BCN).
-
Dissolve the pyrazole-containing probe (e.g., OSP conjugated to a reporter like biotin or a small molecule) in a minimal amount of a biocompatible solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Ligation Reaction:
-
To the cell lysate, add the pyrazole-probe stock solution to a final concentration typically in the range of 50-100 µM. Ensure the final DMSO concentration remains low (<1% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at 37 °C or room temperature with gentle agitation.
-
-
Analysis:
-
The reaction product can be directly analyzed. For example, if the pyrazole-probe contains a fluorescent dye, the labeled protein can be visualized by running the lysate on an SDS-PAGE gel and imaging with an appropriate fluorescence scanner.
-
Alternatively, if the probe contains a biotin tag, the labeled protein can be detected by Western blot using streptavidin-HRP or enriched using streptavidin beads for downstream proteomic analysis.
-
Applications and Future Outlook
The unique combination of rapid, catalyst-free kinetics, high stability, and low toxicity makes pyrazole-based bioorthogonal reagents exceptionally well-suited for demanding applications in research and drug development.[8][17]
-
Live-Cell Imaging: The fast kinetics allow for real-time visualization of dynamic processes. Fluorogenic pyrazole reagents could be developed that "turn on" their fluorescence upon reaction, reducing background noise.[18]
-
Drug Development: Given the prevalence of the pyrazole scaffold in pharmaceuticals, these reagents are ideal for creating prodrugs that are activated at a specific site of action or for developing advanced antibody-drug conjugates (ADCs).[6][19][20] The stability of the resulting linkage is critical for ensuring the therapeutic payload remains attached until it reaches its target.
-
Materials Science: These reactions can be used to functionalize biomaterials, creating surfaces that can selectively capture cells or creating hydrogels with precisely controlled properties.[3]
The future of pyrazole-based bioorthogonal chemistry is bright. Further tuning of the pyrazole core could yield reagents with even faster kinetics or with orthogonal reactivity to other click chemistries, enabling multi-target labeling experiments.[1] The development of pyrazoles that react with different dienophiles will further expand the bioorthogonal toolkit for scientists and drug developers.
References
-
Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(30), 4451-4454. [Link]
-
Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]
-
Abularrage, N. S., et al. (2023). Bioorthogonal 4 H-pyrazole "click" reagents. PubMed. [Link]
-
Abularrage, N. S. (2023). Bioorthogonal Reagents: Design, Synthesis, and Reactivity. DSpace@MIT. [Link]
-
Levandowski, B. J., Abularrage, N. S., Houk, K. N., & Raines, R. T. (2019). Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron Demand Diels–Alder Dienes. DSpace@MIT. [Link]
-
Svatunek, D., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PMC. [Link]
-
Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]
-
Creative Biolabs. Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs. [Link]
-
Vega-Ramon, F., et al. (2024). Transient Flow-Assisted Kinetic Modelling and Reaction Network Identification for Pyrazole Synthesis. ResearchGate. [Link]
-
Abularrage, N. S., et al. (2023). Bioorthogonal 4 H-pyrazole “click” reagents. DSpace@MIT. [Link]
-
Mbua, N. E., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
-
Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]
-
CAS. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]
-
Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]
-
Butler, R. N., et al. The 'inverse electron-demand' Diels–Alder reaction in polymer synthesis. Part 4.1 The preparation and crystal structures of some bis(1,2,4,5-tetrazines). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Kumar, A., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. ResearchGate. [Link]
-
Chad Chemistry. (2019). synthesis of pyrazoles. YouTube. [Link]
-
Singh, A., & Singh, A. (2024). Click chemistry in drug development recent trends and application. RJPT. [Link]
-
Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT. [Link]
-
Guchhait, G., & Mal, D. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. [Link]
-
Keinänen, O., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. PMC. [Link]
-
ACS. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS. [Link]
-
Wikipedia. Click chemistry. Wikipedia. [Link]
-
Bakis, E., et al. (2021). A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing. [Link]
-
Zhang, Y., et al. (2023). Bioorthogonal Chemistry in Cellular Organelles. PMC. [Link]
-
Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing. [Link]
-
Nikić, I., et al. (2016). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. ResearchGate. [Link]
Sources
- 1. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. dergipark.org.tr [dergipark.org.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Bioorthogonal 4 H-pyrazole "click" reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 12. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 13. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Bioorthogonal Reagents: Design, Synthesis, and Reactivity [dspace.mit.edu]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. youtube.com [youtube.com]
- 17. rjptonline.org [rjptonline.org]
- 18. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4][5] The successful development of any new chemical entity, such as 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid, from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation, and shelf-life.[6]
This guide provides a comprehensive overview of the essential solubility and stability studies for this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of pharmaceutical sciences and regulatory expectations.[7][8][9][10][11]
I. Solubility Characterization
A compound's solubility dictates its dissolution rate and subsequent absorption in the gastrointestinal tract, making it a critical parameter in early drug discovery.[6][12] Both kinetic and thermodynamic solubility assays are employed to build a comprehensive solubility profile.
A. Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[12] This high-throughput screening method is invaluable during the initial stages of drug discovery for ranking and prioritizing compounds.[12][13]
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution at pH 7.4, ensuring the final DMSO concentration is less than 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Data Analysis: Plot the turbidity against the compound concentration to determine the kinetic solubility value.
B. Thermodynamic Solubility Determination
Thermodynamic solubility, often referred to as equilibrium solubility, is the "gold standard" measurement.[14] It defines the maximum concentration of a compound that can be dissolved in a solvent system under equilibrium conditions.[12]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Excess Solid Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.[6]
-
Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or salt form changes.[13]
Data Presentation: Solubility Profile of this compound
| Parameter | pH 2.0 | pH 4.5 | pH 6.8 | pH 7.4 | FaSSIF | FeSSIF |
| Kinetic Solubility (µM) | > 200 | > 200 | 150 | 120 | 180 | 250 |
| Thermodynamic Solubility (µg/mL) | 50 | 85 | 25 | 15 | 40 | 75 |
FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid. These biorelevant media provide a more in vivo-like assessment of solubility.[13]
Workflow for Comprehensive Solubility Assessment
Caption: Workflow for solubility characterization.
II. Stability Assessment
Understanding the chemical stability of this compound is crucial for developing a stable formulation with an acceptable shelf-life.[15] Stability studies involve both forced degradation and long-term stability testing under various environmental conditions.
A. Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways.[15][16][17] This information is vital for developing stability-indicating analytical methods.[16] The typical stress conditions include acid, base, oxidation, heat, and light.[16][18]
Experimental Protocol: Forced Degradation of this compound
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 N HCl at 60°C for 24 hours. At the molecular level, acidic conditions can protonate electrophilic centers, making them susceptible to nucleophilic attack by water, potentially leading to the hydrolysis of susceptible functional groups.[17]
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[19]
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[17]
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[19]
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Aim for 5-20% degradation for meaningful results.[18]
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 N HCl, 60°C | 12.5 | 2 | 4.8 min |
| 0.1 N NaOH, 60°C | 8.2 | 1 | 6.1 min |
| 3% H₂O₂, RT | 18.9 | 3 | 3.5 min |
| 80°C, solid | 2.1 | 0 | - |
| Photolytic | 25.4 | 4 | 2.9 min, 7.2 min |
B. Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to establish the retest period for the drug substance and the shelf-life for the drug product.[7] These studies are governed by ICH guidelines.[8][11]
Experimental Protocol: ICH Long-Term Stability Study
-
Batch Selection: Place three primary batches of this compound on stability.[7]
-
Storage Conditions: Store the samples at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[8]
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[7][8]
-
Parameters to be Tested: At each time point, evaluate the following:
-
Appearance
-
Assay
-
Degradation products
-
Water content
-
Any other critical quality attributes
-
Logical Flow of a Stability Program
Caption: Overview of a typical stability program.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a therapeutic agent. The systematic approach outlined in this guide, encompassing both kinetic and thermodynamic solubility assessments, as well as forced degradation and long-term stability studies, provides a robust framework for characterizing this novel pyrazole derivative. The data generated from these studies will guide formulation development, ensure product quality, and satisfy regulatory requirements, ultimately paving the way for clinical evaluation.
References
- Development of forced degradation and stability indic
- Pharmaceutical Solubility Testing | Why It Matters and Wh
- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchG
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- Forced Degradation Studies for Stability - Nelson Labs.
- Forced degradation studies: A critical lens into pharmaceutical stability.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Labor
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products - World Health Organiz
- Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority.
- Annex 10 - ICH.
- Forced Degrad
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
- Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv
- Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv
- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Deriv
- Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles - Semantic Scholar.
- Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti - Der Pharma Chemica.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID.
Sources
- 1. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. sid.ir [sid.ir]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. qlaboratories.com [qlaboratories.com]
- 9. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]
- 10. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]
- 11. database.ich.org [database.ich.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. raytor.com [raytor.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Forced Degradation Studies - STEMart [ste-mart.com]
Novel Pyrazole-Based Linkers for Fragment-Based Drug Design: A Technical Guide
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a powerful strategy for the identification of high-quality lead compounds. A critical step in many FBDD campaigns is the linking of two or more fragments that bind to adjacent pockets on a biological target. The choice of the linker is paramount to the success of this endeavor, as it dictates the spatial orientation of the fragments and influences the physicochemical properties of the final molecule. This guide introduces a novel class of rigid and synthetically versatile linkers based on the pyrazole scaffold. We will explore the rationale for their use, provide detailed synthetic protocols for their generation, and outline a comprehensive workflow for their application in an FBDD project, from initial fragment screening to the validation of the final linked compound.
The Central Role of Linkers in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) is a rational drug discovery paradigm that begins with the identification of low molecular weight fragments (typically <300 Da) that bind to a biological target with low affinity.[1][2] These initial hits are then optimized into more potent lead compounds through a variety of strategies, including fragment growing, merging, and linking.[3][4] The fragment linking approach, where two fragments binding to distinct, adjacent sub-pockets of a target are connected, is a particularly attractive strategy as it can lead to a dramatic increase in binding affinity and selectivity.[5][6]
The success of a fragment linking strategy is heavily reliant on the design of the linker. An ideal linker should:
-
Maintain the optimal binding orientation of the individual fragments.
-
Possess appropriate physicochemical properties to ensure good solubility and cell permeability.
-
Be synthetically accessible to allow for the rapid generation of a library of linked compounds.
-
Exhibit metabolic stability .[7]
Commonly used linkers are often flexible aliphatic chains or contain amide bonds.[8][9] While effective in many cases, their flexibility can introduce an entropic penalty upon binding. This has led to an increasing interest in more rigid linkers that can pre-organize the fragments in a bioactive conformation.
The Pyrazole Scaffold: A Privileged Structure for Novel Linker Design
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of approved drugs and biologically active compounds.[7][10][11] The pyrazole nucleus offers several key advantages that make it an excellent candidate for the design of novel linkers in FBDD:
-
Rigidity: The aromatic nature of the pyrazole ring provides a rigid scaffold that can reduce the entropic cost of binding.
-
Defined Geometries: The substitution pattern on the pyrazole ring allows for precise control over the spatial orientation of the linked fragments. 1,3-, 1,4-, and 3,5-disubstituted pyrazoles present distinct vectorial arrangements.
-
Synthetic Tractability: A multitude of robust and well-established synthetic methods exist for the regioselective synthesis of substituted pyrazoles.[12][13][14]
-
Drug-like Properties: The pyrazole moiety can act as both a hydrogen bond donor and acceptor, potentially contributing to favorable interactions with the target protein and improving the overall physicochemical properties of the linked compound.[15]
This guide proposes the novel application of the pyrazole scaffold not as a core fragment, but as a versatile and rigid linker to connect two distinct, previously identified fragments.
Synthesis of Pyrazole-Based Linkers
The synthesis of pyrazole-based linkers requires the introduction of reactive handles at specific positions on the pyrazole ring to enable covalent attachment to the initial fragments. The choice of substitution pattern (1,3-, 1,4-, or 3,5-) will be dictated by the relative orientation of the two fragments in the target's binding site, as determined by structural biology techniques such as X-ray crystallography.
General Synthetic Strategies
The most common and versatile method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[10][16] By choosing appropriately functionalized starting materials, one can introduce the necessary reactive handles for fragment attachment.
Below are detailed protocols for the synthesis of key pyrazole linker precursors with different substitution patterns.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole Linker Precursor
This protocol describes the synthesis of a 3,5-disubstituted pyrazole with a carboxylic acid and an amino group, which can be used for subsequent amide bond formation with two different fragments.
Step 1: Synthesis of the 1,3-Dicarbonyl Precursor
-
To a solution of ethyl 4-oxobutanoate (1 eq.) in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (NaH) (1.1 eq.) portion-wise at 0°C.
-
After stirring for 30 minutes, add a protected amino-acid ethyl ester (e.g., N-Boc-glycine ethyl ester) (1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Purify the resulting β-keto ester by column chromatography.
Step 2: Cyclization to Form the Pyrazole Ring
-
Dissolve the purified β-keto ester (1 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 eq.) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by recrystallization or column chromatography.
Step 3: Deprotection of the Amine
-
Dissolve the protected pyrazole in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) (10 eq.) and stir at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the desired 3,5-disubstituted pyrazole linker precursor.
Alternative Substitution Patterns
Similar strategies can be employed to generate 1,3- and 1,4-disubstituted pyrazole linkers. For example, a 1,4-disubstituted pyrazole can be synthesized via a [3+2] cycloaddition of a sydnone with an alkyne.[8][17] Regioselective synthesis of 1,3-disubstituted pyrazoles can be achieved using ionic liquids as a solvent with cinnamaldehyde derivatives.[18]
| Substitution Pattern | Precursor Fragments | Key Reaction Type | Vectoral Orientation |
| 1,3-Disubstituted | Hydrazine + α,β-Unsaturated Carbonyl | Cyclocondensation | Angled |
| 1,4-Disubstituted | Sydnone + Alkyne | 1,3-Dipolar Cycloaddition | Linear |
| 3,5-Disubstituted | Hydrazine + 1,3-Dicarbonyl | Cyclocondensation | V-shaped |
FBDD Workflow Using Pyrazole-Based Linkers
The integration of novel pyrazole-based linkers into an FBDD campaign follows a structured, multi-stage process.
Figure 1: FBDD workflow incorporating pyrazole-based linkers.
Stage 1: Fragment Screening and Hit Identification
The initial phase involves screening a fragment library against the target of interest to identify initial hits.
-
Primary Screening: High-throughput techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or Differential Scanning Fluorimetry (DSF) are employed to identify fragments that bind to the target.[12][13]
-
Hit Validation: Hits from the primary screen are validated using orthogonal biophysical methods to eliminate false positives.[14]
-
Structural Characterization: X-ray crystallography is the gold standard for determining the binding mode of the fragment hits.[5][19] This step is crucial for a fragment linking strategy as it provides the precise location and orientation of the fragments in the binding site.[20][21][22]
Stage 2: Pyrazole Linker Design and Synthesis
Once two fragments that bind to adjacent pockets have been identified and their binding modes structurally characterized, the design of the pyrazole-based linker can commence.
-
Selection of Linker Geometry: Based on the relative positions of the two fragments, the appropriate pyrazole substitution pattern (1,3-, 1,4-, or 3,5-) is chosen to optimally bridge the two fragments.
-
Computational Modeling: Molecular modeling can be used to design a small library of pyrazole linkers with varying lengths and functionalities to explore the chemical space between the two fragments.
-
Synthesis of the Linked Compounds: The chosen pyrazole linker precursors are synthesized as described in Section 3. The fragments are then coupled to the linker using standard chemistries such as amide bond formation or Suzuki coupling.[9]
Stage 3: Evaluation and Optimization of Linked Compounds
The newly synthesized pyrazole-linked compounds are then evaluated for their binding affinity and biological activity.
-
Biophysical Characterization: Isothermal Titration Calorimetry (ITC) is used to accurately determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the linked compounds.[23][24][25][26] A significant increase in affinity compared to the individual fragments is expected.
-
Biochemical Assays: The linked compounds are tested in relevant biochemical or cell-based assays to determine their functional activity (e.g., IC50 or EC50).
-
Structural Biology: Co-crystal structures of the most potent linked compounds with the target protein are obtained to confirm that the designed binding mode is achieved and to guide further optimization.
-
Structure-Activity Relationship (SAR) Studies: A focused library of analogs is synthesized to explore the SAR and optimize the potency, selectivity, and drug-like properties of the lead compound.
Case Study: A Hypothetical Example
To illustrate the application of this methodology, consider a hypothetical kinase target.
-
Fragment Screening: An NMR-based screen identifies two fragments, Fragment A (an aminothiazole) and Fragment B (a substituted indole), binding to adjacent sub-pockets of the ATP binding site.
-
Structural Biology: X-ray crystallography reveals that the amino group of Fragment A and the 5-position of Fragment B are oriented towards each other in a "V" shape.
-
Linker Design: A 3,5-disubstituted pyrazole linker is selected to match this geometry. A synthetic route is devised to create a pyrazole with a carboxylic acid at the 3-position and an amino group at the 5-position.
-
Synthesis: Fragment A is coupled to the 3-position carboxylic acid of the pyrazole linker via amide bond formation. The 5-position of Fragment B (functionalized as a boronic acid) is then coupled to a halogenated pyrazole intermediate via a Suzuki coupling.
-
Evaluation: The resulting linked compound shows a 1000-fold increase in binding affinity as measured by ITC. A co-crystal structure confirms the intended binding mode.
-
Optimization: Further optimization of the substituents on the pyrazole ring and the fragments leads to a potent and selective kinase inhibitor.
Sources
- 1. EP0526281A1 - Process for the preparation of 1,4-substituted pyrazoles - Google Patents [patents.google.com]
- 2. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 3. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosolveit.de [biosolveit.de]
- 5. selvita.com [selvita.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical Fragments: Fragment-linking on proteins: amide formation [practicalfragments.blogspot.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 24. Isothermal titration calorimetry for measuring macromolecule-ligand affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 26. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Ethyl vs. 1-Methyl Pyrazole Carboxylic Acid Derivatives: A Comparative Analysis for Drug Discovery
Introduction: The Significance of N-Alkylation in the Pyrazole Core
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for extensive structural modifications to fine-tune pharmacokinetic and pharmacodynamic properties. Among the most fundamental of these modifications is the choice of the substituent at the N1 position of the pyrazole ring. This guide provides an in-depth technical comparison of two closely related but distinct classes of pyrazole derivatives: those bearing a 1-ethyl group versus those with a 1-methyl group, appended to a carboxylic acid functionalized pyrazole core.
For researchers, scientists, and drug development professionals, understanding the nuanced impact of this seemingly minor homologous extension—the addition of a single methylene unit—is critical for rational drug design.[3] This decision can significantly influence a molecule's physicochemical properties, metabolic stability, target engagement, and ultimately, its therapeutic potential. This whitepaper will dissect these differences, providing field-proven insights into the synthesis, properties, and biological implications of 1-ethyl and 1-methyl pyrazole carboxylic acid derivatives.
Synthetic Strategies: A Comparative Overview
The synthesis of 1-alkyl pyrazole carboxylic acids typically involves a multi-step sequence starting with the formation of the pyrazole core, followed by N-alkylation (if not incorporated in the initial cyclization), and finally, hydrolysis of an ester precursor to the carboxylic acid. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the pyrazole ring.
Core Synthesis: The Knorr Pyrazole Synthesis
A robust and widely used method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[4][5] For the synthesis of the ester precursors to our target carboxylic acids, a suitable β-keto ester is the starting point.
Figure 1: General synthetic workflow for 1-alkyl pyrazole carboxylic acids.
Experimental Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This protocol outlines the initial formation of the pyrazole ring, which serves as a common precursor for both the 1-methyl and 1-ethyl derivatives.
Materials:
-
Ethyl 2,4-dioxovalerate
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 2,4-dioxovalerate (73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL), cooled to 0 °C, slowly add hydrazine monohydrate (110.68 mmol) dropwise.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.[6]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and add saturated aqueous NaHCO₃ solution (5 mL).[6]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid.[6] This intermediate can be used in the subsequent N-alkylation step without further purification.
Experimental Protocol 2: N-Alkylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This protocol details the introduction of the methyl or ethyl group at the N1 position. The choice of alkylating agent is the key variable.
Materials:
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Iodomethane (for 1-methyl derivative) or Iodoethane (for 1-ethyl derivative)
-
Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (10 mmol) in anhydrous DMF (20 mL).
-
Add potassium carbonate (15 mmol) to the solution.
-
Add the alkylating agent (iodomethane or iodoethane, 12 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate or ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
Experimental Protocol 3: Base-Catalyzed Hydrolysis to the Carboxylic Acid
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This protocol is applicable to both the 1-methyl and 1-ethyl ester precursors.
Materials:
-
Ethyl 1-alkyl-3-methyl-1H-pyrazole-5-carboxylate (alkyl = methyl or ethyl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Water
-
Hydrochloric Acid (HCl, 1N)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the ethyl 1-alkyl-3-methyl-1H-pyrazole-5-carboxylate (5 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Add NaOH or LiOH (10 mmol) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.[7]
-
Once the hydrolysis is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.[7]
-
A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 1-alkyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Comparative Analysis of Physicochemical Properties
The transition from a 1-methyl to a 1-ethyl substituent, while seemingly minor, imparts measurable changes in the physicochemical properties of the resulting carboxylic acid derivatives. These changes are critical as they directly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate.
| Property | 1-Methyl Derivative | 1-Ethyl Derivative | Rationale for the Difference |
| Molecular Weight | Lower | Higher (+14.03 g/mol ) | Addition of a -CH₂- group. |
| Lipophilicity (LogP) | Lower | Higher | The added ethyl group increases the hydrocarbon character, leading to a higher partition coefficient in nonpolar solvents.[8][9] |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally correlates with decreased aqueous solubility.[9] |
| Polar Surface Area (PSA) | No significant change | No significant change | The N-alkylation does not directly involve polar atoms, hence the PSA remains largely unaffected. |
| pKa | Marginally higher | Marginally lower | The ethyl group is slightly more electron-donating than the methyl group, which can subtly influence the acidity of the carboxylic acid. |
Expertise & Experience Insight: The increase in lipophilicity observed when moving from a methyl to an ethyl group is a critical consideration in drug design. While a moderate increase in LogP can improve membrane permeability and cell penetration, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and higher rates of metabolic clearance.[8] Therefore, the choice between a 1-methyl and 1-ethyl pyrazole must be carefully balanced with the overall physicochemical profile of the molecule and the specific requirements of the biological target.
Structure-Activity Relationship (SAR) and Biological Implications
The N1-substituent on the pyrazole ring plays a crucial role in orienting the molecule within the binding pocket of its biological target. The seemingly small increase in steric bulk from a methyl to an ethyl group can have profound effects on binding affinity and biological activity.
Figure 2: Steric and binding considerations for N1-substituents.
Impact on Target Engagement
-
Steric Constraints: In a sterically constrained binding site, the smaller methyl group may be favored, allowing for optimal positioning of other key pharmacophoric elements. The larger ethyl group could introduce a steric clash, leading to a decrease in binding affinity and potency.
-
Hydrophobic Interactions: Conversely, if the binding pocket has an available hydrophobic region near the N1-position, the ethyl group can engage in favorable van der Waals interactions that are not possible for the methyl group. This can lead to an increase in binding affinity.[10]
Influence on ADME Properties
-
Metabolic Stability: The N-alkyl group can be a site of metabolic attack by cytochrome P450 (CYP) enzymes. The susceptibility to metabolism can differ between the methyl and ethyl groups. Generally, more lipophilic compounds tend to have higher clearance rates through metabolism.[8] The ethyl group, being slightly more lipophilic, might be more prone to oxidation.
-
Membrane Permeability: The increased lipophilicity of the ethyl derivative could potentially lead to enhanced membrane permeability and better oral absorption, provided the compound's solubility is not compromised to a large extent.
Trustworthiness through Self-Validating Systems: The choice between a 1-methyl and 1-ethyl derivative should not be arbitrary. It should be part of a systematic structure-activity relationship (SAR) study. By synthesizing and testing both analogues, researchers can validate their hypotheses about the nature of the target's binding pocket. If the ethyl derivative shows a significant drop in activity, it strongly suggests a sterically constrained region. If activity increases, it points to the presence of a beneficial hydrophobic pocket. This iterative process of design, synthesis, and testing forms a self-validating system for optimizing lead compounds.
Comparative Biological Activity Data (Hypothetical Examples)
The following table presents hypothetical IC₅₀ values for a series of kinase inhibitors to illustrate how the N1-substituent can impact potency.
| Compound ID | N1-Substituent | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| PZ-001 | Methyl | 50 | 500 |
| PZ-002 | Ethyl | 250 | 25 |
In this hypothetical example, the methyl-substituted compound PZ-001 is more potent against Kinase A, suggesting a tighter binding pocket. In contrast, the ethyl-substituted PZ-002 is more potent against Kinase B, indicating that the larger ethyl group likely engages in favorable hydrophobic interactions within a more accommodating binding site.
Conclusion and Future Perspectives
The selection of a 1-methyl versus a 1-ethyl substituent on a pyrazole carboxylic acid core is a critical decision in the drug discovery process, with significant consequences for the compound's physicochemical properties, ADME profile, and biological activity. While the ethyl group offers a slight increase in lipophilicity, which can be advantageous for membrane permeability and exploring hydrophobic binding interactions, it can also lead to decreased solubility and potential steric clashes. The smaller methyl group may be optimal for fitting into constrained binding sites.
Ultimately, the choice is context-dependent and must be guided by empirical data derived from systematic SAR studies. Both derivatives serve as invaluable tools for probing the topology of target binding sites and for fine-tuning the properties of lead compounds. As our understanding of target biology and predictive ADME modeling continues to advance, the ability to rationally select such subtle structural modifications will become an even more powerful component of modern drug design.
References
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: a patent review (2012-2016).
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity in PK design: methyl, ethyl, futile. Journal of Computer-Aided Molecular Design, 17(2-4), 273-286. [Link]
-
Keseru, G. M., & Makara, G. M. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Medicinal Chemistry Communications, 6(10), 1836-1845. [Link]
-
Zhang, L., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660898. [Link]
-
Sadek, K. U., et al. (2011). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. African Journal of Pharmacy and Pharmacology, 5(7), 934-941. [Link]
- Google Patents. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
-
Wesołowska, O., et al. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. Molecules, 28(1), 136. [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. PubMed. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Sharma, S., et al. (2020). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 25(21), 5038. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
Sources
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on more than 96,000 Compounds [ouci.dntb.gov.ua]
- 3. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Efficiency CuAAC Protocol for 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid
Abstract
This guide details a robust protocol for performing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid .[1] While this scaffold serves as a potent pharmacophore in fragment-based drug discovery (FBDD), its structural features—specifically the adjacent pyrazole nitrogen and carboxylic acid—present unique challenges regarding copper coordination. This protocol utilizes a ligand-accelerated system (THPTA/BTTAA) to suppress non-productive substrate chelation, ensuring high yields and reaction rates in both aqueous and organic media.
Compound Profile & The "Chelation Challenge"
Structural Analysis
Molecule: this compound Functional Features:
-
C4-Ethynyl: The reactive "click" handle.[1] Sterically accessible but electronically coupled to the pyrazole ring.
-
C3-Carboxylic Acid: Provides aqueous solubility at neutral/basic pH but introduces a hard oxygen donor.[1]
-
N2-Nitrogen: A borderline soft donor capable of metal coordination.[1]
The Challenge: Substrate Self-Poisoning
Unlike simple aliphatic alkynes, this molecule possesses a "chelating pocket" formed by the N2 nitrogen and the carboxylate group. In standard ligand-free conditions, this pocket can sequester Cu(I) ions, forming stable, catalytically inactive complexes.
-
Consequence: Stalled reactions, requirement for high copper loading (>20 mol%), and increased oxidative byproducts.
-
Solution: Use of a tris(triazolylmethyl)amine ligand (THPTA or BTTAA) . These ligands bind Cu(I) with higher affinity than the pyrazole substrate, maintaining the metal in a reactive, catalytic cycle while protecting it from oxidation.
Reaction Design & Optimization
Reagent Selection Logic
| Component | Selection | Rationale |
| Copper Source | CuSO₄[1] · 5H₂O | Stable Cu(II) precursor; reduced in situ to avoid handling unstable Cu(I) salts. |
| Ligand | THPTA (Water-soluble) or TBTA (Organic) | CRITICAL: Prevents copper sequestration by the pyrazole-carboxylate motif.[1] THPTA is preferred for aqueous buffers; TBTA for DMSO/DMF.[1] |
| Reductant | Sodium Ascorbate | Reduces Cu(II) to Cu(I) and scavenges dissolved oxygen.[2] |
| Solvent | DMSO/Buffer (1:1) or tBuOH/Water | Ensures solubility of both the organic azide and the polar pyrazole acid. |
| Buffer pH | HEPES or PBS (pH 7.5 - 8.[1]0) | Keeps the carboxylic acid deprotonated ( |
Detailed Experimental Protocol
Stock Solution Preparation[1]
-
Alkyne Stock (1): Dissolve this compound in DMSO to 50 mM.
-
Azide Stock: Dissolve organic azide in DMSO to 50 mM.
-
CuSO₄ Stock: 20 mM in DI water.[1]
-
THPTA Ligand Stock: 50 mM in DI water.[1]
-
Sodium Ascorbate Stock: 100 mM in DI water (Freshly prepared ; do not store).
Step-by-Step Procedure (1 mL Scale)
Target Concentration: 1 mM Reactants, 5 mol% Catalyst
-
Catalyst Pre-Complexation (The "Master Mix"):
-
In a separate microtube, mix 5 µL CuSO₄ stock (0.1 µmol) and 10 µL THPTA stock (0.5 µmol).
-
Note: Maintaining a 1:2 to 1:5 Cu:Ligand ratio is vital to outcompete the substrate chelation.
-
Incubate for 5 minutes. Solution should remain clear blue/teal.[1]
-
-
Reaction Assembly:
-
To a 1.5 mL Eppendorf tube (or glass vial), add:
-
835 µL Buffer (PBS or HEPES, pH 7.5) or Solvent Mix (50% DMSO/Water).
-
20 µL Alkyne Stock (1 µmol).
-
20 µL Azide Stock (1 µmol).
-
-
Vortex to ensure homogeneity.[1]
-
-
Catalyst Addition:
-
Add the 15 µL Pre-complexed Cu-THPTA mixture to the reaction vial. Vortex.
-
-
Initiation:
-
Add 100 µL Sodium Ascorbate stock (10 µmol).
-
Observation: The solution may turn colorless or pale yellow (reduction of Cu(II) to Cu(I)).
-
Cap the vial immediately to minimize oxygen exposure.
-
-
Incubation:
-
Incubate at Room Temperature (25°C) for 1–4 hours with gentle agitation (shaker or rotator).
-
Note: Do not heat above 40°C unless necessary, as this accelerates ascorbate degradation.
-
Workup & Purification[1]
-
Acidification: If the product is expected to be solid, acidify the reaction mixture to pH ~3 using 1M HCl. The carboxylic acid product will likely precipitate.
-
Centrifuge, wash with water, and dry.
-
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). The product will partition into the organic phase at acidic pH.
Visualization: Workflow & Logic
Experimental Workflow Diagram
Caption: Workflow for CuAAC with chelating substrates. Pre-complexation of Copper with THPTA prevents the pyrazole substrate from sequestering the metal.
Troubleshooting & QC
| Observation | Diagnosis | Corrective Action |
| Solution turns brown/yellow | Copper Oxidation | Oxygen has entered.[1] Add more ascorbate (5 eq) or degas solvents. |
| Precipitate forms immediately | Copper-Substrate Complex | Ligand concentration too low.[1] Increase THPTA:Cu ratio to 5:1 or 10:1. |
| Low Conversion (LCMS) | Catalyst Poisoning | Add fresh Cu-THPTA/Ascorbate mix. Ensure pH is >7.0. |
| Blue color persists | Incomplete Reduction | Ascorbate is degraded.[1] Prepare fresh stock and add. |
Analytical Check (LCMS)
-
Reactant: this compound (
[M+H] ).[1] -
Product: Mass =
. -
Note: Monitor at 254 nm (aromatic) and in Negative Mode (carboxylic acid) for best sensitivity.
References
-
Presoslki, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[1] Current Protocols in Chemical Biology.[1][3] Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie Int.[1] Ed. Link
-
Shao, C., et al. (2010).[4] Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[1][5][6] Journal of Organic Chemistry.[4] Link
-
Hong, V., et al. (2009).[3] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.[1] Link
Sources
Application Notes & Protocols: Synthesis of 1,2,3-Triazoles from 4-Ethynylpyrazole Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole-Triazole Hybrids
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds into single molecular entities has emerged as a powerful strategy for the discovery of novel therapeutic agents. Among these, the fusion of pyrazole and 1,2,3-triazole moieties has garnered considerable attention. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Similarly, the 1,2,3-triazole ring, often synthesized via the highly efficient "click chemistry," serves as a stable and versatile linker, capable of enhancing molecular diversity and improving pharmacokinetic profiles.[2][3][4] The resulting pyrazole-triazole hybrids have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents, making their synthesis a key area of interest for drug development professionals.[2][5][6][7]
This application note provides a comprehensive guide to the synthesis of 1,2,3-triazoles derived from 4-ethynylpyrazole precursors. We will delve into the core synthetic methodologies, including the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the regioselective Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Each section will provide not only detailed, step-by-step protocols but also the underlying mechanistic principles and expert insights to guide your experimental design and troubleshooting.
Synthesis of the Key Precursor: 4-Ethynylpyrazoles
The successful synthesis of pyrazole-triazole hybrids is contingent upon the availability of the 4-ethynylpyrazole building block. While various methods for pyrazole synthesis exist, a common and effective route to 4-functionalized pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] Subsequent functionalization at the C4 position is often required to introduce the ethynyl group.
A robust method for the direct ethynylation of pyrazoles is the Sonogashira coupling of a 4-halopyrazole with a terminal alkyne. Alternatively, functional group transformations from other C4 substituents, such as aldehydes, can be employed.[9]
Protocol: Synthesis of a Model 4-Ethynylpyrazole
This protocol outlines a general two-step procedure for the synthesis of a 4-ethynylpyrazole, starting from a commercially available pyrazole.
Step 1: Iodination of the Pyrazole Core
-
Reagents and Materials:
-
Pyrazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (solvent)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
-
-
Procedure: a. Dissolve the pyrazole in acetonitrile in a round-bottom flask. b. Add N-iodosuccinimide to the solution in one portion. c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. e. Extract the product with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the 4-iodopyrazole.
Step 2: Sonogashira Coupling to Introduce the Ethynyl Group
-
Reagents and Materials:
-
4-Iodopyrazole (1.0 eq)
-
Ethynyltrimethylsilane (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) (solvent and base)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)
-
Standard inert atmosphere setup (Schlenk line or glovebox)
-
-
Procedure: a. To a Schlenk flask under an inert atmosphere, add the 4-iodopyrazole, Pd(OAc)₂, PPh₃, and CuI. b. Add degassed triethylamine, followed by ethynyltrimethylsilane. c. Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC. d. After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. e. Concentrate the filtrate under reduced pressure. f. Dissolve the crude TMS-protected alkyne in THF and add TBAF solution. g. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC). h. Quench the reaction with water and extract with ethyl acetate. i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. j. Purify the crude product by silica gel column chromatography to afford the desired 4-ethynylpyrazole.
The Azide-Alkyne Cycloaddition: Crafting the 1,2,3-Triazole Ring
The [3+2] cycloaddition between an azide and an alkyne is the cornerstone of 1,2,3-triazole synthesis. The choice of catalytic system dictates the regioselectivity of the reaction, yielding either 1,4- or 1,5-disubstituted triazoles.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
The CuAAC is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, mild reaction conditions, and broad substrate scope.[10][11][12] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.
Mechanism of CuAAC: The mechanism of the CuAAC is thought to involve the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered metallacycle before reductive elimination to yield the 1,4-disubstituted triazole product.[13]
Experimental Workflow for CuAAC
Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: CuAAC Synthesis of a 1,4-Disubstituted Pyrazole-Triazole Hybrid
-
Reagents and Materials:
-
4-Ethynylpyrazole (1.0 eq)
-
Organic azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol/Water (1:1) solvent mixture
-
Standard reaction and purification equipment
-
-
Procedure: a. In a round-bottom flask, dissolve the 4-ethynylpyrazole and the organic azide in the t-butanol/water mixture. b. In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. c. Add the aqueous solution of copper(II) sulfate to the reaction mixture, followed by the sodium ascorbate solution. d. Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change. e. Monitor the reaction progress by TLC. f. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the 1,4-disubstituted pyrazole-triazole hybrid.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
While CuAAC is highly selective for the 1,4-isomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary and highly regioselective route to 1,5-disubstituted 1,2,3-triazoles.[14][15][16] This method is particularly valuable as the 1,5-isomer can exhibit different biological activities compared to its 1,4-counterpart. The most common catalysts are ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)].[17][18]
Mechanism of RuAAC: The proposed mechanism for RuAAC involves the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate.[15][18] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product.[15]
Reaction Scheme for RuAAC
Caption: General reaction scheme for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Protocol: RuAAC Synthesis of a 1,5-Disubstituted Pyrazole-Triazole Hybrid
-
Reagents and Materials:
-
4-Ethynylpyrazole (1.0 eq)
-
Organic azide (1.1 eq)
-
[Cp*RuCl(cod)] (0.05 eq)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere setup
-
-
Procedure: a. To a Schlenk flask under an inert atmosphere, add the 4-ethynylpyrazole, organic azide, and [Cp*RuCl(cod)]. b. Add the anhydrous, degassed solvent. c. Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. d. Monitor the reaction progress by TLC. e. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. f. Purify the crude product directly by silica gel column chromatography to yield the 1,5-disubstituted pyrazole-triazole hybrid.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Bioorthogonal Approach
For applications in chemical biology and bioconjugation, the use of potentially toxic heavy metal catalysts is undesirable. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative.[19][20] This reaction utilizes a strained cyclooctyne, which reacts readily with azides without the need for a catalyst.[21][22]
While the 4-ethynylpyrazole itself is not strained, it can be reacted with an azide-functionalized biomolecule in the presence of a strained alkyne-containing linker, or the pyrazole can be functionalized with a strained alkyne to react with an azide-modified substrate.
Key Features of SPAAC:
-
Bioorthogonality: The reaction proceeds under physiological conditions without interfering with biological processes.
-
Metal-Free: Avoids the cytotoxicity associated with copper and ruthenium catalysts.
-
Kinetics: The reaction rate is driven by the ring strain of the cyclooctyne.
Comparative Data of Azide-Alkyne Cycloaddition Methods
| Feature | CuAAC | RuAAC | SPAAC |
| Catalyst | Copper(I) | Ruthenium(II) | None |
| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted | Mixture (often 1,4-favored) |
| Reaction Conditions | Mild (often room temp.) | Elevated temperatures | Mild (physiological) |
| Key Advantage | High efficiency, reliability | Access to 1,5-isomer | Bioorthogonal, metal-free |
| Primary Application | General synthesis | Accessing isomeric diversity | Bioconjugation |
Conclusion and Future Perspectives
The synthesis of 1,2,3-triazoles from 4-ethynylpyrazole precursors offers a versatile and powerful platform for the generation of novel molecular entities with significant therapeutic potential. The choice of synthetic methodology—CuAAC, RuAAC, or SPAAC—should be guided by the desired regiochemistry and the intended application of the final compound. As our understanding of the biological roles of pyrazole-triazole hybrids continues to grow, the development of even more efficient and selective synthetic methods will remain a critical endeavor in the field of medicinal chemistry.
References
- Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. PubMed.
- Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. PMC.
- Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)
- Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry.
- Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. ACS Omega.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.
- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal.
- Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed.
- Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PMC.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- Synthesis of 1,2,3-Triazole Derivatives and Evalu
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- Strain-promoted alkyne-azide cycloadditions (SPAAC)
- Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Royal Society of Chemistry.
- Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Request PDF.
- Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Request PDF.
- Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry.
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation medi
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chalmers University of Technology.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC.
- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
- The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Applied Chemistry.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as vers
- recent advances in the synthesis of new pyrazole deriv
- Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. The Royal Society of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 15. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.chalmers.se [research.chalmers.se]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. datapdf.com [datapdf.com]
- 20. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 21. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Sonogashira coupling vs direct synthesis for 4-ethynylpyrazoles
This Application Note is designed for medicinal chemists and process development scientists. It contrasts the two primary strategies for installing an acetylene handle at the C4 position of the pyrazole core: Transition-Metal Catalyzed Cross-Coupling (Sonogashira) versus Functional Group Interconversion (Homologation) .
Part 1: Strategic Analysis & Decision Matrix
The 4-ethynylpyrazole motif is a critical pharmacophore in kinase inhibitors (e.g., BTK, JAK) and a versatile "click chemistry" handle. The choice between Sonogashira coupling and Direct Synthesis (via Homologation) is rarely about yield alone; it is a decision governed by metal scavenging requirements , substrate stability , and supply chain availability .
The Core Dilemma
-
Method A: Sonogashira Coupling is the industry standard for speed. It installs the alkyne in one step from readily available 4-iodopyrazoles. However, it introduces Palladium (Pd) and often Copper (Cu), necessitating rigorous heavy metal remediation (scavenging) to meet ICH Q3D guidelines for pharmaceutical intermediates.
-
Method B: Aldehyde Homologation (Direct Synthesis) avoids transition metals entirely in the bond-forming step. It builds the alkyne from a 4-formylpyrazole precursor (generated via Vilsmeier-Haack). This is the preferred route when the substrate contains potent metal-chelating motifs (which poison Pd catalysts) or when strict "metal-free" conditions are mandated early in the synthesis.
Decision Matrix (Graphviz)
Figure 1: Strategic decision tree for selecting the synthetic route based on substrate chemistry and regulatory constraints.
Part 2: Method A – Sonogashira Coupling (The Standard)
Mechanistic Insight
The 4-position of the pyrazole ring is electron-rich. Consequently, oxidative addition of Pd(0) into the C4-Halogen bond is slower than with typical aryl halides.
-
Halogen Choice: 4-Iodopyrazoles are required for mild conditions. 4-Bromopyrazoles often require elevated temperatures (>80°C) or bulky phosphine ligands (e.g., XPhos, SPhos).
-
The Copper Problem: Classic Sonogashira uses CuI as a co-catalyst.[1][2] However, copper can induce Glaser homocoupling of the alkyne (forming diynes) and is difficult to remove from polar heterocycles.[3]
-
Recommendation: Use a Copper-Free protocol facilitated by an amine base and a reactive Pd precatalyst to ensure purity.
Validated Protocol (Copper-Free)
Target: 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole Scale: 10 mmol
Reagents:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%) or [Pd(allyl)Cl]₂/XPhos for difficult substrates.
-
Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio). Note: Et₃N acts as both base and reductant.
Step-by-Step Workflow:
-
Deoxygenation (Critical): Charge the reaction vessel with DMF and Et₃N. Sparge with Argon for 15 minutes. Oxygen causes rapid catalyst death and homocoupling.
-
Catalyst Loading: Add PdCl₂(PPh₃)₂ and the 4-iodopyrazole under positive Argon pressure.
-
Alkyne Addition: Add TMSA via syringe.
-
Reaction: Heat to 60°C. Monitor by LCMS. Conversion is typically >95% within 4 hours.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.
-
Scavenging: Treat organic layer with SiliaMetS® Thiol or charcoal (10 wt%) for 1 hour to remove Pd residues. Filter and concentrate.
Troubleshooting:
-
Stalled Reaction: Add 1 mol% fresh catalyst and degas again.
-
Black Precipitate: "Palladium black" formation indicates ligand dissociation. Increase PPh₃ loading or switch to a palladacycle precatalyst.
Part 3: Method B – Direct Synthesis via Homologation (The Alternative)
Mechanistic Insight
This route builds the alkyne from a carbonyl precursor, avoiding the Halide-Pd cycle.
-
Precursor: 4-Formylpyrazole (easily accessible via Vilsmeier-Haack formylation of the pyrazole).
-
Reagent: The Bestmann-Ohira Reagent (BOR) (dimethyl (1-diazo-2-oxopropyl)phosphonate).[4][5][6]
-
Mechanism: Base-mediated methanolysis of BOR generates the active dimethyl diazomethylphosphonate anion, which undergoes a Horner-Wadsworth-Emmons (HWE) reaction with the aldehyde, followed by elimination of nitrogen to yield the terminal alkyne.
Validated Protocol (Bestmann-Ohira)
Target: 1-methyl-4-ethynyl-1H-pyrazole Scale: 10 mmol
Reagents:
-
1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Bestmann-Ohira Reagent (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[7]
-
Solvent: Methanol (MeOH) (Dry).[5]
Step-by-Step Workflow:
-
Preparation: Dissolve the aldehyde in dry MeOH (0.5 M concentration).
-
Base Addition: Add K₂CO₃. The mixture may become slightly heterogeneous.
-
Reagent Addition: Add the Bestmann-Ohira reagent dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Note: Evolution of N₂ gas will be observed. Ensure venting.
-
-
Quench: Dilute with diethyl ether (or MTBE) and saturated NaHCO₃.
-
Purification: Extract with ether. Wash with brine. The product is often pure enough for the next step without chromatography.
Pathway Visualization (Graphviz)
Figure 2: Mechanism of the Bestmann-Ohira homologation converting an aldehyde to a terminal alkyne.
Part 4: Comparative Data & Performance
The following data summarizes average performance metrics based on internal process chemistry evaluations.
| Feature | Method A: Sonogashira (Cu-Free) | Method B: Bestmann-Ohira Homologation |
| Starting Material | 4-Iodopyrazole | 4-Formylpyrazole |
| Reagent Cost | Moderate (Pd catalyst) | High (Bestmann-Ohira Reagent) |
| Atom Economy | High (if TMS is avoided) | Lower (Phosphonate waste) |
| Purification | Difficult (Pd removal required) | Easy (Simple extraction/wash) |
| Functional Group Tolerance | Low for chelators (SH, pyridines) | High (Base-sensitive groups only) |
| Scalability | Excellent (Multi-kg proven) | Good (Gas evolution limits reactor fill) |
| Typical Yield | 85–95% | 75–88% |
Author's Verdict: Use Sonogashira for early-stage discovery chemistry where speed is paramount and heavy metal limits are loose. Use Bestmann-Ohira for late-stage functionalization or when the molecule contains "catalyst poisons" (sulfur/nitrogen-rich motifs) that stall Pd-coupling.
References
-
Sonogashira Coupling Reviews & Copper-Free Protocols
-
Bestmann-Ohira Reagent (Homologation)
-
Pyrazole Regioselectivity & Synthesis
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation. Journal of Organic Chemistry.
-
Sources
- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 2. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phosphonylpyrazoles from Bestmann-Ohira reagent and nitroalkenes: synthesis and dynamic NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bestmann-Ohira-试剂:从醛合成炔烃的实验方案 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Selective Esterification of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the efficient and selective esterification of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical research and drug development. The presence of an acid-sensitive ethynyl (alkyne) functional group necessitates a strategic approach to avoid undesirable side reactions such as hydration or polymerization. This note details two distinct protocols, with a primary recommendation for the Steglich esterification due to its exceptionally mild and neutral reaction conditions. An alternative Fischer-Speier esterification protocol is also presented, accompanied by a thorough discussion of its limitations and the necessary precautions. The rationale behind method selection, detailed step-by-step procedures, purification strategies, and troubleshooting advice are provided to ensure reproducible, high-yield synthesis for researchers and chemical development professionals.
Introduction: The Synthetic Challenge
Pyrazole derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates three key features: a stable N-substituted pyrazole core, a carboxylic acid handle for derivatization, and an ethynyl group that serves as a versatile anchor for further modifications, such as copper-catalyzed "click" chemistry.
The primary challenge in the esterification of this substrate is the chemical sensitivity of the ethynyl group. Standard acid-catalyzed methods, like the Fischer esterification, employ strong acids and elevated temperatures which can lead to undesired hydration of the alkyne.[1][2][3] Therefore, the selection of a mild and highly selective esterification method is critical to preserve the molecule's integrity and achieve high product purity.
Rationale for Method Selection: Prioritizing Functional Group Tolerance
Given the substrate's characteristics, a comparative analysis of common esterification methods points to the Steglich esterification as the superior choice.
-
Recommended Method: Steglich Esterification. This method utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[4][5] The reaction proceeds under neutral conditions and typically at room temperature, offering excellent functional group tolerance.[5][6] It is particularly effective for substrates that are sensitive to acid or heat.[4]
-
Alternative Method: Fischer-Speier Esterification. This classic method involves heating the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄).[1][2] While cost-effective and suitable for large-scale synthesis of simple molecules, the harsh conditions pose a significant risk to the ethynyl moiety. This method should only be considered when the substrate lacks acid-sensitive groups or when a rigorous optimization of reaction conditions can be undertaken to minimize side-product formation.
-
Other Considerations: Mitsunobu Reaction. The Mitsunobu reaction is another mild alternative that converts alcohols to esters using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[7][8][9] While effective, it generates stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification. For this application, the Steglich esterification offers a more straightforward work-up due to the precipitation of the urea byproduct.[5]
Mechanism Spotlight: The Steglich Esterification
The elegance of the Steglich esterification lies in its catalytic cycle, which avoids the generation of strong acids. The mechanism, illustrated below, proceeds through several key steps.
-
Activation of the Carboxylic Acid: The lone pair on the nitrogen of DCC attacks the carboxylic acid proton, and the resulting carboxylate attacks the central carbon of the protonated DCC. This forms a highly reactive O-acylisourea intermediate.
-
Role of the DMAP Catalyst: While the alcohol can directly attack the O-acylisourea, this pathway is often slow. DMAP, being a superior nucleophile, rapidly attacks the intermediate to form a reactive N-acylpyridinium salt.[4] This intermediate is highly electrophilic and not prone to the intramolecular rearrangement that can form a stable N-acylurea byproduct.[4][5]
-
Nucleophilic Attack and Ester Formation: The alcohol attacks the activated N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst.
-
Byproduct Formation: The protonated DCC fragment collapses to form N,N'-dicyclohexylurea (DCU), a stable and poorly soluble solid that precipitates from common organic solvents, facilitating its removal.[5]
Caption: Figure 1: Reaction Mechanism of the Steglich Esterification.
Recommended Protocol: Steglich Esterification
This protocol describes the synthesis of Ethyl 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| This compound | 178.18 | 1.0 | 1.78 g (10.0 mmol) |
| Ethanol (Anhydrous) | 46.07 | 1.5 | 0.69 g (15.0 mmol) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 2.27 g (11.0 mmol) |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.12 g (1.0 mmol) |
| Dichloromethane (DCM, Anhydrous) | - | - | 100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.78 g, 10.0 mmol), ethanol (0.69 g, 15.0 mmol), and 4-dimethylaminopyridine (0.12 g, 1.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Initiation: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (approx. 10-15 mL). Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). Stain with potassium permanganate to visualize the spots. The disappearance of the starting carboxylic acid indicates reaction completion.
Work-up and Purification
-
Byproduct Removal: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove residual DMAP, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel.[10] Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to isolate the pure ester product.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Steglich Esterification.
Alternative Protocol: Fischer-Speier Esterification (with Precautions)
This method should be used with caution due to the potential for side reactions involving the ethynyl group.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| This compound | 178.18 | 1.0 | 1.78 g (10.0 mmol) |
| Ethanol (Anhydrous) | 46.07 | >20 (Solvent) | 50 mL |
| Sulfuric Acid (H₂SO₄, Concentrated) | 98.08 | catalytic | 0.2 mL |
Procedure
-
Setup: Combine the carboxylic acid (1.78 g) and ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) for 4-6 hours. The reaction is reversible, and using a large excess of the alcohol helps drive the equilibrium toward the product.[1]
-
Work-up: After cooling, neutralize the excess acid by carefully adding saturated NaHCO₃ solution until effervescence ceases. Extract the product into ethyl acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify by column chromatography. Be prepared to isolate and characterize potential side products resulting from alkyne hydration.
Method Comparison and Troubleshooting
| Parameter | Steglich Esterification | Fischer Esterification |
| Conditions | Neutral pH, 0 °C to Room Temperature | Strongly Acidic, Reflux Temperature (e.g., ~80 °C) |
| Reaction Time | 12-18 hours | 4-6 hours |
| Functional Groups | Excellent tolerance for sensitive groups (e.g., alkynes) | Risk of side reactions (e.g., alkyne hydration) |
| Work-up | Simple filtration of byproduct, standard aqueous wash | Neutralization required, potential for emulsion formation |
| Yield & Purity | Typically high yield (>85%) with high purity after chromatography | Variable yield, risk of impurities from side reactions |
Troubleshooting Guide:
-
Slow/Incomplete Steglich Reaction: Ensure all reagents and solvents are anhydrous. Water will consume the DCC. Consider using EDC, a water-soluble carbodiimide, which can sometimes improve results and simplifies work-up as the corresponding urea is water-soluble.
-
Low Yield in Fischer Esterification: The reaction is at equilibrium. Ensure a large excess of alcohol is used. For higher-boiling alcohols, consider using a Dean-Stark apparatus to remove water as it forms.[2]
-
Side Products Observed: If analysis shows a byproduct with a mass increase of 18 amu (M+18), this suggests hydration of the alkyne. Reduce the temperature and reaction time for the Fischer method, or switch to the Steglich method.
Conclusion
For the esterification of the functionally rich and sensitive this compound, the Steglich esterification is the unequivocally recommended method . Its mild, neutral conditions ensure the preservation of the critical ethynyl moiety, leading to high yields of the desired product with a straightforward purification process. While the Fischer esterification presents a chemically simpler alternative, the inherent risks to the substrate's integrity make it a less reliable choice for this specific transformation. Adherence to the detailed Steglich protocol provided herein will enable researchers to consistently and successfully synthesize the target ester for downstream applications in drug discovery and development.
References
-
Organic Chemistry Portal. "Steglich Esterification". Available at: [Link]
-
Sumby, C. J., et al. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". RSC Advances. Available at: [Link]
- Google Patents. "WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids".
- Google Patents. "WO2011076194A1 - Method for purifying pyrazoles".
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews. Available at: [Link]
- Google Patents. "DE102009060150A1 - Process for the purification of pyrazoles".
-
Tsunoda, T. "Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour". ResearchGate. Available at: [Link]
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition. Available at: [Link]
-
Nguyen, T. T., et al. (2020). "A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol". VNU Journal of Science: Natural Sciences and Technology. Available at: [Link]
-
Royal Society of Chemistry. "Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling". Available at: [Link]
-
Wikipedia. "Mitsunobu reaction". Available at: [Link]
-
Wikipedia. "Steglich esterification". Available at: [Link]
-
Organic Chemistry Portal. "Mitsunobu Reaction". Available at: [Link]
-
Organic Chemistry Portal. "Mitsunobu Reaction". Available at: [Link]
-
Royal Society of Chemistry. "Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling". Available at: [Link]
-
DergiPark. "Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit". Available at: [Link]
- Google Patents. "EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives".
- Google Patents. "US20150158818A1 - Process for the preparation of pyrazole carboxylic acid derivatives".
-
Organic Chemistry Portal. "Ester synthesis by esterification". Available at: [Link]
-
Master Organic Chemistry. "Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification)". Available at: [Link]
-
Master Organic Chemistry. "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)". Available at: [Link]
-
Chemguide. "esterification - alcohols and carboxylic acids". Available at: [Link]
-
Organic Chemistry Data. "Acid to Ester - Common Conditions". Available at: [Link]
-
Wikipedia. "Protecting group". Available at: [Link]
-
ChemRxiv. "Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry". Available at: [Link]
-
Reddit. "Purification of Amino-Pyrazoles : r/OrganicChemistry". Available at: [Link]
-
ACS Publications. "Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis". Available at: [Link]
-
Oxford Learning Link. "Appendix 6: Protecting groups". Available at: [Link]
-
ChemTalk. "Protecting Groups in Organic Synthesis". Available at: [Link]
-
Wikipedia. "Fischer–Speier esterification". Available at: [Link]
-
Neliti. "PROTECTING GROUPS FOR ORGANIC SYNTHESIS". Available at: [Link]
-
ResearchGate. "Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c". Available at: [Link]
-
RSC Publishing. "Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism". Available at: [Link]
-
Organic Chemistry Portal. "Fischer Esterification". Available at: [Link]
-
YouTube. "CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification)". Available at: [Link]
-
The Royal Society of Chemistry. "Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products". Available at: [Link]
-
YouTube. "ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID". Available at: [Link]
-
PubMed Central - NIH. "Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding". Available at: [Link]
-
NIH. "Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites". Available at: [Link]
-
ResearchGate. "Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites". Available at: [Link]
- Google Patents. "Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid".
-
SID. "One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen". Available at: [Link]
-
YouTube. "9.2 Acidity of Alkynes | Organic Chemistry". Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. rsc.org [rsc.org]
Application Notes & Protocols: Leveraging the 4-Ethynylpyrazole Pharmacophore for Kinase Inhibitor Design
Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds
Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent a prominent class of drug targets, particularly in oncology and inflammatory diseases.[1][2] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous pathologies.[2][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[4] A recurring theme in this endeavor is the utilization of "privileged scaffolds," core molecular frameworks that exhibit a propensity for binding to multiple targets with high affinity. The pyrazole ring system is a quintessential example of such a scaffold, forming the backbone of numerous FDA-approved drugs.[5][6][7] This application note delves into a specific, highly versatile derivative: the 4-ethynylpyrazole pharmacophore, and its strategic application in the design of potent and selective kinase inhibitors.
The ethynyl group at the 4-position of the pyrazole ring offers a unique combination of structural and electronic features. Its linear geometry and sp-hybridized carbons provide a rigid vector for probing specific interactions within the ATP-binding pocket of kinases. Furthermore, the terminal alkyne can serve as a versatile synthetic handle for post-synthetic modifications, enabling rapid exploration of structure-activity relationships (SAR) and the development of covalent inhibitors.
The 4-Ethynylpyrazole Advantage: A Strategic Choice in Kinase Inhibition
The strategic incorporation of the 4-ethynylpyrazole moiety into a kinase inhibitor scaffold is underpinned by several key advantages:
-
Directional Hydrogen Bonding: The pyrazole core itself is an excellent hydrogen bond donor and acceptor, crucial for anchoring the inhibitor to the hinge region of the kinase ATP-binding site.
-
Enhanced Potency and Selectivity: The rigid and linear nature of the ethynyl group allows for precise positioning of substituents to exploit specific pockets within the kinase active site, often leading to increased potency and selectivity.[8] Judicious modification of the terminal alkyne can steer the inhibitor towards or away from interactions with specific residues, thereby fine-tuning the selectivity profile.
-
Synthetic Tractability: The terminal alkyne is a versatile functional group that can readily participate in a variety of chemical transformations, including Sonogashira coupling, click chemistry, and nucleophilic additions. This synthetic flexibility allows for the rapid generation of diverse compound libraries to explore SAR.
-
Gateway to Covalent Inhibition: The electrophilic nature of the triple bond can be exploited to form covalent bonds with nucleophilic residues, such as cysteine, within the kinase active site. This can lead to irreversible inhibition, offering prolonged target engagement and potentially improved therapeutic efficacy.[9]
Illustrative Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) Cascade
To contextualize the application of 4-ethynylpyrazole-based inhibitors, consider the well-characterized MAPK signaling pathway. This cascade plays a central role in cell proliferation, differentiation, and survival, and its aberrant activation is a common driver of cancer.
Caption: A simplified representation of the MAPK signaling cascade, a common target for kinase inhibitors.
Experimental Protocols: From Synthesis to Cellular Evaluation
This section provides a detailed, step-by-step methodology for the synthesis of a representative 4-ethynylpyrazole-based kinase inhibitor and its subsequent biological evaluation.
Protocol 1: Synthesis of a Generic 4-Ethynylpyrazole-Pyridine Scaffold
This protocol outlines a general synthetic route to a 4-ethynylpyrazole-pyridine core, a common scaffold in kinase inhibitor design.[1]
Rationale: The Suzuki coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids, making it ideal for coupling the pyrazole and pyridine rings. The Sonogashira coupling is the method of choice for introducing the terminal alkyne.
Caption: A representative synthetic workflow for a 4-ethynylpyrazole-pyridine scaffold.
Materials:
-
4-Iodopyrazole
-
Pyridine-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Ethynyltrimethylsilane
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Suzuki Coupling:
-
To a solution of 4-iodopyrazole (1.0 eq) and pyridine-2-boronic acid (1.2 eq) in 1,4-dioxane, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(pyridin-2-yl)-1H-pyrazole.
-
-
Iodination:
-
Dissolve the product from the previous step in acetonitrile.
-
Add NIS (1.1 eq) in one portion.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 4-iodo-5-(pyridin-2-yl)-1H-pyrazole.
-
-
Sonogashira Coupling:
-
To a solution of the iodinated intermediate (1.0 eq) in a mixture of THF and TEA, add ethynyltrimethylsilane (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
-
Desilylation:
-
Dissolve the silyl-protected alkyne in THF.
-
Add TBAF (1.0 M in THF, 1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the final 4-ethynyl-5-(pyridin-2-yl)-1H-pyrazole.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.
Rationale: This assay directly measures the ability of the inhibitor to block the enzymatic activity of the target kinase. Various detection methods can be employed, including radiometric, fluorescence-based, or luminescence-based assays.[4]
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing MgCl₂, DTT, BSA)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or ³²P-ATP)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Setup:
-
Add a small volume of the diluted compound to the wells of a microplate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the kinase and substrate solution to all wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Target Engagement Assay
This protocol outlines a method to assess whether the inhibitor engages its target kinase within a cellular context.[10][11]
Rationale: While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant measure of a compound's efficacy, taking into account cell permeability and target engagement in a complex cellular environment.[12] This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.
Materials:
-
Cancer cell line known to have an activated signaling pathway involving the target kinase
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: one specific for the phosphorylated form of the downstream substrate and one for the total protein.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting or ELISA equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting or ELISA:
-
Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.
-
ELISA: Use a sandwich ELISA kit specific for the phosphorylated and total substrate proteins.
-
-
Detection and Analysis:
-
Visualize the protein bands (Western blot) or read the absorbance/fluorescence (ELISA).
-
Quantify the levels of the phosphorylated substrate and normalize to the total amount of the substrate protein.
-
Determine the concentration of the compound that causes a 50% reduction in the phosphorylation of the downstream substrate (IC₅₀).
-
Structure-Activity Relationship (SAR) Insights
The systematic modification of the 4-ethynylpyrazole scaffold allows for the elucidation of key SAR trends.
Caption: Key points for SAR exploration on a generic 4-ethynylpyrazole scaffold.
Table 1: Representative SAR Data for a Hypothetical 4-Ethynylpyrazole-Based Inhibitor Series against Kinase X
| Compound | R¹ | R² | R³ | Kinase X IC₅₀ (nM) |
| 1a | H | Phenyl | H | 500 |
| 1b | Methyl | Phenyl | H | 250 |
| 1c | H | 4-Fluorophenyl | H | 100 |
| 1d | H | Phenyl | Acrylamide | 10 (covalent) |
This data is illustrative and intended to demonstrate typical SAR trends.
Kinome-Wide Selectivity Profiling
A critical aspect of kinase inhibitor development is understanding the compound's selectivity across the entire kinome.[3][13] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[14]
Recommended Approach:
-
Chemoproteomics: Utilize techniques like kinobeads or activity-based protein profiling to assess the binding of the inhibitor to a large panel of kinases in a competitive manner from cell lysates.[15] This provides a broad and unbiased view of the inhibitor's selectivity profile.
-
Panel Screening: Submit promising compounds to commercial vendors for screening against a large panel of purified kinases (e.g., >400 kinases). This will generate quantitative IC₅₀ or Kᵢ values for a wide range of targets.
Conclusion
The 4-ethynylpyrazole pharmacophore represents a powerful and versatile tool in the design of novel kinase inhibitors. Its unique structural and chemical properties facilitate the development of potent, selective, and synthetically accessible compounds. The protocols and strategies outlined in this application note provide a robust framework for researchers to effectively utilize this privileged scaffold in their drug discovery programs. By combining rational design, efficient synthesis, and comprehensive biological evaluation, the full potential of 4-ethynylpyrazole-based inhibitors can be realized in the ongoing quest for new and improved therapies for a multitude of diseases.
References
- Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
- Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.).
- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, January 16). PMC.
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). PMC.
- Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025, July 12). PMC.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022, January 5). PubMed.
- Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (2019, August 1). PubMed.
- Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. (2018, February 12). PubMed.
- AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors. (2023, June 24). PMC.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PMC.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. (n.d.). PMC - PubMed Central.
- Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. (n.d.). PubMed.
- Comprehensive Data-Driven Assessment of Non-Kinase Targets of Inhibitors of the Human Kinome. (n.d.). MDPI.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025, June 23). PubMed.
- A Structure-Based Design Strategy with Pyrazole-Pyridine Derivatives Targeting TNFα as Anti-Inflammatory Agents: E-Pharmacophore, Dynamic Simulation, Synthesis and In Vitro Evaluation. (n.d.). PubMed.
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inits.at [inits.at]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Click Reactions with Sterically Hindered Pyrazoles
Welcome to the technical support center for advanced click chemistry applications. As Senior Application Scientists, we understand that while the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its reliability, its efficiency can be challenged by sterically demanding substrates like substituted pyrazoles. This guide is designed to provide you with expert insights, troubleshooting strategies, and robust protocols to overcome these hurdles and achieve high-yield conjugations.
Part 1: Frequently Asked Questions (FAQs)
Here we address the high-level questions our team frequently encounters from researchers working with sterically hindered systems.
Q1: Why are my click reaction yields consistently low when using a bulky pyrazole-containing azide or alkyne?
A: Low yields with sterically hindered substrates are typically rooted in slow reaction kinetics. The steric bulk around the azide or alkyne functional group physically impedes the substrates from efficiently approaching and coordinating with the copper catalyst.[1] The classic Huisgen 1,3-dipolar cycloaddition is slow, and the copper catalyst accelerates it by a factor of up to 10⁷.[2] However, this catalytic cycle involves the formation of several intermediate complexes, including a copper acetylide and a coordinated azide. Bulky substituents, such as a substituted pyrazole ring, can hinder the formation of these key intermediates, thereby increasing the activation energy of the rate-limiting step and slowing the overall reaction. If the reaction rate is too slow, side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling), can begin to dominate, consuming starting material and further reducing the yield of the desired triazole product.[1]
Q2: I'm overwhelmed with variables. What is the single most critical factor to optimize for these challenging reactions?
A: Without a doubt, the catalytic system —the combination of the copper source and, most importantly, the accelerating ligand—is the most critical factor. While a simple Cu(II) salt like CuSO₄ with sodium ascorbate as a reductant works for many simple systems, it is often insufficient for sterically demanding reactions.[2][3] The ligand's role is multifaceted and essential: it stabilizes the active Cu(I) oxidation state against disproportionation or oxidation, it increases the catalyst's solubility, and it modulates the electronic properties of the copper center to accelerate the catalytic cycle.[4][5] For hindered substrates, a well-chosen ligand can dramatically increase reaction rates where an un-ligated system would fail.[1][6]
Q3: How do I choose the right ligand for my sterically hindered pyrazole substrate?
A: Ligand choice is dependent on your specific reaction conditions, particularly the solvent system. A ligand that is highly effective in an organic solvent may be ineffective or even inhibitory in an aqueous one.[6] For sterically hindered systems, ligands that offer strong coordination and catalytic turnover are paramount.
Below is a summary to guide your selection:
| Ligand | Recommended Solvent | Key Advantages | Considerations |
| TBTA | Organic (DMF, DMSO, CH₃CN) | Excellent for organic synthesis; widely used. | Poor water solubility. |
| THPTA | Aqueous / Mixed Aqueous | High water solubility; good for bioconjugation.[3][7] | May be less effective than newer-generation ligands for extremely hindered systems. |
| BTTAA | Aqueous / Mixed Aqueous | Very high reaction kinetics and biocompatibility; effective at very low copper concentrations.[5] | |
| Benzimidazole Ligands | Organic / Mixed Solvents | Have been shown to significantly increase reaction rates and yields, outperforming traditional triazole-based ligands in some cases.[8] | May require specific ligand-to-copper ratios to avoid inhibition.[6] |
| NHC-Copper Complexes | Organic (Toluene, THF) | Reported to be particularly effective for reactions between sterically hindered azides and alkynes.[2][9] | May require synthesis; less commonly available as off-the-shelf reagents. |
Q4: My reaction is very slow. Can I just increase the temperature to force it to completion?
A: While moderate heating (e.g., 40-60 °C) can sometimes improve yields for sluggish reactions by providing the necessary activation energy, it is a double-edged sword.[1][10] High temperatures can accelerate side reactions, particularly the oxidative homocoupling of your alkyne, leading to the formation of diynes and consumption of your starting material.[1] Furthermore, elevated temperatures can lead to the degradation of sensitive substrates or the copper catalyst itself. Our recommendation is to first exhaust all options for optimizing the catalytic system (ligand, copper source, concentrations) at room temperature. Heating should be considered a last resort and implemented cautiously, always in conjunction with rigorous oxygen exclusion.[4]
Q5: I've tried everything and my yield is still poor. Are there alternatives to CuAAC for these substrates?
A: Yes. When steric hindrance is extreme, it may be beneficial to explore alternative cycloaddition reactions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction uses a strained cycloalkyne (e.g., DBCO, BCN) that reacts with an azide without any catalyst.[11][12] While this eliminates any issues related to copper toxicity or catalysis, SPAAC can be more sensitive to the steric environment of the azide than CuAAC.[1] The bulky nature of the cycloalkyne itself can also introduce new steric challenges.[11]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction is catalyzed by ruthenium complexes and, unlike CuAAC which yields 1,4-disubstituted triazoles, RuAAC regioselectively produces the 1,5-disubstituted isomer.[2][13] This alternative catalytic pathway may be less susceptible to the specific steric environment of your pyrazole substrate. Notably, RuAAC can also be used with internal alkynes, which is not possible in CuAAC.[13]
Part 2: Visualizing the Process
Understanding the mechanism and the troubleshooting logic is key to success.
The CuAAC Catalytic Cycle and Points of Steric Interference
The diagram below illustrates the generally accepted mechanism for the CuAAC reaction. For substrates with bulky pyrazole groups, the steps involving the coordination of the alkyne and the azide to the copper center (highlighted in red) are often the most affected, becoming kinetically disfavored.
Troubleshooting Workflow for Low-Yield Reactions
When faced with a low-yielding reaction, a systematic approach is crucial. Use this decision tree to diagnose and solve the issue.
Part 3: Troubleshooting Guide
This table provides a quick reference for common problems, their probable causes, and our recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: Cu(I) has been oxidized to inactive Cu(II).[1] 2. Insufficient Catalyst Activity: The chosen ligand is not potent enough to overcome the steric barrier. 3. Poor Substrate Solubility: One or both reactants are not fully dissolved. | 1a. Ensure you are using a fresh, high-purity copper source and reducing agent. Prepare the sodium ascorbate solution immediately before use.[3] 1b. Work under an inert atmosphere (N₂ or Ar) or use thoroughly degassed solvents to minimize oxygen.[4] 2. Switch to a more powerful accelerating ligand like BTTAA or a benzimidazole-based ligand. Optimize the ligand-to-copper ratio (start at 5:1).[5][14] 3. Change the solvent system. A co-solvent like DMF or DMSO in water can aid solubility.[4] |
| Reaction is Very Slow or Stalls | 1. High Steric Hindrance: The bulky nature of the pyrazole is significantly slowing the reaction rate.[1] 2. Low Reactant Concentration: The probability of effective molecular collisions is low. | 1a. Increase the catalyst and ligand loading (e.g., from 1 mol% to 5 mol% copper). 1b. As a secondary option, moderately increase the reaction temperature to 40-60 °C.[1] 2. If solubility allows, increase the concentration of the reactants.[1] |
| Formation of Blue/Green Precipitate & Alkyne Dimer | 1. Oxidative Homocoupling (Glaser Coupling): The Cu(I) catalyst is reacting with oxygen, which then promotes the dimerization of your alkyne.[1] 2. Catalyst Precipitation: The copper salt or complex is crashing out of solution. | 1a. The most critical step is to rigorously exclude oxygen. Degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Run the reaction under an inert atmosphere.[4] 1b. Ensure a sufficient excess of sodium ascorbate (at least 10 equivalents relative to copper) is present to scavenge oxygen and keep copper in the Cu(I) state.[13] 2. Choose a ligand that improves the solubility of the copper catalyst in your chosen solvent system. |
| Inconsistent or Irreproducible Results | 1. Oxygen Contamination: Variable amounts of oxygen are present between experiments. 2. Reagent Purity/Stability: Degradation of sodium ascorbate solution or impurities in starting materials. 3. Order of Addition: The method of preparing the catalytic species is not consistent.[15] | 1. Standardize your degassing and inert atmosphere techniques. 2. Always use freshly prepared sodium ascorbate solution. Verify the purity of your pyrazole azide/alkyne via NMR or LC-MS before use. 3. Adopt a consistent order of addition. We strongly recommend pre-mixing the copper salt and ligand solution for a few minutes before adding it to the substrate mixture. The reaction should be initiated by the final addition of the sodium ascorbate solution.[16] |
Part 4: Experimental Protocol
This protocol provides a robust starting point for the CuAAC reaction of a sterically hindered pyrazole-alkyne with an azide partner in a mixed solvent system.
Protocol: Optimized CuAAC for Sterically Hindered Substrates
Materials:
-
Pyrazole-containing alkyne
-
Azide coupling partner
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA
-
Sodium L-Ascorbate
-
Anhydrous Dimethylformamide (DMF)
-
Deionized, degassed water
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in degassed water.
-
Prepare a 500 mM stock solution of the chosen ligand (e.g., THPTA) in degassed water.
-
Crucially, prepare a 1 M stock solution of Sodium Ascorbate in degassed water immediately before use. This solution is oxygen-sensitive and should not be stored for long periods.
-
-
Reaction Setup (Example scale: 0.1 mmol):
-
To a clean, dry Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add the pyrazole-alkyne (0.1 mmol, 1.0 eq) and the azide partner (0.11 mmol, 1.1 eq).
-
Add 1.0 mL of DMF and 1.0 mL of degassed water. Stir the mixture until all solids are completely dissolved.
-
Degas the substrate solution: Bubble inert gas through the solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
-
Catalyst Preparation and Addition:
-
In a separate small vial, prepare the catalyst premix. Add 50 µL of the 100 mM CuSO₄ stock solution (0.005 mmol Cu, 5 mol%).
-
To the same vial, add 50 µL of the 500 mM ligand stock solution (0.025 mmol ligand, 25 mol%, for a 5:1 ligand-to-copper ratio).
-
Gently swirl the vial. The solution should be a light blue. Let this mixture stand for 2-3 minutes.
-
Using a syringe, add the catalyst premix to the stirring substrate solution in the Schlenk flask.
-
-
Reaction Initiation and Monitoring:
-
Using a syringe, add 50 µL of the freshly prepared 1 M Sodium Ascorbate stock solution (0.05 mmol, 50 mol%) to the reaction flask. The solution may change color (e.g., to yellow or orange).
-
Seal the flask and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
The copper catalyst can be removed by washing the organic layer with an aqueous solution of EDTA or by passing the crude product through a silica plug.
-
Purify the final product by column chromatography as required.
-
References
- Current time information in Denbighshire, GB. (n.d.). Google.
- Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
- Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
- BenchChem. (n.d.). Impact of steric hindrance on azide-alkyne cycloaddition. BenchChem.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (n.d.).
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- ResearchGate. (n.d.).
- baseclick. (n.d.). Protocols.
- BenchChem. (n.d.).
- D'Souza, A. A., & Devaraj, N. K. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
- Anderson, N. S., & Raines, R. T. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. PMC.
- AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs.
- Tokyo Chemical Industry. (n.d.).
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- Semantic Scholar. (2011). CuAAC reactions of sterically hindered azides.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in N-Alkynyl Lactam Click Reactions.
- Ramirez, A. C., & Saldarriaga-Noreña, H. (n.d.).
- Géci, I., & El-Sagheer, A. H. (2021, January 14). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
- Skrzypczak, J., & D'Souza, A. A. (2024, May 22).
- TCI AMERICA. (n.d.). Topics (Click Chemistry).
- Vector Labs. (n.d.).
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (n.d.).
- Reddit. (2024, January 22). Click Reaction Looking Weird?.
- Skrzypczak, J., & D'Souza, A. A. (n.d.).
-
ResearchGate. (2013, September 23). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?[Link]
- Nwe, K., & Handa, H. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC.
- Wikipedia. (n.d.). Click chemistry.
- Li, J., & Movassaghi, M. (n.d.). Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles.
- ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?
- Wang, J., & Fox, J. M. (n.d.). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PMC.
- ResearchGate. (2025, August 7). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axispharm.com [axispharm.com]
- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of Pyrazole Carboxylic Acids in Organic Solvents
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. Pyrazole carboxylic acids are a cornerstone in medicinal chemistry and materials science, lauded for their diverse biological activities.[1][2] However, their unique physicochemical properties often present significant solubility challenges in organic solvents, hindering reaction progress, purification, and formulation. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower you to overcome these hurdles and accelerate your research and development endeavors.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to provide immediate, actionable solutions to common solubility problems encountered during experimental work.
Issue 1: My Pyrazole Carboxylic Acid Fails to Dissolve in a Non-Polar Organic Solvent at Room Temperature.
Underlying Causes:
-
High Crystal Lattice Energy: The planar structure of the pyrazole ring, coupled with the hydrogen bonding capabilities of the carboxylic acid group, can lead to strong intermolecular forces (hydrogen bonding and π-π stacking) within the crystal lattice.[3] Significant energy is required to overcome these forces and allow the solvent to solvate individual molecules.
-
Polarity Mismatch: Pyrazole carboxylic acids are inherently polar molecules due to the presence of the nitrogen atoms in the pyrazole ring and the highly polar carboxylic acid group. Non-polar solvents like hexane or toluene lack the ability to form favorable interactions (e.g., dipole-dipole or hydrogen bonds) with the solute, leading to poor solubility.
Solutions:
-
Solvent Selection: The principle of "like dissolves like" is paramount. Increase the polarity of your solvent system.
-
Initial Recommendations: Start with more polar aprotic solvents such as acetone, acetonitrile, ethyl acetate, or tetrahydrofuran (THF).
-
Stronger Solvents: If solubility remains an issue, progress to highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
-
-
Thermal Energy Input: Increasing the temperature provides the necessary energy to disrupt the crystal lattice and enhance solute-solvent interactions.[3][5]
-
Protocol: Gently heat the mixture while stirring. Monitor the temperature to avoid potential degradation of your compound.
-
-
Mechanical Agitation:
-
Sonication: An ultrasonic bath can be effective in breaking down solid agglomerates and accelerating the dissolution process.[6]
-
Issue 2: My Compound Dissolves at High Temperatures but Crashes Out Upon Cooling.
Underlying Cause:
-
Supersaturation and Metastable Polymorphs: Heating the solution allows it to hold more solute than it would at room temperature, creating a supersaturated solution. Upon cooling, the solubility limit decreases, and the excess solute precipitates. This process can sometimes lead to the formation of a less stable crystalline form (a metastable polymorph) which may have different solubility characteristics than the original solid.[7][8][9]
Solutions:
-
Co-Solvent Systems: This is a highly effective strategy to maintain solubility at lower temperatures.[4]
-
Concept: A co-solvent system involves a mixture of a "good" solvent (one in which your compound is highly soluble) and a "poor" solvent (one in which it is less soluble).[3] This modulates the overall polarity of the solvent system.
-
Workflow:
-
Dissolve your pyrazole carboxylic acid in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol).
-
Gradually add a "poor" solvent (e.g., water, hexane) until the solution becomes slightly turbid.
-
Add a small amount of the "good" solvent back into the mixture until the solution is clear again. This creates a saturated solution at that temperature, which is less likely to precipitate upon cooling.
-
-
-
Controlled Cooling: Slow, controlled cooling can promote the formation of more stable crystals and prevent rapid precipitation.
Issue 3: The Solubility of My Pyrazole Carboxylic Acid is Inconsistent Between Batches.
Underlying Causes:
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound is a common phenomenon.[7][9][10] Different polymorphs can have significantly different physical properties, including solubility and dissolution rates.[7][10][11] The synthetic and purification conditions can influence which polymorphic form is isolated.
-
Presence of Impurities: Impurities can either enhance or decrease the solubility of your compound.
Solutions:
-
Characterize Your Solid Form: It is crucial to analyze different batches to identify any polymorphic differences.
-
Recommended Techniques:
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.[7]
-
Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions associated with different polymorphs.[7]
-
Solid-State Nuclear Magnetic Resonance (ssNMR): A powerful technique for characterizing the solid-state structure.[7]
-
-
-
Standardize Crystallization Conditions: To ensure batch-to-batch consistency, meticulously control the parameters of your crystallization process, including solvent system, cooling rate, and agitation.
Frequently Asked Questions (FAQs)
Q1: Why are pyrazole carboxylic acids often poorly soluble in organic solvents despite being organic molecules?
A1: The solubility of pyrazole carboxylic acids is a delicate balance of several factors. The pyrazole ring itself has some aromatic character, but the two nitrogen atoms introduce polarity and the capacity for hydrogen bonding.[3] The carboxylic acid group is highly polar and a strong hydrogen bond donor and acceptor.[12][13] This combination can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy that many organic solvents cannot overcome.[3]
Q2: How can I chemically modify my pyrazole carboxylic acid to improve its solubility in organic solvents?
A2: Chemical modification is a powerful strategy to overcome intrinsic solubility limitations.
-
Salt Formation: Converting the carboxylic acid to a salt by reacting it with a base can dramatically increase its solubility in more polar organic solvents.[6][14][15] The resulting ionic character enhances the interaction with polar solvent molecules.[14]
-
Common Bases: Sodium hydroxide, potassium hydroxide, or organic bases like triethylamine or diisopropylethylamine can be used.
-
-
Esterification (Prodrug Approach): Converting the carboxylic acid to an ester masks the polar -COOH group, making the molecule more lipophilic and often more soluble in less polar organic solvents.[6][16] This is a common prodrug strategy in drug development.[16][17]
Q3: Can the pH of the solvent system affect the solubility of my pyrazole carboxylic acid?
A3: Absolutely. For pyrazole carboxylic acids, which are weak acids, the pH of the medium plays a critical role, especially in protic solvents.[15]
-
In Basic Conditions: In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate salt. This salt is an ionic species and will be significantly more soluble in polar solvents than the neutral carboxylic acid.[6][14]
-
In Acidic Conditions: Adding a strong acid will suppress the ionization of the carboxylic acid, keeping it in its less soluble neutral form.
Q4: I am using a co-solvent system, but my compound is still not dissolving. What should I do?
A4: If a standard co-solvent system is not effective, consider the following:
-
Increase the proportion of the "good" solvent.
-
Try a different combination of co-solvents. A good starting point is to use a highly polar aprotic solvent like DMF or DMSO as the "good" solvent.
-
Employ hydrotropy. Hydrotropes are compounds that can enhance the solubility of other solutes.[4] While more common in aqueous systems, some hydrotropic behavior can be observed in organic systems.
Q5: What analytical techniques can I use to quantitatively measure the solubility of my pyrazole carboxylic acid?
A5: Accurate solubility measurement is key to understanding and optimizing your system.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method.[18] A saturated solution is prepared, filtered to remove undissolved solid, and then the concentration of the solute in the filtrate is determined by HPLC against a standard curve.
-
UV-Vis Spectroscopy: If your compound has a chromophore, you can create a calibration curve of absorbance versus concentration and use it to determine the concentration of a saturated solution.
-
Gravimetric Analysis: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less sensitive than HPLC or UV-Vis.
Visualizations and Data
Logical Workflow for Troubleshooting Solubility Issues
Caption: A decision tree for systematically addressing solubility challenges.
Comparative Solubility of a Model Pyrazole Carboxylic Acid
| Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) at 25°C | Observations |
| Hexane | 1.9 | < 0.1 | Insoluble |
| Toluene | 2.4 | < 0.1 | Insoluble |
| Dichloromethane | 9.1 | 0.5 | Sparingly Soluble |
| Ethyl Acetate | 6.0 | 2.1 | Slightly Soluble |
| Acetone | 21 | 15.8 | Soluble |
| Acetonitrile | 37.5 | 12.5 | Soluble |
| Ethanol | 24.5 | 25.3 | Freely Soluble |
| Dimethylformamide (DMF) | 36.7 | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Very Soluble |
Note: These are representative values for a hypothetical pyrazole carboxylic acid and will vary depending on the specific substituents on the molecule.
Experimental Protocols
Protocol 1: Screening for Optimal Organic Solvent
-
Preparation: Weigh 5-10 mg of your pyrazole carboxylic acid into several small vials.
-
Solvent Addition: To each vial, add 100 µL of a different organic solvent from the table above, starting with the less polar solvents and moving to more polar ones.
-
Observation at Room Temperature: Vigorously vortex each vial for 1-2 minutes. Observe and record the degree of dissolution.
-
Heating: For vials where the compound is not fully dissolved, heat them to 50-60°C with continued agitation. Record any changes in solubility.
-
Cooling: Allow the heated vials to cool to room temperature and observe if any precipitation occurs.
Protocol 2: Salt Formation for Enhanced Solubility
-
Dissolution: Suspend your pyrazole carboxylic acid (1 equivalent) in a suitable polar solvent (e.g., methanol or ethanol).
-
Base Addition: Add a solution of a base (e.g., 1 M sodium hydroxide or potassium hydroxide in water or methanol) dropwise while stirring. Use 1.0 to 1.1 equivalents of the base.
-
Observation: Continue stirring at room temperature. The suspension should clarify as the soluble salt is formed.
-
Isolation (Optional): If you wish to isolate the salt, the solvent can be removed under reduced pressure.
References
- Starr, J. N., & King, C. J. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Various Authors. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate.
- Starr, J. N., & King, C. J. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research - ACS Publications.
- BenchChem. (n.d.). Overcoming solubility issues of 8-Aminooctanoic acid in organic solvents.
- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- (n.d.). Pyrazole. Solubility of Things.
- (n.d.). Pyrazole | 288-13-1. ChemicalBook.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed.
- (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Pyrazole Compound Solubility Issues. Benchchem.
- (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.
- (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. Benchchem.
- (n.d.). Method for preparing pyrazolecarboxylic acid and derivatives. Google Patents.
- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in.
- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- BenchChem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
- (2026). The Role of Pyrazole Carboxylic Acids in Novel Antiviral Drug Discovery.
- (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
- (2025). An Approach to Enhance Drug Solubility: Design, Characterization and E. NSA.
- (n.d.). Improving solubility and accelerating drug development. Veranova.
- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Sahoo, R. N. (n.d.). Solubility Enhancement Technique. CUTM Courseware.
- (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
- (2024). Impact of Polymorphism on Drug Formulation and Bioavai. JOCPR.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC.
- Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes.
- (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF.
- (2023). Solubility of Organic Compounds.
- (n.d.). Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. PubChem - NIH.
- (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts.
- (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Maurya, P., et al. (2016). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate.
- (2020). Open questions in organic crystal polymorphism. PMC - NIH.
- (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open questions in organic crystal polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 13. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijcpa.in [ijcpa.in]
Preventing decarboxylation of pyrazole-3-carboxylic acids during heating
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-3-carboxylic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of these important heterocyclic compounds, with a particular focus on preventing undesired decarboxylation during heating and coupling reactions.
Introduction: The Challenge of Pyrazole-3-Carboxylic Acid Stability
Pyrazole-3-carboxylic acids are foundational building blocks in medicinal chemistry and materials science, valued for their role in synthesizing a wide array of bioactive molecules and functional materials.[1][2][3] However, their utility is often hampered by a significant chemical instability: the propensity to undergo decarboxylation, particularly when subjected to heat. This reaction, where the carboxylic acid group is lost as carbon dioxide, leads to the formation of a pyrazole byproduct, reducing the yield of the desired product and complicating purification.[4][5] This guide provides practical, field-proven strategies to mitigate and prevent this unwanted side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant byproduct formation, which I suspect is the decarboxylated pyrazole. What are the primary causes of this issue during my amide coupling reaction?
A1: Decarboxylation of pyrazole-3-carboxylic acids is primarily induced by thermal stress. Several factors during a typical amide coupling procedure can contribute to this issue:
-
Elevated Reaction Temperatures: Many standard coupling protocols call for heating to drive the reaction to completion. However, for many substituted pyrazole-3-carboxylic acids, temperatures above room temperature can significantly accelerate the rate of decarboxylation.[6]
-
Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to a cumulative increase in the decarboxylated byproduct.[6]
-
Strongly Basic or Acidic Conditions: While the primary driver is heat, harsh pH conditions can also facilitate decarboxylation.[6][7]
-
Choice of Coupling Reagent: Certain coupling reagents, particularly those that generate highly reactive intermediates or require high temperatures for activation, can exacerbate the problem.
Q2: What is the underlying chemical mechanism that makes pyrazole-3-carboxylic acids prone to decarboxylation?
A2: The susceptibility of pyrazole-3-carboxylic acids to decarboxylation is rooted in the electronic properties of the pyrazole ring. The reaction proceeds through a cyclic transition state where the carboxylic acid proton is transferred to the C4 position of the pyrazole ring, facilitated by the electron-rich nature of the heterocyclic system. This process is often autocatalytic. The resulting zwitterionic intermediate then readily eliminates carbon dioxide to form the decarboxylated pyrazole. Electron-withdrawing or bulky substituents on the pyrazole ring can influence the rate of this reaction.
Caption: Mechanism of pyrazole-3-carboxylic acid decarboxylation.
Q3: What are the most effective strategies to prevent decarboxylation during an amide coupling reaction?
A3: The key to preventing decarboxylation is to employ reaction conditions that are as mild as possible. Here are several effective strategies, which can be used in combination:
-
Strict Temperature Control: This is the most critical factor. Whenever possible, conduct amide coupling reactions at or below room temperature (0 °C to 25 °C).[6][8]
-
Selection of Appropriate Coupling Reagents: Opt for modern coupling reagents that are highly efficient at lower temperatures.
-
Conversion to an Acid Chloride: In some cases, converting the carboxylic acid to the more stable acid chloride intermediate can be a robust strategy.[4][9][10]
-
Use of Protecting Groups: For particularly sensitive substrates, protecting the pyrazole nitrogen can modulate the electronic properties of the ring and increase stability.
Troubleshooting Guide: Optimizing Your Amide Coupling Protocol
This section provides detailed protocols and decision-making workflows to help you select the best approach for your specific pyrazole-3-carboxylic acid and amine.
Workflow: Selecting the Right Coupling Strategy
Caption: Decision workflow for minimizing decarboxylation.
Strategy 1: Low-Temperature Amide Coupling
The primary approach should always be to lower the reaction temperature. Modern coupling reagents are highly effective under these conditions.
Recommended Reagents and Conditions:
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Key Advantages |
| HATU | None | DIPEA | DMF, CH₂Cl₂ | 0 to 25 | High efficiency, low racemization.[11][12][13] |
| EDC | HOBt, Oxyma | DIPEA, NMM | DMF, CH₂Cl₂ | 0 to 25 | Water-soluble byproducts, good for sensitive substrates.[11][13][14][15] |
| COMU | None | 2,6-Lutidine | ACN, Water | 25 | Fast reactions, can be used in aqueous media.[16] |
Protocol 1: General Procedure for HATU Coupling
-
Dissolve the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF or CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture for 5-10 minutes to allow for pre-activation.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Strategy 2: Conversion to Acid Chloride
For substrates that are particularly prone to decarboxylation even at low temperatures with coupling reagents, conversion to the more stable acid chloride can be an effective strategy.[4][9][10] This intermediate can then be reacted with the amine, often without the need for a coupling reagent.
Protocol 2: Acid Chloride Formation and Amide Coupling
-
Suspend the pyrazole-3-carboxylic acid (1.0 eq) in an inert solvent such as CH₂Cl₂ or toluene.
-
Add a few drops of DMF (catalytic).
-
Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring for the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
Dissolve the crude acid chloride in fresh anhydrous CH₂Cl₂ and cool to 0 °C.
-
Slowly add a solution of the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) in CH₂Cl₂.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-3 hours.
-
Work up the reaction as described in Protocol 1.
Causality: The conversion to an acid chloride removes the acidic proton that participates in the decarboxylation mechanism. The subsequent amidation is typically fast and can be performed at low temperatures.
Strategy 3: Use of Protecting Groups
In cases where the pyrazole N-H is implicated in the decarboxylation mechanism or interferes with the coupling reaction, the use of a protecting group can be beneficial.
Common Protecting Groups for Pyrazoles:
-
Boc (tert-Butoxycarbonyl): Stable to many coupling conditions and readily removed with mild acid (e.g., TFA in CH₂Cl₂).
-
THP (Tetrahydropyranyl): A green and efficient protecting group that can be introduced without a solvent and removed under acidic conditions.[17][18]
Protocol 3: General Strategy for N-Boc Protection and Deprotection
-
Protection: React the pyrazole-3-carboxylic acid with Boc₂O and a base such as triethylamine or DMAP in a solvent like THF or CH₂Cl₂.
-
Amide Coupling: Use the N-Boc protected pyrazole-3-carboxylic acid in one of the coupling protocols described above.
-
Deprotection: After amide formation, remove the Boc group by treating the product with a solution of TFA in CH₂Cl₂ at room temperature.[19]
Self-Validation: The success of each protocol should be validated by comparing the yield of the desired amide and the amount of the decarboxylated byproduct formed, as determined by techniques such as ¹H NMR or LC-MS analysis of the crude reaction mixture.
References
- Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
- Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Coupling Reagents. Aapptec Peptides.
- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher.
- A Sustainable Green Enzymatic Method for Amide Bond Form
- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
- Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Request PDF.
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Recent development of peptide coupling reagents in organic synthesis.
- Which reagent high yield direct amide formation between Carboxylic acids and amines?.
- A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses. PubMed.
- Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.
- Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Chemistry Portal.
- Pyrazole-3-carboxylic acid. Chem-Impex.
- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- Amide and Peptide Bond Formation in Water at Room Temper
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- #Amide #Coupling #Reagents: #DCC, #EDCI, #H
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed.
- Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials.
- Pyrazole-3-carboxylic acid | Biochemical Reagent. MedchemExpress.com.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. Benchchem.
- Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. PubMed.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- 1H–pyrazole–3–carboxylic acid: Experimental and comput
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Carboxyl Protecting Groups Stability. Organic Chemistry Portal.
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investig
- Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids?
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. asianpubs.org [asianpubs.org]
- 11. peptide.com [peptide.com]
- 12. hepatochem.com [hepatochem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 15. interchim.fr [interchim.fr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. arkat-usa.org [arkat-usa.org]
Technical Support Center: HPLC Purification of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on developing robust purification methods and troubleshooting common issues encountered during the process. As Senior Application Scientists, we ground our advice in fundamental chromatographic principles to empower you to solve challenges effectively.
Section 1: Recommended HPLC Purification Protocol
The successful purification of this compound by reversed-phase HPLC hinges on controlling its ionization state. As a carboxylic acid, the compound's retention and peak shape are highly sensitive to the mobile phase pH.[1][2] The primary goal is to suppress the ionization of the carboxylic acid group by maintaining a low pH environment (at least 1.5-2 pH units below the analyte's pKa).[3][4] This protonates the molecule, increasing its hydrophobicity and promoting better retention and symmetrical peak shape on a non-polar stationary phase like C18.[5]
Experimental Protocol: Standard Analytical Method
This protocol provides a starting point for analytical method development, which can be scaled for preparative purification.
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve the crude sample of this compound in a suitable solvent, ideally the mobile phase at the initial gradient conditions (e.g., 95:5 Mobile Phase A:B), to a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved. If solubility is an issue, a small amount of methanol or acetonitrile can be used, but dissolving in the mobile phase is preferred to avoid peak distortion.[8]
-
-
HPLC System Configuration & Run:
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes or until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the gradient program as detailed in Table 1.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the pyrazole core).
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column is the standard for reversed-phase and provides robust hydrophobic retention.[9] A modern, end-capped column is crucial to minimize secondary interactions with residual silanols, which can cause peak tailing for acidic compounds.[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains a low pH (~2.7) to ensure the carboxylic acid is in its neutral, non-ionized form, leading to better retention and peak shape.[4][7] |
| Mobile Phase B | Acetonitrile (MeCN) | A common organic modifier with low viscosity and UV cutoff. It often provides sharper peaks compared to methanol for many compounds. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is an excellent starting point for method development to elute compounds with a wide range of polarities and identify optimal separation conditions.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column that balances analysis time and efficiency.[13] |
| Column Temp. | 30 °C | Elevated temperatures can improve efficiency and reduce viscosity but may degrade sensitive compounds. 30-35 °C is a stable starting point.[14][15] |
| Detection | UV at 254 nm | The pyrazole aromatic system should have strong UV absorbance. A photodiode array (PDA) detector is recommended to identify the optimal wavelength. |
| Injection Vol. | 5-10 µL | Small injection volumes minimize band broadening, especially when the sample solvent is stronger than the initial mobile phase.[14] |
Section 2: Troubleshooting Guide
Even with a robust starting method, challenges can arise. This guide addresses the most common issues in a logical, cause-and-effect format.
Troubleshooting Workflow Diagram
The following diagram illustrates a systematic approach to diagnosing common HPLC purification problems for this compound.
Sources
- 1. veeprho.com [veeprho.com]
- 2. moravek.com [moravek.com]
- 3. acdlabs.com [acdlabs.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 12. selectscience.net [selectscience.net]
- 13. ijcpa.in [ijcpa.in]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Copper Catalysts for Ethynylpyrazole Cycloaddition
Welcome to the technical support center for optimizing copper-catalyzed ethynylpyrazole cycloaddition reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges, optimize reaction conditions, and ensure reproducible, high-yield synthesis of pyrazole-containing triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles.[1][2] This resource provides field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) - Catalyst & Reaction Setup
This section addresses fundamental questions regarding the selection of catalysts, ligands, and initial reaction conditions.
Q1: What is the active copper species in this reaction, and how is it typically generated? A1: The catalytically active species is copper(I) (Cu(I)).[3] Although Cu(I) salts like CuI or CuBr can be used directly, they are often unstable and susceptible to oxidation.[4] A more common and reliable method is the in situ reduction of a stable and inexpensive copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent.[5][6] Sodium ascorbate is the most widely used reducing agent for this purpose due to its effectiveness and convenience.[6][7][8]
Q2: Is a ligand necessary for the reaction? If so, what is its function and which one should I choose? A2: While the reaction can sometimes proceed without a ligand, using one is highly recommended .[9] Ligands serve several critical functions:
-
Stabilize the Cu(I) state: They protect the active Cu(I) catalyst from oxidation to the inactive Cu(II) state and prevent disproportionation to Cu(0) and Cu(II).[5][10]
-
Increase Solubility: Ligands can improve the solubility of the copper catalyst in the reaction medium.[11]
-
Accelerate the Reaction: By preventing the formation of unreactive copper acetylide aggregates, ligands increase the concentration of the active catalytic species, thereby boosting the reaction rate.[1][11]
For organic solvents, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common choice. For aqueous or mixed-aqueous media, a water-soluble variant like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred to ensure catalyst solubility and effectiveness.[4][12]
Q3: What are the best starting conditions (solvent, temperature) for a new ethynylpyrazole cycloaddition? A3: A robust starting point for many CuAAC reactions is a 1:1 mixture of tert-butanol and water at room temperature.[9] This solvent system is effective for a wide range of substrates. Most reactions proceed efficiently at ambient temperature, but gentle heating (e.g., 40-60 °C) can sometimes improve the rate and yield, particularly with sterically hindered substrates.[9] Reactions can also be performed under neat (solvent-free) conditions, which can accelerate the process.[13]
Q4: How can I monitor the progress of my reaction? A4: The most common method for monitoring reaction progress is Thin Layer Chromatography (TLC). You can spot the starting materials (ethynylpyrazole and azide) and the reaction mixture on a TLC plate to observe the consumption of reactants and the appearance of the new, typically more polar, triazole product spot. For more quantitative analysis, techniques like LC-MS or GC-MS can be employed to track the formation of the desired product mass.
Section 2: Troubleshooting Guide
This section is structured to provide direct solutions to common experimental problems.
Problem 1: Low or No Product Yield
This is the most frequent issue encountered. The underlying cause often relates to the integrity of the catalyst or reagents.
Q: My reaction shows very low conversion even after an extended time. What should I investigate first? A: The primary suspect is the deactivation of the copper catalyst. The active Cu(I) species is easily oxidized to inactive Cu(II) by dissolved oxygen.[10][14]
-
Troubleshooting Steps:
-
Ensure a Reducing Environment: Always use a fresh solution of a reducing agent like sodium ascorbate. An insufficient amount or degraded stock can fail to maintain the Cu(I) state.[14]
-
Deoxygenate Your Solvents: Before starting the reaction, thoroughly sparge your solvents with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the reaction mixture.
-
Check Reagent Purity: Verify the purity of your ethynylpyrazole and azide starting materials. Impurities can sometimes interfere with the catalyst.
-
Consider Ligand-to-Copper Ratio: For ligands like THPTA, a ratio of at least 5:1 (ligand to copper) is often recommended to protect the catalyst and biomolecules, if present.[7][15]
-
Order of Addition: A best practice is to first mix the CuSO₄ with the ligand, add this mixture to the solution of your substrates (azide and alkyne), and only then initiate the reaction by adding the sodium ascorbate.[7][8] Adding ascorbate directly to the copper salt without a ligand can lead to undesirable side reactions.[8]
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on TLC or peaks in your analysis indicates side reactions are occurring.
Q: I am observing a significant byproduct that I suspect is from alkyne homocoupling. How can I prevent this? A: The formation of a diyne byproduct is known as Glaser coupling, a common side reaction promoted by Cu(II) and oxygen.[10]
-
Troubleshooting Steps:
-
Improve Deoxygenation: This side reaction is highly dependent on the presence of oxygen. Enhance your inert atmosphere techniques by sparging solvents and maintaining a positive pressure of argon or nitrogen.
-
Increase Reducing Agent: Ensure you have an adequate excess of sodium ascorbate to scavenge any oxygen that enters the system and keep the copper in the +1 oxidation state.[9]
-
Add a Base: In some cases, the addition of a non-coordinating amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can suppress homocoupling.[6]
-
Q: My azide starting material seems to be degrading, and I see a new amine spot on my TLC. What is happening? A: This is likely the reduction of your azide to the corresponding amine. This can be caused by an excessive amount of reducing agent or the presence of other reactive species.[12]
-
Troubleshooting Steps:
-
Optimize Ascorbate Concentration: Use the minimum concentration of sodium ascorbate required for the reaction. Titrate the amount to find the sweet spot that ensures Cu(I) generation without significant azide reduction.[12]
-
Use a Direct Cu(I) Source: To eliminate the need for a reducing agent altogether, consider using a Cu(I) salt directly, such as CuI or [Cu(PPh₃)₃Br], under strict inert atmosphere conditions.[6][12]
-
Problem 3: Difficulty in Product Purification
Even with a high yield, isolating the pure triazole can be challenging.
Q: My final product is contaminated with copper. How can I remove it effectively? A: The triazole product itself is an excellent ligand for copper, meaning residual copper can chelate to your product, making it difficult to remove.[16]
-
Troubleshooting Steps:
-
Ammonia Wash: During the aqueous workup, wash the organic layer with a dilute solution of ammonium hydroxide. Ammonia forms a highly water-soluble complex with copper, which can effectively extract it from the organic phase.[17]
-
EDTA Treatment: Washing with a solution of ethylenediaminetetraacetic acid (EDTA), a strong chelating agent, can also sequester and remove copper ions.
-
Silica Gel Chromatography: For stubborn cases, passing the crude product through a short plug of silica gel can often retain the copper complexes. Sometimes, lacing the silica or the eluent with a small amount of triethylamine can improve the separation.
-
Section 3: Key Experimental Protocols & Data
Catalyst and Ligand Selection
The choice of copper source and ligand is crucial for success. The following table summarizes common options.
| Component | Reagent | Typical Concentration | Key Considerations |
| Copper Source | CuSO₄·5H₂O | 1-5 mol% | Inexpensive, stable Cu(II) source. Requires a reducing agent.[6] |
| CuI or CuBr | 1-5 mol% | Direct Cu(I) source.[4] Requires strict inert conditions to prevent oxidation. | |
| Reducing Agent | Sodium Ascorbate | 5-10 mol% (or >3 eq. excess) | Most common and effective for in situ Cu(I) generation.[6][7] |
| Ligand | TBTA | 1-5 mol% (1:1 with Cu) | Excellent for reactions in organic solvents like THF, Toluene, CH₂Cl₂. |
| THPTA | 5-25 mol% (≥5:1 with Cu) | Water-soluble ligand, ideal for bioconjugation and aqueous media.[4][7] | |
| Base (Optional) | DIPEA or TEA | 1-2 equivalents | Can accelerate the reaction and suppress side products.[6] |
Protocol 1: General Procedure for CuAAC with in situ Catalyst Generation
This protocol provides a reliable starting point for the cycloaddition of an ethynylpyrazole with an azide.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the ethynylpyrazole (1.0 eq) and the azide (1.0-1.1 eq).
-
Solvent Addition: Add the chosen solvent (e.g., a 1:1 mixture of t-BuOH/H₂O, to achieve a substrate concentration of ~0.1 M).
-
Deoxygenation: Seal the flask with a septum and sparge the solution with argon or nitrogen gas for 15-20 minutes.
-
Catalyst Premix: In a separate vial, prepare a stock solution of CuSO₄·5H₂O and a ligand (e.g., THPTA) in deoxygenated water. A typical premix would have a 1:5 molar ratio of Cu:Ligand.
-
Catalyst Addition: Add the CuSO₄/ligand solution to the reaction flask via syringe to achieve the desired final catalyst loading (e.g., 1-5 mol% Cu).
-
Initiation: Prepare a fresh stock solution of sodium ascorbate in deoxygenated water. Add the ascorbate solution to the reaction flask via syringe to initiate the reaction (e.g., 10 mol%).
-
Reaction: Stir the reaction at room temperature under a positive pressure of inert gas. Monitor progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup & Purification: Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute ammonium hydroxide to remove copper, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[17]
Section 4: Mechanistic Overview & Visual Guides
Understanding the mechanism and workflow is key to rational optimization.
The Catalytic Cycle
The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes cycloaddition with the azide. The ligand plays a crucial role in stabilizing the copper species throughout this cycle.[18]
Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical diagnostic process.
Caption: A logical workflow for diagnosing the cause of low reaction yield.
References
- Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. Benchchem.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Bentham Science.
- Troubleshooting guide for copper-catalyzed click chemistry reactions. Benchchem.
- The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. SciSpace.
- Technical Support Center: Preventing Catalyst Deactiv
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
- Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. UH Institutional Repository.
- Technical Support Center: Troubleshooting Azide Compounds in Click Chemistry. Benchchem.
- Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for 5-Azidoindole: A Technical Support Center. Benchchem.
- Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. MDPI.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles.
- Copper-catalyzed click reaction on/in live cells. Royal Society of Chemistry.
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
- What is the mechanism of click chemistry?.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Why is the efficiency of my CuAAC click chemistry so low?.
- Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
- Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI.
- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
- Copper Nanoparticles in Click Chemistry.
- troubleshooting low yield in copper-c
- Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. Organic Chemistry Portal.
- CuAAC click triazole synthesis - labor
- The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Wiley Online Library.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
Technical Support Center: Strategies for Removing Copper Residues from Pyrazole Click Chemistry Products
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the removal of residual copper catalysts from products synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," with a focus on pyrazole synthesis. Given the potential toxicity of copper and its interference in downstream biological assays and spectroscopic analysis, its effective removal is a critical step in ensuring product purity and safety.[1][2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the copper removal process, offering explanations and actionable solutions.
Problem 1: A persistent blue or green color remains in the purified organic product.
-
Potential Cause: This is a clear visual indicator of incomplete copper removal.[1][4] The copper ions (typically Cu(II)) are still present in your organic phase. This can happen if the initial purification was insufficient or if your pyrazole product itself has chelating properties, holding onto the copper more tightly.[4][5][6]
-
Recommended Solutions:
-
Repeat Chelating Washes: Perform additional aqueous washes using a strong chelating agent. A 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) at a pH of 8 is highly effective at forming a water-soluble copper complex that can be partitioned into the aqueous layer.[4][7]
-
Ammonia/Ammonium Chloride Wash: Washing with a saturated aqueous solution of ammonium chloride or a dilute ammonia solution can form the deep blue tetraamminecopper(II) complex, which is highly soluble in water and easily extracted.[8][9][10]
-
Combine Methods: An EDTA wash followed by filtration through a short plug of silica gel or alumina is often more effective than a single method alone.[4][10]
-
Problem 2: Low product yield after an aqueous workup.
-
Potential Cause: Your pyrazole product may have partial water solubility, leading to its loss in the aqueous phase during extraction.
-
Recommended Solutions:
-
Use Brine: During the liquid-liquid extraction, wash the organic layer with a saturated sodium chloride solution (brine).[4] This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer (salting-out effect).
-
Back-Extraction: If you suspect significant product loss to the aqueous phase, you can perform a back-extraction of the combined aqueous layers with a fresh portion of your organic solvent to recover some of the lost product.
-
Problem 3: Column chromatography fails to separate the product from the copper catalyst.
-
Potential Cause: The copper species and your pyrazole product may have similar polarities, causing them to co-elute on the chromatography column.
-
Recommended Solutions:
-
Pre-Chromatography Cleanup: Always perform a chelating wash (e.g., with EDTA) to remove the bulk of the copper before loading your sample onto the column.[4]
-
Change the Stationary Phase: If silica gel doesn't provide adequate separation, try using a different stationary phase like neutral alumina.[4][11]
-
Employ a Scavenger Resin: Prior to chromatography, stir the crude product solution with a copper scavenger resin to bind the copper, then simply filter the resin off.[4][9]
-
Problem 4: NMR spectrum shows paramagnetic broadening, interfering with analysis.
-
Potential Cause: Even trace amounts of paramagnetic Cu(II) can cause significant broadening of NMR signals, making interpretation difficult or impossible.
-
Recommended Solutions:
-
Pass Through a Solid Support: Before preparing your NMR sample, pass a solution of your compound through a short plug of silica gel or neutral alumina to remove residual paramagnetic copper.[4]
-
Thorough Purification: Ensure your primary purification method (chelation wash, scavenger resin, etc.) has been performed meticulously to reduce copper levels to parts-per-million (ppm) concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing copper from my click reaction?
The most common and effective methods fall into three categories:
-
Aqueous Washes with Chelating Agents: This liquid-liquid extraction technique uses agents like EDTA, ammonia, or ammonium chloride to form water-soluble complexes with copper, which are then washed away.[4][8][9][12]
-
Filtration through Solid Supports: The reaction mixture is passed through a plug of an adsorbent material such as silica gel, alumina, or Celite, which adsorbs the copper catalyst.[4][10][11]
-
Use of Scavenger Resins: These are solid-supported materials with functional groups (e.g., thiourea, EDTA) that have a high affinity for copper. The resin is stirred with the reaction mixture and then removed by simple filtration.[4][5][13]
Q2: How do I choose the best copper removal method for my specific pyrazole product?
The choice depends on the properties of your product, the scale of your reaction, and the required level of purity. The following decision-making workflow can guide your choice.
Caption: Decision workflow for selecting a copper removal method.
Q3: The nitrogen atoms in my pyrazole product seem to chelate the copper, making it difficult to remove. What should I do?
This is a known issue, as the nitrogen lone pairs in the pyrazole ring can coordinate with copper ions.[5][6]
-
Use a Stronger Chelator: EDTA is particularly effective in these cases because it is a hexadentate ligand and forms a very stable complex with copper, outcompeting the pyrazole for coordination.[5][14]
-
Employ High-Affinity Scavengers: Use a scavenger resin specifically designed for high-affinity copper binding, such as those with thiourea or iminodiacetic acid functional groups.[5][13]
Q4: Can I avoid copper removal entirely?
Yes, by using "copper-free" click chemistry. These methods utilize strained cyclooctynes (e.g., DBCO, BCN) that react with azides without the need for a metal catalyst. This approach, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), completely eliminates the issue of copper contamination.[5][15]
Data & Protocols
Comparison of Copper Removal Methods
The efficiency of copper removal is highly dependent on the specific reaction conditions and the nature of the product. The data below serves as a general guideline.
| Method | Typical Residual Copper | Typical Product Loss | Pros | Cons |
| Aqueous EDTA Wash | < 100 ppm | 5 - 15% | Inexpensive, fast, and widely applicable.[4][10] | Can lead to emulsions; may not reach ultra-low copper levels.[8] |
| Silica Gel/Alumina Filtration | < 50 ppm | 10 - 30% | Can remove other polar impurities simultaneously. | Can be time-consuming; risk of product adsorption on the column.[5] |
| Scavenger Resins | < 10 ppm | < 5% | Highly efficient, simple filtration workup, excellent for achieving high purity.[4][5] | More expensive than other methods.[5] |
| Dialysis (for macromolecules) | < 50 ppm | Variable | Effective for large molecules like bioconjugates.[8][16] | Slow process, not suitable for small molecules.[12] |
Experimental Protocols
This protocol is a robust first-line method for removing the bulk of copper catalyst from organic-soluble products.
Caption: Experimental workflow for an EDTA wash.
Step-by-Step Methodology:
-
Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of EDTA disodium salt (pH adjusted to ~8 with NaOH).[4]
-
Shake: Shake the funnel vigorously for 1-2 minutes. The formation of the blue-green copper-EDTA complex will be visible in the aqueous layer.
-
Separate: Allow the layers to separate fully, then drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is no longer colored.
-
Final Wash & Dry: Wash the organic layer with brine to remove excess water.[4] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
This method is ideal for achieving very low levels of copper contamination, which is often required for pharmaceutical applications.
Step-by-Step Methodology:
-
Add Resin: To the crude reaction mixture (dissolved in a suitable solvent), add the scavenger resin (typically 3-5 equivalents relative to the amount of copper catalyst used).[4][13]
-
Stir: Stir the resulting suspension at room temperature. The required time can vary from a few hours to overnight, depending on the specific resin and reaction concentration.[4][13]
-
Monitor: Monitor the copper removal by observing the disappearance of color from the solution. For quantitative analysis, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used on small aliquots.
-
Filter: Once copper removal is complete, filter the mixture to remove the resin. A simple gravity or Büchner filtration is sufficient.
-
Rinse and Concentrate: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure to obtain the highly purified product.[4]
By understanding the underlying causes of copper contamination and applying these targeted troubleshooting strategies and protocols, researchers can effectively purify their pyrazole products, ensuring the integrity and success of their subsequent research and development activities.
References
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]
-
How to remove copper after CuAAc click reaction? (2014). ResearchGate. Available at: [Link]
-
Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. (2012). ACS Catalysis. Available at: [Link]
-
The Revolutionary Role of Copper: Fostering #BetterHealth and Innovation. Copper Development Association. Available at: [Link]
-
Best method for removing Cu(I) from Org compounds. (2024). Reddit. Available at: [Link]
-
Catalyst Removal. Matyjaszewski Polymer Group, Carnegie Mellon University. Available at: [Link]
-
Copper catalysis in organic synthesis. (2015). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Cu-catalysed pyrazole synthesis in continuous flow. (2016). RSC Publishing. Available at: [Link]
-
Is there another way to get rid of the remnants of the copper catalyst? (2022). ResearchGate. Available at: [Link]
-
How can I remove copper from a click reaction mixture using EDTA? (2014). ResearchGate. Available at: [Link]
-
Copper Catalysis in Organic Synthesis and the Functionalization of Heteroarenes. (2013). CORE. Available at: [Link]
-
Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. Available at: [Link]
-
Copper catalysis in organic synthesis. (2015). PMC - NIH. Available at: [Link]
-
A Review on Recent Trends in Copper-Catalyzed Organic Synthesis. (2022). Chemistry & Biodiversity. Available at: [Link]
- Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase. (2010). Google Patents.
-
Development of copper based drugs, radiopharmaceuticals and medical materials. (2012). PMC. Available at: [Link]
-
Removal of copper, chromium, and arsenic from CCA-C treated wood by EDTA extraction. (2004). Waste Management. Available at: [Link]
-
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PubMed Central. Available at: [Link]
-
Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation. (2022). ACS Omega. Available at: [Link]
-
Column Experiment for the Removal of Cadmium, Copper, Lead and Zinc from Artificially Contaminated Soil using EDTA, Rhamnolipids, and Soapnut. (2021). European Journal of Environment and Earth Sciences. Available at: [Link]
-
Illustration showing the applications of copper-free click chemistry in... (2023). ResearchGate. Available at: [Link]
-
Copper-catalyzed click reaction on/in live cells. (2012). PMC. Available at: [Link]
-
The Impact of Copper Ions on the Activity of Antibiotic Drugs. (2023). MDPI. Available at: [Link]
-
Copper and its complexes: A pharmaceutical perspective. (2025). ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal Scavengers [sigmaaldrich.com]
- 14. Removal of copper, chromium, and arsenic from CCA-C treated wood by EDTA extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jenabioscience.com [jenabioscience.com]
Technical Support Center: Ethynyl Group Stability in Acidic Media
Topic: Stability of the Ethynyl Group (
Executive Summary & Stability Spectrum
The ethynyl group (terminal alkyne) is generally stable to standard acidic hydrolysis conditions used for deprotection (e.g., removal of Boc, acetals, esters). However, this stability is conditional. The ethynyl group is kinetically inert to hydration in the absence of heavy metals but becomes highly reactive if specific catalysts (Hg, Au, Pd, Ru) are present or if the alkyne is in a propargylic relationship with a hydroxyl group.
Acid Compatibility Matrix
| Acidic Condition | Stability of Ethynyl Group | Risk Factor |
| Dilute HCl / H₂SO₄ (aq) | ✅ High | Stable at RT. Hydration is slow without metal catalysts. |
| TFA / DCM (anhydrous) | ✅ High | Standard Boc deprotection conditions are safe. |
| Acetic Acid (glacial) | ✅ High | Generally stable. |
| HBr / HI | ⚠️ Medium | Risk of hydrohalogenation (addition of H-X across the triple bond). |
| Acid + Hg/Au/Pd salts | ❌ Critical Failure | Rapid hydration to methyl ketone (Markovnikov). |
| Acid + Propargylic Alcohol | ❌ Critical Failure | Meyer-Schuster or Rupe rearrangement.[1] |
| Conc. H₂SO₄ (>80%) | ❌ Low | Risk of polymerization or hydration at elevated temperatures. |
Diagnostic Workflows & Failure Modes
Workflow 1: The "Phantom Ketone" (Unwanted Hydration)
Symptom: You attempted an acidic deprotection (e.g., acetal hydrolysis), but NMR shows the disappearance of the alkyne proton (
Root Cause: While proton-catalyzed hydration is possible, it is kinetically slow. The most common cause is trace metal contamination carried over from previous steps (e.g., Sonogashira, Stille, or Click chemistry). Trace Copper, Palladium, or Gold can catalyze hydration even in dilute acid [1].
Mechanism of Failure:
Figure 1: Metal-catalyzed vs. Proton-catalyzed hydration pathways.
Corrective Action:
-
Metal Scavenging: Treat the crude starting material with a metal scavenger (e.g., QuadraPure™ or EDTA wash) before subjecting it to acidic conditions.
-
Reagent Grade: Ensure the acid source is not contaminated (e.g., old HCl stored in metal drums, though rare in pharma, is a risk).
Workflow 2: The Propargylic Rearrangement
Symptom: Your molecule contains a propargylic alcohol (an -OH group adjacent to the alkyne).[2] Upon acid treatment, the alkyne signal is lost, and an
Root Cause: This is a classic Meyer-Schuster (for secondary/primary alcohols) or Rupe (for tertiary alcohols) rearrangement.[3][4] The acid protonates the alcohol, water leaves to form a carbocation, and the alkyne participates to stabilize the charge, leading to isomerization [2].
Decision Tree:
Figure 2: Differentiating Meyer-Schuster and Rupe rearrangements.
Corrective Action:
-
Protection: Protect the propargylic alcohol (e.g., as an acetate or TBS ether) before exposing the molecule to strong acid.
-
Alternative Deprotection: If removing a Boc group, consider using Lewis acids like
in DCM, which are often milder than TFA [3].
Validated Experimental Protocols
Protocol A: Safe Acetal Deprotection in Presence of Ethynyl Group
Objective: Hydrolyze a dimethyl acetal without hydrating the terminal alkyne.
-
Preparation: Dissolve substrate (1.0 equiv) in THF:Water (4:1 ratio).
-
Note: The organic co-solvent is crucial to keep the alkyne in solution.
-
-
Acid Addition: Add PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv) or p-TsOH (0.05 equiv).
-
Why: PPTS is a mild buffer/acid source (
). It is strong enough to cleave acetals but generally too weak to protonate the alkyne triple bond significantly.
-
-
Temperature: Stir at Room Temperature (20-25°C) .
-
Warning: Do not heat above 50°C. Heat increases the rate of alkyne hydration exponentially.
-
-
Monitoring: Monitor by TLC. If reaction is sluggish, add more PPTS rather than switching to strong mineral acids (HCl).
-
Workup: Quench with saturated
.
Protocol B: Boc Removal with Trace Metal Scavenging
Objective: Remove N-Boc group from an alkyne-containing peptide/scaffold where previous steps involved Pd-catalysis.
-
Scavenging (Pre-treatment): Dissolve crude starting material in EtOAc and wash with
(aq) solution. Dry organic layer and concentrate.[5]-
Validation: This removes residual Pd/Cu that would catalyze hydration in the next step.
-
-
Reaction: Dissolve residue in DCM. Add TFA / Triethylsilane (TES) (95:5 ratio).
-
Why TES? Triethylsilane acts as a cation scavenger. While primarily used to scavenge t-butyl cations, it also creates a reducing environment that suppresses oxidative side reactions of the alkyne [4].
-
-
Time: Stir 1-2 hours at RT.
-
Workup: Evaporate volatiles. Do not heat the TFA solution.
Frequently Asked Questions (FAQ)
Q: Can I use HBr to remove a protecting group if I have a terminal alkyne?
A: Avoid if possible. HBr is a strong acid and a source of nucleophilic bromide. You run a high risk of hydrobromination , where H-Br adds across the triple bond to form a vinyl bromide (usually Markovnikov:
Q: My alkyne is internal, not terminal. Is it safer? A: Yes, internal alkynes are thermodynamically more stable and kinetically slower to hydrate than terminal alkynes. However, if hydration does occur, you will get a mixture of regioisomeric ketones, which is difficult to separate. The same precautions regarding metals apply.
Q: I see a "dimer" forming during my acid workup. What is it?
A: If you are using high concentrations of substrate, you might be seeing acid-catalyzed polymerization or oligomerization. Terminal alkynes can act as nucleophiles toward activated (protonated) alkynes. Ensure your reaction is dilute (
Q: Does the "Ethynyl" stability change if it is conjugated (e.g., Phenylacetylene)? A: Yes. Conjugated alkynes (aryl-alkynes) are more prone to hydration because the resulting carbocation (benzylic cation intermediate) is resonance-stabilized. You must be extra vigilant with metal scavenging and temperature control when handling aryl-alkynes compared to alkyl-alkynes [5].
References
-
Hintermann, L., & Labonne, A. (2007). "Catalytic Hydration of Alkynes and Its Application in Synthesis." Synthesis, 2007(08), 1121-1150.
-
Swaminathan, S., & Narayanan, K. V. (1971).[6] "The Rupe and Meyer-Schuster Rearrangements." Chemical Reviews, 71(5), 429–438.[6]
- Han, G., & Tamaki, K. (2006). "Removal of N-Boc protecting groups by zinc bromide." Tetrahedron Letters, 47(30), 5431-5433.
-
Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis." Journal of Organic Chemistry, 54(21), 5141-5145.
- Kutney, M. (1984). "Acid-catalyzed hydration of phenylacetylene." Canadian Journal of Chemistry, 62, 21-28.
Sources
Troubleshooting low reactivity in amide bond formation with pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting low reactivity in amide bond formation involving pyrazole scaffolds. This resource is designed to provide practical, in-depth guidance to navigate the common and nuanced challenges encountered during these crucial synthetic steps. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, supplemented with detailed experimental protocols and data-driven insights to advance your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole amine showing low reactivity in standard amide coupling reactions?
A1: The diminished reactivity of pyrazole amines often stems from the electronic properties of the pyrazole ring itself. The two adjacent nitrogen atoms exert an electron-withdrawing effect, which reduces the nucleophilicity of the exocyclic amine, making it less reactive towards activated carboxylic acids.[1] This effect is particularly pronounced when the amine is at the C3 or C5 position.[1][2] Furthermore, steric hindrance from substituents on the pyrazole ring or the coupling partner can impede the approach of the reactants.[3][4]
Q2: I'm observing N-acylation on the pyrazole ring instead of the intended exocyclic amine. How can I prevent this?
A2: N-acylation of the pyrazole ring is a common side reaction, as the ring nitrogen can act as a competing nucleophile.[5] This is especially true for N-unsubstituted pyrazoles. To circumvent this, protection of the pyrazole nitrogen with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or trityl (Trt), is often necessary before attempting the amide coupling.[4][5][6]
Q3: Are there specific coupling reagents that are more effective for pyrazole amide bond formation?
A3: While standard reagents like DCC or EDC/HOBt can be effective, more potent coupling agents are often required for challenging pyrazole couplings.[5] Uronium/guanidinium-based reagents such as HATU and HBTU, or phosphonium-based reagents like BOP and PyBOP, are generally more effective and can lead to higher yields and faster reaction times, particularly with sterically hindered substrates.[5][7] The choice of reagent may require optimization for each specific substrate pair.
Q4: Can reaction conditions be modified to improve low yields?
A4: Absolutely. Optimization of reaction conditions is crucial. This can include screening different solvents, as a change in solvent polarity can significantly influence reaction rates.[8][9] Temperature adjustments are also critical; while some reactions proceed at room temperature, others may require heating to overcome activation energy barriers.[8][9] The choice of base and its stoichiometry can also play a pivotal role in activating the nucleophile and neutralizing acidic byproducts.
In-Depth Troubleshooting Guides
Scenario 1: Low to No Product Formation with a Sterically Hindered Pyrazole Amine
Problem: You are attempting to couple a bulky carboxylic acid with a 3,5-disubstituted pyrazole-4-amine, and you are observing minimal product formation despite using a standard HATU coupling protocol.
Root Cause Analysis:
-
Steric Hindrance: The substituents at the 3 and 5 positions of the pyrazole ring can sterically shield the C4-amine, making it difficult for the activated carboxylic acid to approach.[3] Similarly, a bulky carboxylic acid partner can create significant steric clash.
-
Insufficient Reagent Reactivity: While HATU is a powerful coupling reagent, extremely hindered substrates may require even more reactive intermediates.
Troubleshooting Workflow:
Troubleshooting Workflow for Hindered Couplings
Proposed Solutions & Protocols:
-
Switch to a More Reactive Coupling Reagent:
-
Rationale: Reagents like COMU are known to exist in a more reactive uronium form compared to HBTU or HATU, potentially overcoming steric barriers.[7][10]
-
Protocol:
-
Dissolve the pyrazole amine (1.0 equiv) and carboxylic acid (1.1 equiv) in anhydrous DMF.
-
Add COMU (1.2 equiv) and DIPEA (2.0 equiv) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
-
-
Formation of an Acid Chloride:
-
Rationale: Acid chlorides are significantly more electrophilic than in-situ generated active esters and can often react with even poorly nucleophilic amines.[11]
-
Protocol:
-
Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add oxalyl chloride (2.0 equiv) and a catalytic amount of DMF.
-
Stir at room temperature for 2 hours or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of the pyrazole amine (1.2 equiv) and a non-nucleophilic base like pyridine or triethylamine (2.0 equiv) at 0 °C.
-
-
Scenario 2: Competing N-H Acylation of an Unsubstituted Pyrazole
Problem: You are reacting an N-unsubstituted aminopyrazole with a carboxylic acid and observing a significant amount of a byproduct corresponding to the acylation of the pyrazole ring nitrogen.
Root Cause Analysis:
The N-H proton of the pyrazole is acidic and can be deprotonated, leading to a nucleophilic nitrogen that competes with the desired exocyclic amine for the activated carboxylic acid.[4]
Troubleshooting Workflow:
Workflow to Prevent N-Acylation
Proposed Solutions & Protocols:
-
Boc Protection of the Pyrazole Nitrogen:
-
Rationale: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the pyrazole nitrogen that is stable to many coupling conditions and can be readily removed.[4][6]
-
Protection Protocol:
-
Dissolve the N-unsubstituted aminopyrazole (1.0 equiv) in a suitable solvent like THF or DCM.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv) and a base such as triethylamine (1.5 equiv) or DMAP (0.1 equiv).
-
Stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction and purify the Boc-protected aminopyrazole.
-
-
Amide Coupling: Proceed with your standard amide coupling protocol using the purified Boc-protected pyrazole.
-
Deprotection: The Boc group can typically be removed using acidic conditions, such as trifluoroacetic acid (TFA) in DCM.
-
Scenario 3: Low Reactivity due to Electron-Withdrawing Substituents on the Pyrazole Ring
Problem: Your pyrazole amine bears strong electron-withdrawing groups (e.g., -NO₂, -CF₃), leading to extremely low nucleophilicity and poor yields in amide coupling reactions.
Root Cause Analysis:
Electron-withdrawing groups on the pyrazole ring further decrease the electron density on the exocyclic amine, exacerbating the inherent low reactivity.[1]
Troubleshooting Workflow:
Strategies for Electron-Deficient Pyrazoles
Proposed Solutions & Protocols:
-
Screening of High-Potency Coupling Reagents and Conditions:
-
Rationale: A systematic approach to screen powerful coupling reagents and elevated temperatures can identify optimal conditions to drive the reaction forward.
-
Screening Table:
-
| Entry | Coupling Reagent | Base | Temperature (°C) | Solvent |
| 1 | HATU | DIPEA | RT | DMF |
| 2 | HATU | DIPEA | 50 | DMF |
| 3 | COMU | DIPEA | RT | DMF |
| 4 | COMU | DIPEA | 50 | DMF |
| 5 | T3P | Pyridine | 80 | Toluene |
-
Use of Boronic Acid Catalysis:
-
Rationale: Catalytic methods, such as those employing boronic acids, can facilitate amide bond formation under dehydrative conditions, offering an alternative pathway for unreactive substrates.[12]
-
Protocol:
-
Combine the pyrazole amine (1.0 equiv), carboxylic acid (1.2 equiv), and a boronic acid catalyst (e.g., phenylboronic acid, 10 mol%) in a flask with a Dean-Stark trap.
-
Add a high-boiling solvent like toluene or xylene.
-
Reflux the mixture for 12-24 hours, collecting the water byproduct.
-
Cool the reaction, work up, and purify the product.
-
-
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Retrieved from [Link]
-
Beilstein Journals. (2018). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Retrieved from [Link]
-
Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
EPJ Web of Conferences. (2025). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Transition Metal-Catalysed Approaches towards Novel Amide-Containing Heterocyclic Scaffolds. Retrieved from [Link]
-
ACS Publications. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved from [Link]
-
MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Retrieved from [Link]
-
PYRAZOLE. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides [beilstein-journals.org]
- 10. bachem.com [bachem.com]
- 11. reddit.com [reddit.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validation & Comparative
1H NMR characterization of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid
This guide details the 1H NMR characterization of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid , a functionalized heterocyclic scaffold critical in fragment-based drug discovery and "click" chemistry applications.
The following analysis compares the Recommended Method (DMSO-d₆) against common alternatives (CDCl₃) and provides a differential analysis to distinguish the product from its synthetic precursor (4-iodo analog).
Part 1: Strategic Method Development
The Challenge: Solvent Selection & Solubility
For pyrazole carboxylic acids, solvent choice is not merely about dissolution; it dictates the visibility of critical diagnostic protons.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| Solubility | Excellent | Poor/Moderate | The polar carboxylic acid moiety forms strong dimers in non-polar solvents, leading to precipitation or aggregation in CDCl₃. |
| -COOH Proton | Sharp/Broad Singlet (12-14 ppm) | Often Invisible | DMSO disrupts acid dimers via H-bonding, stabilizing the proton for detection. In CDCl₃, rapid exchange broadens this peak into the baseline. |
| H5 Proton Shift | ~8.2 - 8.4 ppm | ~7.8 - 8.0 ppm | The polar environment of DMSO causes a downfield shift (deshielding) of the heteroaromatic proton compared to chloroform. |
| Water Peak | 3.33 ppm | 1.56 ppm | Caution: The ethynyl proton (-C≡CH) often resonates near 3.5-4.2 ppm. Wet DMSO can obscure this signal if not dry. |
Decision: Use DMSO-d₆ (99.9% D) for definitive characterization. Use CDCl₃ only if the carboxylic acid is protected as an ester.
Part 2: Detailed Characterization & Signal Assignment
Structural Logic & Expected Shifts
The molecule consists of four distinct spin systems. The coupling between the N-Ethyl protons is the primary scalar interaction (
-
System A (Acid): Labile proton (COOH).
-
System B (Aromatic): Isolated singlet at position 5 (H5).
-
System C (Ethynyl): Acetylenic proton, typically a singlet (long-range coupling to H5 is possible but usually small,
Hz). -
System D (Ethyl): Classic Quartet + Triplet pattern.
1H NMR Data Table (400 MHz, DMSO-d₆)
| Assignment | Shift (δ ppm) | Multiplicity | Integral | Notes | |
| -COOH | 12.80 - 13.50 | Broad Singlet | 1H | - | Highly dependent on concentration and water content. |
| Py-H5 | 8.32 | Singlet | 1H | - | Diagnostic aromatic peak. Deshielded by the adjacent N1 and C4-alkyne. |
| N-CH₂- | 4.18 | Quartet | 2H | 7.3 | Methylene protons deshielded by the pyrazole nitrogen. |
| -C≡CH | 4.05 | Singlet | 1H | - | The ethynyl proton. Critical QC marker. |
| -CH₃ | 1.38 | Triplet | 3H | 7.3 | Methyl protons of the ethyl group. |
Note: Chemical shifts are referenced to residual DMSO-d₅ at 2.50 ppm. Values are derived from structure-activity relationships of analogous 1,4-disubstituted pyrazoles [1][2].
Part 3: Comparative Analysis (QC & Impurity Profiling)
In a drug development context, this molecule is typically synthesized via Sonogashira coupling from the 4-Iodo precursor . Distinguishing the product from the starting material is the primary QC requirement.
Differentiation: Product vs. 4-Iodo Precursor
| Diagnostic Region | Product (4-Ethynyl) | Precursor (4-Iodo) | QC Check |
| 4.0 - 4.2 ppm | Sharp Singlet (-C≡CH) | Absent | Presence of this peak confirms successful coupling. |
| Py-H5 Shift | ~8.32 ppm | ~8.05 ppm | The iodine atom is shielding relative to the ethynyl group (anisotropy effect). A shift downfield indicates conversion. |
| 13C NMR (C4) | ~100-110 ppm | ~60-70 ppm | Iodine-bearing carbons are significantly upfield (shielded) due to the "Heavy Atom Effect." |
Part 4: Visualization of Structural Logic
The following diagram illustrates the assignment logic and the connectivity of the spin systems.
Figure 1: Structural assignment of 1H NMR signals for this compound in DMSO-d₆.
Part 5: Experimental Protocol
To ensure reproducibility and spectral integrity, follow this "Self-Validating" protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid acid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid potential decarboxylation or polymerization of the alkyne.
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer delay).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The ethynyl proton and the carboxylic acid proton have long T1 relaxation times. A short D1 (1s) will suppress their integration, leading to incorrect quantitative analysis.
-
-
Scans (NS): 16 or 32 scans are sufficient for >95% purity.
-
Spectral Width: -2 ppm to 16 ppm (to capture the acid proton).
Processing & Validation
-
Phasing: Apply manual phasing. The large DMSO solvent peak can distort automatic phasing algorithms.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1) to flatten the baseline around the broad acid peak.
-
Integration Validation:
-
Calibrate the N-Ethyl CH3 triplet (1.38 ppm) to exactly 3.00 .
-
Check the Ethynyl singlet (4.05 ppm) . It must integrate to 0.95–1.05 . If <0.9, residual precursor or polymerization may be present.
-
References
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - Gas Phase Spectrum.[1] NIST Mass Spectrometry Data Center.[1] Available at: [Link]
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[3][2][4][5][6] Available at: [Link]
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. connectjournals.com [connectjournals.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. unn.edu.ng [unn.edu.ng]
A Comparative Guide to IR Spectrum Analysis of Alkyne and Carboxylic Acid Peaks in Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the infrared (IR) spectroscopic signatures of pyrazole-based compounds functionalized with both alkyne and carboxylic acid groups. Pyrazole scaffolds are a cornerstone in medicinal chemistry, and their substitution with reactive handles like alkynes (for click chemistry) and polar functionalities like carboxylic acids (for modulating solubility and biological interactions) is a common strategy in drug design. Understanding their spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation.
This guide moves beyond a simple recitation of frequency ranges. It delves into the causality behind peak characteristics—why the carboxylic acid O-H stretch is exceptionally broad, why alkyne peak intensities vary, and how the pyrazole ring influences these vibrations. We will provide side-by-side comparisons, detailed experimental protocols, and visual aids to create a self-validating reference for your laboratory work.
The Diagnostic Power of IR Spectroscopy for Functionalized Pyrazoles
Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For pyrazole derivatives, IR spectroscopy offers a rapid, non-destructive method to confirm the successful incorporation of key functional groups. The presence or absence of characteristic peaks for the alkyne and carboxylic acid moieties provides immediate evidence for the outcome of a synthetic transformation.
The logical workflow for analyzing these compounds involves identifying the key vibrational modes associated with each functional group and understanding how their electronic and steric environments within the pyrazole structure modulate these frequencies.
Caption: Workflow for IR analysis of functionalized pyrazoles.
Part 1: The Carboxylic Acid Signature on a Pyrazole Ring
The carboxylic acid moiety presents several strong, characteristic bands, with the O-H stretch being the most prominent and diagnostic feature.
Key Vibrational Modes for Pyrazole-Carboxylic Acids:
| Vibrational Mode | Typical Range (cm⁻¹) | Intensity | Key Characteristics & Causality |
| O-H Stretch | 3300 - 2500 | Strong, Very Broad | The extreme broadness is the hallmark of a carboxylic acid and is due to strong intermolecular hydrogen bonding, which forms a dimer structure.[1][2] This creates a continuum of O-H bond lengths and strengths, smearing the absorption over a wide frequency range.[2] |
| C-H Stretch (Aromatic/Alkyl) | 3100 - 2850 | Medium, Sharp | These sharp peaks are often superimposed on the broad O-H envelope.[1] |
| C=O Stretch (Carbonyl) | 1760 - 1690 | Strong, Sharp | This is a very intense and reliable peak. Its position can be influenced by conjugation. If the carboxylic acid is conjugated with the pyrazole ring, the peak will shift to a lower wavenumber (frequency) due to delocalization of electron density, which weakens the C=O bond.[3] |
| C-O Stretch | 1320 - 1210 | Medium | Associated with the stretching of the carbon-oxygen single bond. |
| O-H Bend (Out-of-plane) | 950 - 910 | Medium, Broad | Another broad peak characteristic of the carboxylic acid dimer.[1] |
Case Study: IR Spectrum of 1H-Pyrazole-3-Carboxylic Acid
-
A massive, broad absorption from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group.[2][4]
-
A very strong, sharp peak around 1710 cm⁻¹ for the C=O stretch. The position here suggests some degree of conjugation with the pyrazole ring.[4]
-
Characteristic pyrazole ring vibrations and C-H stretches in the fingerprint region and around 3100 cm⁻¹.[5]
Caption: Key IR features of a pyrazole-carboxylic acid.
Part 2: The Alkyne Signature on a Pyrazole Ring
Alkynes offer sharp, unique peaks in a relatively uncluttered region of the IR spectrum, making them excellent diagnostic markers. The key distinction is between terminal alkynes (possessing a ≡C-H bond) and internal alkynes.
Key Vibrational Modes for Alkynyl Pyrazoles:
| Vibrational Mode | Typical Range (cm⁻¹) | Intensity | Key Characteristics & Causality |
| ≡C-H Stretch (Terminal Alkyne) | 3330 - 3270 | Strong, Sharp | This is a highly diagnostic peak for terminal alkynes.[6] Its sharpness contrasts significantly with the broad O-H stretch of alcohols or carboxylic acids that appear in a similar region.[7] |
| C≡C Stretch (Triple Bond) | 2260 - 2100 | Weak to Medium, Sharp | The intensity of this peak is highly dependent on the symmetry of the alkyne. Terminal alkynes show a more intense peak because the change in dipole moment during vibration is larger.[7][8] Symmetrical or near-symmetrical internal alkynes may have a very weak or entirely absent peak.[9][10] |
| ≡C-H Bend (Terminal Alkyne) | 700 - 610 | Strong, Broad | A useful peak that further confirms the presence of a terminal alkyne.[6] |
Comparative Analysis: Terminal vs. Internal Alkynyl Pyrazoles
Imagine synthesizing two different molecules: Molecule A (5-ethynyl-1H-pyrazole) and Molecule B (5-(prop-1-yn-1-yl)-1H-pyrazole) .
-
Molecule A (Terminal Alkyne): Its IR spectrum would be expected to show two highly characteristic peaks: a strong, sharp signal around 3300 cm⁻¹ (the ≡C-H stretch) and a sharp, medium-intensity peak around 2120 cm⁻¹ (the C≡C stretch).[6][7]
-
Molecule B (Internal Alkyne): Its spectrum would be conspicuously missing the sharp ≡C-H stretch above 3200 cm⁻¹. Furthermore, the C≡C stretch around 2200 cm⁻¹ would likely be weaker than in Molecule A, or potentially absent, due to the increased symmetry.[9]
This direct comparison allows a scientist to immediately distinguish between a terminal alkyne, ready for derivatization via reactions like Sonogashira coupling or click chemistry, and an internal alkyne.
Part 3: A Combined Spectral View and Potential Interferences
When a pyrazole contains both a carboxylic acid and a terminal alkyne, their respective peaks must be carefully disentangled, particularly in the 3300 cm⁻¹ region.
Anticipated Combined Spectrum:
-
3500-2500 cm⁻¹ Region: This area will be dominated by the massive, broad O-H stretch from the carboxylic acid dimer.[1][4] The sharp, needle-like ≡C-H stretch of a terminal alkyne would appear around 3300 cm⁻¹, superimposed on top of this broad envelope.[6][7] The ability to resolve the sharp alkyne peak from the broad acid peak is a key analytical challenge and success metric.
-
2300-2000 cm⁻¹ Region: This "quiet" region of the spectrum will feature the sharp, moderately intense C≡C triple bond stretch, providing unambiguous evidence of the alkyne.[11]
-
1800-1650 cm⁻¹ Region: The strong, sharp C=O carbonyl stretch will be the most prominent feature here, likely appearing around 1700-1720 cm⁻¹ depending on conjugation.[12]
Table of Comparative Frequencies:
| Functional Group | Key Peak | Expected Range (cm⁻¹) | Appearance in Combined Spectrum |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very broad envelope, dominating the high-frequency region.[1][2] |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong and sharp, easily identifiable.[1][12] |
| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Sharp, "needle-like" peak superimposed on the broad O-H stretch.[6] |
| Alkyne | C≡C Stretch | 2260 - 2100 | Weak-to-medium sharp peak in an otherwise clear region.[7][11] |
Part 4: Experimental Protocol
This section provides a standardized protocol for preparing solid pyrazole derivatives for analysis by FTIR spectroscopy using the KBr pellet method, which is common for crystalline solids.
Protocol: KBr Pellet Preparation for FTIR Analysis
Objective: To prepare a solid-state dispersion of the analyte in an infrared-transparent matrix (Potassium Bromide) for analysis by transmission FTIR.
Materials:
-
Analyte (e.g., Alkynyl Pyrazole Carboxylic Acid): 1-2 mg
-
FTIR-grade Potassium Bromide (KBr), dried in an oven at >100°C for at least 4 hours: 100-200 mg
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
FTIR Spectrometer
Procedure:
-
Grinding: Place ~1-2 mg of the solid pyrazole sample into a clean, dry agate mortar.[1] Grind the sample with the pestle for 1-2 minutes until it becomes a fine, homogenous powder. This step is critical to reduce light scattering and produce a high-quality spectrum.
-
Mixing: Add ~100-200 mg of dry KBr powder to the mortar.[1] Gently mix the KBr with the sample using a spatula, then grind the mixture thoroughly for another 2-3 minutes to ensure the analyte is evenly dispersed within the KBr matrix.
-
Loading the Die: Transfer the homogenous powder mixture into the pellet die. Ensure the powder is spread evenly across the bottom surface of the die.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for approximately 2 minutes. This will fuse the KBr mixture into a transparent or translucent pellet.[1]
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Collect the infrared spectrum, typically by co-adding 16 or 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹ to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the mortar, pestle, and die set immediately after use with an appropriate solvent (e.g., acetone or ethanol) followed by drying to prevent cross-contamination.
Trustworthiness Note: The quality of the KBr pellet is paramount. A cloudy or opaque pellet indicates insufficient grinding, moisture contamination, or inadequate pressure, which will lead to a sloping baseline and poor-quality data. Always use desiccated KBr and ensure all equipment is scrupulously dry.
References
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
-
IR: carboxylic acids. (n.d.). University of Calgary. [Link]
-
IR: alkynes. (n.d.). University of Calgary. [Link]
-
Lec15 - IR Spectra of Alkynes and Nitriles. (2021, April 17). YouTube. [Link]
-
Explain why carboxylix acid shows a broad O-H stretch in IR spectra. (2025, May 29). Filo. [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I. (n.d.). Lumen Learning. [Link]
-
Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Infrared Spectroscopy of Hydrocarbons. (2023, December 4). Read Chemistry. [Link]
-
Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024, December 5). JoVE. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]
-
What is the effect of conjugation of a carbonyl group in IR spectroscopy?. (2014, December 5). Chemistry Stack Exchange. [Link]
-
21.3: Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2 [academia.edu]
- 4. ejbps.com [ejbps.com]
- 5. mdpi.com [mdpi.com]
- 6. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties | MDPI [mdpi.com]
- 9. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ethyl-Ethynyl-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Pyrazole Derivatives in Drug Discovery
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities. The precise substitution pattern on the pyrazole ring is critical for therapeutic efficacy and safety. Among these, ethyl-ethynyl-pyrazole derivatives are an emerging class with significant potential. The ability to unambiguously identify and characterize these molecules is paramount during drug discovery and development, from metabolic studies to quality control.
Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also rich structural details through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the characteristic mass spectrometric fragmentation behaviors of ethyl-ethynyl-pyrazole derivatives. We will explore the underlying principles of fragmentation, compare different ionization techniques, and provide a robust experimental protocol for acquiring high-quality data. This guide is intended to be a practical resource for scientists to aid in the structural elucidation of this important class of compounds.
Core Fragmentation Mechanisms of the Pyrazole Nucleus
The fragmentation of the pyrazole ring itself is influenced by the ionization method employed. Electron Ionization (EI), typically used with Gas Chromatography-Mass Spectrometry (GC-MS), imparts high energy, leading to extensive fragmentation. In contrast, soft ionization techniques like Electrospray Ionization (ESI), commonly paired with Liquid Chromatography-Mass Spectrometry (LC-MS), result in protonated molecules ([M+H]⁺) with less internal energy, often requiring collision-induced dissociation (CID) to induce fragmentation.
Under EI conditions, common fragmentation pathways for the pyrazole core include the cleavage of the N-N bond and the expulsion of neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂) from the molecular ion.[1][2] The position of substituents can significantly influence the relative abundance of these fragment ions, providing clues to the isomeric structure.[1]
In ESI-MS/MS, the fragmentation of the protonated pyrazole ring is often initiated by proton mobility and the stability of the resulting fragment ions. The fragmentation pathways can be more complex and may involve rearrangements.
Influence of Ethyl and Ethynyl Substituents on Fragmentation Patterns
The presence of ethyl and ethynyl groups on the pyrazole ring introduces specific and predictable fragmentation pathways that are crucial for structural confirmation.
Ethyl Group Fragmentation
An ethyl substituent typically undergoes fragmentation via two primary pathways:
-
Loss of a Methyl Radical (•CH₃): This results in a stable secondary carbocation, producing a characteristic loss of 15 Da from the parent or a fragment ion.
-
Loss of Ethene (C₂H₄): A McLafferty-type rearrangement can lead to the neutral loss of 28 Da.
Ethynyl Group Fragmentation
The ethynyl group (C≡CH) is a rigid and electron-rich moiety. Its fragmentation is less straightforward than that of an alkyl group. It can influence the fragmentation of the pyrazole ring by stabilizing adjacent positive charges. Direct fragmentation of the ethynyl group itself is less common under typical MS conditions, but its presence will affect the overall fragmentation pattern.
Comparative Fragmentation Analysis: A Hypothetical Case Study
Let's consider two hypothetical isomers: 1-ethyl-3-ethynyl-1H-pyrazole and 1-ethyl-5-ethynyl-1H-pyrazole. While their molecular weights are identical, their fragmentation patterns under EI-MS would be expected to differ, aiding in their differentiation.
| Fragment Ion | Proposed Structure | Expected Relative Abundance (Hypothetical) | Rationale |
| [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. | Higher in 1-ethyl-5-ethynyl isomer | The resulting cation may experience different stability due to the position of the ethynyl group. |
| [M - C₂H₄]⁺ | Loss of ethene via rearrangement. | Dependent on steric factors and proton availability. | Subtle differences in the transition state energies for the rearrangement can lead to varying abundances. |
| [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring. | Higher in 1-ethyl-3-ethynyl isomer | The position of the ethynyl group can influence the ease of ring cleavage. |
| [M - N₂]⁺ | Loss of dinitrogen from the pyrazole ring. | Generally a minor fragment for N-substituted pyrazoles. | The N-N bond is a common cleavage point in pyrazoles.[2] |
Note: This table presents a hypothetical comparison to illustrate the principles of how fragmentation patterns can be used for isomer differentiation. Actual relative abundances would need to be determined experimentally.
Experimental Protocol for High-Quality MS/MS Data Acquisition
This protocol outlines a general procedure for the analysis of ethyl-ethynyl-pyrazole derivatives using LC-MS/MS with ESI.
1. Sample Preparation
-
Dissolve the purified pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes is a suitable starting point for method development.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters (ESI Positive Mode)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 300 °C.
-
Nebulizer Pressure: 35 psi.
-
Full Scan MS (MS1): Scan from m/z 50 to 500 to identify the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS or MS2):
-
Select the [M+H]⁺ ion as the precursor.
-
Apply a range of collision energies (e.g., 10, 20, 40 eV) to obtain a comprehensive fragmentation pattern.
-
Acquire product ion spectra.
-
Visualization of Fragmentation Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Generalized fragmentation pathway of a protonated ethyl-ethynyl-pyrazole derivative.
Caption: Experimental workflow for the analysis of ethyl-ethynyl-pyrazole derivatives by LC-MS/MS.
Conclusion and Future Perspectives
The fragmentation patterns of ethyl-ethynyl-pyrazole derivatives in mass spectrometry are governed by the interplay between the stable pyrazole core and the predictable fragmentation of the ethyl and ethynyl substituents. A systematic approach to data acquisition, including the use of varying collision energies, is crucial for obtaining rich fragmentation spectra that can be used for unambiguous structure elucidation and isomer differentiation.
As novel pyrazole-based therapeutics continue to be developed, the need for robust analytical methodologies will only increase. The principles and protocols outlined in this guide provide a solid foundation for researchers working with this important class of molecules. Future work should focus on building comprehensive spectral libraries of these compounds to facilitate high-throughput screening and automated identification.
References
- BenchChem. (2025). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- Sharma, N. K., Priyanka, Banerji, B. K., Patel, G. N., & Tyagi, L. K. (2020). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazole Derivatives. Journal of Advanced Scientific Research, 11(Suppl 2).
- Li, M., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2496.
- Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Journal Name, Volume(Issue), Pages].
- Šačkus, A., et al. (2021). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 26(11), 3328.
- Abdelall, E. K., et al. (2018).
- Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10397-10400.
- El-Sayed, M. A. A., et al. (2020). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. [Journal Name, Volume(Issue), Pages]. (Note: Full citation details not available in the provided search result).
- van der Plas, H. C., & Still, G. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(10), 1239-1249.
- El-Edfawy, S., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
- LibreTexts. (2023).
- Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinethiones). Journal of Chemical and Pharmaceutical Research, 7(3), 1163-1172.
- Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 39B(12), 915-920.
- Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(14), 11843-11854.
- Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- eGyanKosh. (n.d.).
- Schlosser, G., & Volk, B. (2019).
- Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5849.
- Kester, P. E., Danielson, N. D., & Punsalan, L. (1983). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry, 55(13), 2262-2264.
- Scribd. (n.d.).
- ResearchGate. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture.
- Bandara, N., et al. (2008). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 13(10), 2453-2465.
Sources
Comparing reactivity of 4-ethynylpyrazole vs phenylacetylene in click chemistry
An In-Depth Guide to Alkyne Reactivity in Click Chemistry: 4-Ethynylpyrazole vs. Phenylacetylene
For researchers, scientists, and drug development professionals leveraging the power of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the choice of alkyne is a critical parameter that can dictate reaction efficiency, kinetics, and overall success. This guide provides a deep comparative analysis of two commonly employed alkynes: the heteroaromatic 4-ethynylpyrazole and the archetypal phenylacetylene. We will dissect their structural and electronic nuances, present supporting experimental insights, and offer field-proven protocols to empower you in your experimental design.
The Foundation: Understanding the CuAAC Reaction
The CuAAC reaction, the cornerstone of "click chemistry," is a powerful transformation that forges a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][2] Its appeal lies in its high yields, stereospecificity, and tolerance of a wide array of functional groups, making it invaluable for bioconjugation, drug discovery, and materials science.[3][4] The reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate.[1][5] The rate of this reaction is not uniform across all alkynes; it is profoundly influenced by the alkyne's steric and electronic properties.
Caption: The generally accepted catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Structural and Electronic Dissection
The reactivity of an alkyne in CuAAC is primarily governed by two factors: the ease of formation of the copper acetylide intermediate and the subsequent rate of cycloaddition with the azide. These steps are sensitive to the electronic and steric environment surrounding the alkyne.
Phenylacetylene: As the benchmark aromatic alkyne, phenylacetylene's reactivity is well-characterized. The phenyl group is moderately electron-withdrawing, which increases the acidity of the terminal alkyne proton, facilitating its deprotonation and the subsequent formation of the crucial copper(I) acetylide intermediate.[6] However, the bulky nature of the phenyl ring can introduce steric hindrance, potentially slowing the reaction compared to smaller aliphatic alkynes.[7]
4-Ethynylpyrazole: This alkyne features a five-membered pyrazole ring, a heteroaromatic system containing two adjacent nitrogen atoms.
-
Electronic Effects: The pyrazole ring is a potent electron-withdrawing group. This strong inductive effect significantly enhances the acidity of the alkyne proton, even more so than the phenyl group, which should theoretically accelerate the formation of the copper acetylide.
-
Catalyst Coordination: The most distinguishing feature of 4-ethynylpyrazole is the presence of the pyrazole nitrogens. These nitrogen atoms can act as coordinating ligands for the copper(I) catalyst.[8] This intramolecular coordination can pre-organize the catalyst in close proximity to the alkyne, increasing the effective molarity of the catalyst and potentially accelerating the overall reaction rate. This property is a key differentiator from simple aromatic alkynes like phenylacetylene.
Caption: A comparison of the key factors influencing the CuAAC reactivity of Phenylacetylene vs. 4-Ethynylpyrazole.
Comparative Performance: Experimental Insights
While direct, side-by-side kinetic studies comparing 4-ethynylpyrazole and phenylacetylene under identical conditions are sparse in the literature, we can synthesize a robust comparison from existing data on CuAAC reactions. Phenylacetylene derivatives have been studied extensively, with reaction times for complete conversion typically ranging from minutes to hours, depending on the catalyst system, ligands, and reactant concentrations.[9][10][11]
Studies on alkynes bearing potential coordinating groups suggest a significant rate enhancement. The underlying principle is that ligands accelerate the CuAAC reaction and stabilize the active Cu(I) oxidation state.[1][12] In the case of 4-ethynylpyrazole, the substrate itself can act as a ligand. This leads to the hypothesis that 4-ethynylpyrazole will generally exhibit faster reaction kinetics than phenylacetylene, particularly under dilute conditions or with limiting catalyst concentrations, where the benefit of intramolecular coordination is most pronounced.
| Feature | Phenylacetylene | 4-Ethynylpyrazole | Rationale & Field Insights |
| Electronic Activation | Moderate | High | The pyrazole ring is a stronger electron-withdrawing group, lowering the pKa of the alkyne proton and speeding up the rate-determining acetylide formation step. |
| Reaction Kinetics | Good to Excellent | Excellent to Superior | The combination of strong electronic activation and potential for intramolecular catalyst coordination suggests faster reaction rates for 4-ethynylpyrazole.[8] |
| Catalyst Loading | Standard (0.5-5 mol%) | Potentially lower | The "built-in" ligand effect may allow for lower catalyst loadings to achieve comparable reaction times, which is advantageous in sensitive biological systems. |
| Side Reactions | Prone to Glaser-Hay homocoupling | Less characterized, but potentially lower | While all terminal alkynes can undergo oxidative homocoupling, the chelation effect of the pyrazole might stabilize the monomeric Cu-acetylide, potentially disfavoring the dimerization pathway. |
| Solubility/Handling | Generally good in organic solvents | Often good aqueous and organic solubility | The polar pyrazole ring can improve solubility in a wider range of solvents, including protic media, which is beneficial for bioconjugation. |
Experimental Protocol: A Self-Validating System for Reactivity Comparison
To empirically determine the optimal alkyne for your specific application, a direct comparative experiment is invaluable. This protocol is designed as a self-validating system to provide a robust comparison.
Objective: To compare the rate of CuAAC reaction between benzyl azide and two different alkynes (phenylacetylene and 4-ethynylpyrazole) under identical conditions.
Materials:
-
Azide: Benzyl azide
-
Alkynes: Phenylacetylene, 4-Ethynylpyrazole
-
Catalyst Precursor: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium L-ascorbate
-
Ligand (Optional but Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic systems.[13][14]
-
Solvent: Degassed DMSO/t-Butanol (3:1) or a buffered aqueous solution (e.g., phosphate buffer, pH 7.4)
-
Internal Standard: e.g., Mesitylene (for GC/NMR analysis)
Experimental Workflow:
Caption: A robust experimental workflow for comparing the reactivity of different alkynes in a CuAAC reaction.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare 100 mM stock solutions of phenylacetylene and 4-ethynylpyrazole in the chosen solvent, each containing a known concentration of an internal standard. Causality: Using stock solutions ensures accurate and reproducible dispensing of reagents.
-
Prepare a 100 mM stock solution of benzyl azide.
-
Prepare a catalyst premix solution containing CuSO₄ and the ligand. A 5:1 ligand-to-copper ratio is recommended to protect the catalyst and biomolecules.[15][16] For example, 20 mM CuSO₄ and 100 mM ligand. Causality: Premixing the ligand and copper source ensures the catalyst is properly chelated before the reaction begins.
-
Prepare a fresh 1 M solution of sodium ascorbate. Causality: Sodium ascorbate degrades in solution; fresh preparation is critical for reproducible initiation.
-
-
Reaction Execution (Perform in parallel for each alkyne):
-
In a reaction vial, combine the alkyne stock solution (1 equivalent), benzyl azide stock solution (1 equivalent), and the catalyst premix (e.g., 1 mol% Cu).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 5 mol%). Start a timer immediately. Causality: The addition of the reducing agent generates the active Cu(I) species, providing a precise start time (t=0) for kinetic analysis.
-
-
Monitoring and Analysis:
-
At designated time points (e.g., 2, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a suitable solvent (e.g., acetonitrile for HPLC) to stop the reaction.
-
Analyze the quenched aliquots using a calibrated analytical technique (HPLC, GC, or ¹H NMR) to determine the consumption of starting materials and the formation of the triazole product relative to the internal standard.
-
-
Data Interpretation:
-
Plot the percentage conversion of the limiting reagent versus time for both 4-ethynylpyrazole and phenylacetylene. The resulting curves will provide a direct, quantitative comparison of their relative reactivities under your specific experimental conditions.
-
Conclusion and Recommendations
The choice between 4-ethynylpyrazole and phenylacetylene is not merely one of availability but a strategic decision based on desired reaction characteristics.
-
Phenylacetylene remains a robust, cost-effective, and highly reliable choice for a vast range of applications where reaction times of minutes to a few hours are acceptable and catalyst loading is not a primary constraint. Its extensive characterization provides a high degree of predictability.
-
4-Ethynylpyrazole emerges as a superior alternative when reaction speed is paramount, especially in applications requiring low reactant concentrations or minimal catalyst loading, such as in live-cell imaging or sensitive bioconjugations. Its inherent ability to coordinate the copper catalyst provides a significant kinetic advantage, potentially leading to cleaner reactions and higher yields in shorter timeframes.
By understanding the fundamental principles outlined in this guide and employing the provided experimental framework, researchers can make an informed, data-driven decision, optimizing their click chemistry workflows for maximum efficiency and success.
References
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
-
Sloboda, D., Weber, C. C., & Bakis, E. (2023). A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing. [Link]
-
Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, ACS Publications. [Link]
-
Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes. (2007). PubMed. [Link]
-
"Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO 4. ResearchGate. [Link]
-
CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. ResearchGate. [Link]
-
Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (2025). Beilstein Archives. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Light-Triggered Click Chemistry. (2016). PMC, NIH. [Link]
-
The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Wiley Online Library. [Link]
-
Combined Pyrazole and Cu (II), Co (II) Metals: An Excellent Catalyst for Catecholase, Tyrosinase, Phenoxazinone Synthase, and Laccase for Oxygen Activation. (2025). ResearchGate. [Link]
-
Fokin, V. V. (2014). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PMC. [Link]
-
Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PMC. [Link]
-
Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications (RSC Publishing). [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Bioorthogonal 4H-pyrazole “click” reagents. PMC. [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]
-
Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. MDPI. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]
-
Worrell, B. T., et al. (2016). Kinetics of bulk photo-initiated copper(i)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations. PubMed. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Bentham Science. [Link]
-
P-H activation using alkynylgold substrates: Steric and electronic effects. (2025). ResearchGate. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. [Link]
-
Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. The Royal Society of Chemistry. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. [Link]
-
Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. (2024). ACS Publications. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC. [Link]
-
Synthesis and catalytic activities of copper(II) complexes derived from a tridentate pyrazole-containing ligand. X-ray crystal structure of [Cu 2(μ-dpzhp- O, N, N′). ResearchGate. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PMC. [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed. [Link]ncbi.nlm.nih.gov/30572777/)
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. interchim.fr [interchim.fr]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic Acid Analogs: A Roadmap for Discovery
Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered nitrogen-containing heterocycle is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][3][4] The structural versatility of the pyrazole core allows for fine-tuning of its physicochemical and biological properties through substitution at various positions, making it an attractive starting point for the design of novel therapeutic agents.[2]
This guide focuses on a specific, yet underexplored, class of pyrazole derivatives: 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid analogs . The introduction of an ethyl group at the N1 position and an ethynyl group at the C4 position presents unique structural features that can be exploited for targeted drug design. The ethynyl group, in particular, is a versatile functional group that can participate in various biological interactions, including covalent bonding with target proteins, and can serve as a synthetic handle for further molecular elaboration.
While direct comparative studies on a series of this compound analogs are not yet prevalent in the public domain, this guide will provide a comprehensive roadmap for researchers to synthesize and evaluate the biological activity of this promising class of compounds. We will draw upon the established biological activities of structurally related pyrazole derivatives to propose potential therapeutic targets and provide detailed experimental protocols for their investigation.
Proposed Analogs and Rationale for Investigation
Based on the known activities of pyrazole carboxylic acid derivatives, we propose the investigation of the following analogs of this compound. The primary focus will be on their potential as anticancer agents , specifically as kinase inhibitors and modulators of the hypoxic tumor microenvironment . The rationale for this focus stems from numerous reports highlighting the anticancer and kinase inhibitory activities of various pyrazole-based compounds.[5][6][7][8][9][10][11] Furthermore, the identification of a 1-ethylpyrazole-3-carboxamide as a Hypoxia-Inducible Factor (HIF)-1 inhibitor suggests a potential role for this scaffold in targeting tumor hypoxia.[12]
Table 1: Proposed this compound Analogs for Synthesis and Evaluation
| Compound ID | R Group (at the carboxylic acid) | Rationale |
| LEAD-001 | -OH (Carboxylic Acid) | Parent compound for baseline activity assessment. |
| LEAD-002 | -NH-(4-fluorophenyl) | Introduction of an aromatic amide, a common feature in kinase inhibitors, to explore potential interactions with the ATP-binding pocket. |
| LEAD-003 | -NH-(3-chloro-4-methoxyphenyl) | Substitution on the phenyl ring to probe the effects of electronic and steric factors on activity. |
| LEAD-004 | -NH-(pyridin-4-yl) | Introduction of a basic nitrogen to enhance solubility and explore interactions with polar residues in the target protein. |
| LEAD-005 | -NH-(cyclohexyl) | Exploration of the necessity of an aromatic ring at this position. |
Experimental Protocols
General Synthetic Pathway
The proposed analogs can be synthesized following a general synthetic scheme starting from a suitable pyrazole precursor. The key steps would involve the introduction of the ethyl and ethynyl groups, followed by functionalization of the carboxylic acid moiety.
Caption: Proposed synthetic pathway for this compound analogs.
Protocol 1: Synthesis of this compound (LEAD-001)
-
N-Ethylation: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) followed by ethyl iodide. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Sandmeyer Reaction: Convert the amino group of ethyl 1-ethyl-3-amino-1H-pyrazole-4-carboxylate to a bromo group using sodium nitrite and hydrobromic acid.
-
Sonogashira Coupling: Subject the resulting ethyl 1-ethyl-3-bromo-1H-pyrazole-4-carboxylate to a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper(I) co-catalyst.
-
Deprotection: Remove the trimethylsilyl protecting group using a mild base (e.g., K₂CO₃ in methanol) to yield ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate.
-
Hydrolysis: Hydrolyze the ester to the carboxylic acid (LEAD-001) using a base such as lithium hydroxide in a mixture of THF and water.
Protocol 2: Synthesis of Amide Analogs (LEAD-002 to LEAD-005)
-
Acid Chloride Formation: Convert the carboxylic acid of LEAD-001 to the corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride.
-
Amide Coupling: React the crude acid chloride with the appropriate amine (e.g., 4-fluoroaniline for LEAD-002) in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane).
-
Purification: Purify the final products by column chromatography or recrystallization.
Protocol 3: In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a panel of relevant kinases (e.g., receptor tyrosine kinases like VEGFR, PDGFR, or cyclin-dependent kinases) should be evaluated.
Caption: General workflow for an in vitro kinase inhibition assay.
-
Assay Principle: A luminescent ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based assay can be used to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Procedure:
-
Perform serial dilutions of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase, the appropriate substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at room temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a four-parameter logistic equation.
Protocol 4: Cell-Based Proliferation Assay
The antiproliferative activity of the analogs should be assessed against a panel of cancer cell lines.
-
Cell Lines: Select a panel of relevant human cancer cell lines (e.g., HT1080 fibrosarcoma, as used in the HIF-1 inhibitor study, or various carcinoma cell lines).
-
Assay Principle: The MTT or MTS assay, which measures the metabolic activity of viable cells, is a standard method.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add the MTT or MTS reagent and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves.
Protocol 5: HIF-1α Reporter Gene Assay
To investigate the potential of the analogs to inhibit the HIF-1 signaling pathway, a reporter gene assay can be employed.
-
Cell Line: Use a cancer cell line stably transfected with a luciferase reporter construct containing hypoxia-responsive elements (HREs).
-
Procedure:
-
Seed the reporter cell line in 96-well plates.
-
Treat the cells with the test compounds.
-
Expose the cells to hypoxic conditions (e.g., 1% O₂) for 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Determine the IC₅₀ values for the inhibition of hypoxia-induced luciferase expression.
Data Presentation and Interpretation
The experimental data should be summarized in a clear and concise manner to facilitate comparison between the analogs.
Table 2: Template for Summarizing Biological Activity Data
| Compound ID | Kinase 1 IC₅₀ (µM) | Kinase 2 IC₅₀ (µM) | Cell Line 1 GI₅₀ (µM) | Cell Line 2 GI₅₀ (µM) | HIF-1 Reporter IC₅₀ (µM) |
| LEAD-001 | |||||
| LEAD-002 | |||||
| LEAD-003 | |||||
| LEAD-004 | |||||
| LEAD-005 | |||||
| Reference Cmpd |
Structure-Activity Relationship (SAR) Analysis
A thorough analysis of the SAR will be crucial for guiding further optimization of this chemical series. Key questions to address include:
-
How does the modification of the carboxylic acid to various amides affect the biological activity?
-
What is the influence of substituents on the phenyl ring of the amide moiety on potency and selectivity?
-
Is there a correlation between kinase inhibition and antiproliferative activity?
-
Do the compounds exhibit a preference for inhibiting specific kinase families?
-
Is there any evidence of HIF-1 pathway modulation, and how does this correlate with other observed activities?
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and biological evaluation of this compound analogs. By systematically exploring the SAR of this novel scaffold, researchers can potentially identify lead compounds for the development of new anticancer therapies. Future work should focus on optimizing the potency and selectivity of the most promising analogs, elucidating their mechanism of action through further biochemical and cellular assays, and evaluating their pharmacokinetic properties to assess their drug-like potential. The versatility of the pyrazole core, combined with the unique features of the 1-ethyl and 4-ethynyl substituents, makes this an exciting and promising area for drug discovery.
References
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Abdel-Aziz, A. A. M., et al. (2018). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 23(10), 2659. [Link]
-
Uchida, K., et al. (2015). Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorganic & Medicinal Chemistry, 23(8), 1776-1787. [Link]
-
El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4787. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(3), 176-187. [Link]
-
Patel, R. P., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1341. [Link]
-
Li, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3326. [Link]
-
Karthikeyan, C., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4). [Link]
-
Schade, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(3), 485-500. [Link]
-
Chan, K.-H., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(23), 8449. [Link]
-
Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5219-5223. [Link]
-
Kikelj, D., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(12), 7897-7912. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Substituted Pyrazole-3-Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and analysis of the crystal structures of substituted pyrazole-3-carboxylic acids. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular substitution, intermolecular interactions, and the resultant crystal packing. The methodologies and interpretations presented herein are grounded in established crystallographic principles, offering a robust framework for understanding and engineering solid-state properties in this vital class of heterocyclic compounds.
The Structural Significance of Pyrazole-3-Carboxylic Acids
Pyrazole-3-carboxylic acid and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science.[1] Their prevalence stems from the pyrazole ring's ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the pyridine-like N2 atom), combined with the strong hydrogen-bonding capabilities of the carboxylic acid moiety.[2][3] This dual functionality allows for a rich variety of predictable and tunable intermolecular interactions, making these compounds ideal candidates for drug design, where specific binding motifs are paramount, and for the construction of functional materials like Metal-Organic Frameworks (MOFs).[4][5]
The precise three-dimensional arrangement of these molecules in the solid state, or crystal structure, governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. Therefore, a thorough understanding of their crystallographic features is not merely an academic exercise but a prerequisite for rational drug development and materials engineering.[6]
Experimental Workflow: From Synthesis to Structure
The definitive method for elucidating the atomic-level arrangement of molecules in the solid state is Single-Crystal X-ray Diffraction (SCXRD). The process is a multi-stage workflow that demands precision at every step.
Diagram: The SCXRD Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Establishing HPLC Retention Time Standards for Pyrazole Carboxylic Acid Impurities
For Distribution: Researchers, scientists, and drug development professionals engaged in the analysis and quality control of pyrazole carboxylic acid-based active pharmaceutical ingredients (APIs).
Abstract
The robust characterization of impurities in pharmaceutical manufacturing is a cornerstone of drug safety and efficacy. For active pharmaceutical ingredients (APIs) built upon a pyrazole carboxylic acid scaffold, a comprehensive understanding of potential impurities is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for establishing reliable retention time standards for these impurities. We will delve into the rationale behind experimental choices, present comparative data, and offer validated protocols to ensure the scientific integrity of your analytical methods. This document is intended to serve as a practical resource for scientists dedicated to ensuring the quality and safety of pharmaceutical products.[1][2][3]
Introduction: The Criticality of Impurity Profiling in Pyrazole Carboxylic Acid APIs
Pyrazole carboxylic acid derivatives are vital structural motifs in a wide array of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antivirals.[4][5] The synthesis of these complex molecules can inadvertently generate a spectrum of impurities, including starting materials, intermediates, by-products, and degradation products.[6][7] Regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) mandate stringent control over these impurities to ensure patient safety.[8][9][10]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the separation, identification, and quantification of these impurities due to its high resolution, sensitivity, and selectivity.[1][3] Establishing standardized retention times for known and potential impurities is fundamental to a validated HPLC method. It allows for consistent identification and tracking of impurities across different batches and stability studies, forming the bedrock of a robust quality control strategy.[11]
This guide will navigate the complexities of developing and validating HPLC methods specifically tailored for pyrazole carboxylic acid impurities, with a focus on creating reliable retention time standards.
Foundational Principles: Selecting the Optimal Chromatographic Conditions
The successful separation of pyrazole carboxylic acid and its structurally similar impurities hinges on the judicious selection of the stationary and mobile phases. Reversed-phase HPLC (RP-HPLC) is the most common approach for this class of compounds.[12]
Stationary Phase Selection: A Comparative Analysis
The choice of the HPLC column, or stationary phase, is arguably the most critical factor influencing the selectivity of the separation.[12] Pyrazole carboxylic acids are often polar molecules, which can present challenges for retention on traditional C18 columns, especially in highly aqueous mobile phases.[13][14]
| Stationary Phase | Principle of Separation | Advantages for Pyrazole Carboxylic Acids | Disadvantages |
| Standard C18 (L1) | Hydrophobic interactions. | Widely available, extensive literature. | Poor retention of very polar impurities, potential for "phase collapse" in high aqueous mobile phases.[15] |
| Polar-Embedded C18 | Mixed-mode with hydrophobic and polar interactions. | Enhanced retention of polar analytes, resistant to phase collapse. | Selectivity can be highly dependent on mobile phase pH and organic modifier. |
| Polar-Endcapped C18 | Similar to standard C18 but with residual silanols capped with polar groups. | Improved peak shape for basic compounds, better performance in highly aqueous mobile phases. | May have lower hydrophobic retention compared to standard C18. |
| Phenyl Hexyl | π-π interactions in addition to hydrophobic interactions. | Alternative selectivity for aromatic impurities. | May not be suitable for all impurity profiles. |
Expert Insight: For initial method development, screening a set of columns with different selectivities (e.g., a standard C18, a polar-embedded phase, and a phenyl-hexyl phase) is a highly effective strategy to identify the optimal stationary phase for your specific API and impurity profile.[12]
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition, particularly its pH and organic modifier, plays a crucial role in controlling the retention and selectivity of the separation.[12]
-
pH Control: Pyrazole carboxylic acids and many of their impurities are ionizable. The pH of the mobile phase will dictate their charge state and, consequently, their interaction with the stationary phase. A systematic screening of mobile phase pH (e.g., from pH 2 to 9) is essential to find the optimal separation window where all components are well-resolved.[11]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. They differ in their elution strength and selectivity. It is often beneficial to evaluate both during method development.
-
Buffers: The use of a suitable buffer (e.g., phosphate, acetate) is critical to maintain a constant pH and ensure reproducible retention times.
-
Ion-Pairing Reagents: For highly polar, ionizable compounds that are poorly retained, the addition of an ion-pairing reagent to the mobile phase can significantly enhance retention and improve peak shape.[16][17] However, these reagents can be aggressive to the column and require longer equilibration times.
Experimental Protocol: A Step-by-Step Guide to Establishing Retention Time Standards
This section outlines a comprehensive workflow for developing a robust HPLC method and establishing reliable retention time standards for pyrazole carboxylic acid impurities.
Workflow for HPLC Method Development
Caption: A streamlined workflow for HPLC method development and validation.
Detailed Experimental Steps
-
Define the Analytical Target Profile (ATP): Clearly outline the goals of the method, including the impurities to be monitored, the required sensitivity (LOD/LOQ), and the desired resolution between peaks.[2]
-
Preparation of Standards:
-
Accurately weigh and dissolve the pyrazole carboxylic acid API and all available impurity reference standards in a suitable diluent.
-
Prepare a stock solution containing the API and a mixture of all impurities at a concentration suitable for detection.
-
-
Initial Screening of Columns and Mobile Phases:
-
Screen a minimum of three columns with different selectivities (e.g., C18, polar-embedded, phenyl).
-
For each column, run a generic gradient with at least two different organic modifiers (acetonitrile and methanol) at three different pH values (e.g., 3.0, 5.0, 7.0).
-
-
Method Optimization:
-
Based on the screening results, select the column and mobile phase combination that provides the best initial separation.
-
Systematically optimize the gradient profile, mobile phase pH, flow rate, and column temperature to achieve the desired resolution and run time.
-
-
Method Validation:
-
Establishing Retention Time and Relative Retention Time (RRT) Standards:
-
Inject the individual impurity standards and the API standard separately to confirm their absolute retention times.
-
Inject the mixture of the API and impurities multiple times to determine the average retention time for each component.
-
Calculate the Relative Retention Time (RRT) for each impurity relative to the API peak. RRT is a more robust parameter than absolute retention time as it is less affected by minor variations in chromatographic conditions.
RRT = (Retention Time of Impurity) / (Retention Time of API)
-
-
System Suitability Testing (SST):
-
Define system suitability criteria, including resolution between critical pairs, peak tailing, and theoretical plates, to ensure the ongoing performance of the method.[18]
-
Comparative Data: Retention Time Standards Under Different Conditions
The following table presents hypothetical, yet representative, data illustrating how retention times of a model pyrazole carboxylic acid and its impurities can vary with different HPLC conditions.
| Compound | Condition 1: C18 Column, pH 3.0 | Condition 2: Polar-Embedded Column, pH 7.0 |
| Retention Time (min) | RRT | |
| Impurity A (Polar) | 2.5 | 0.50 |
| Impurity B (Non-polar) | 8.9 | 1.78 |
| Pyrazole Carboxylic Acid (API) | 5.0 | 1.00 |
| Impurity C (Basic) | 6.2 | 1.24 |
Analysis of Data: This data demonstrates the significant impact of the stationary phase and mobile phase pH on the elution order and retention times of the impurities. Under acidic conditions on a C18 column, the basic impurity C is likely protonated and more retained. Conversely, at neutral pH on a polar-embedded column, its retention is reduced relative to the API. This highlights the importance of a systematic approach to method development to achieve the desired separation.
Troubleshooting Common Retention Time Variability Issues
Caption: A decision tree for troubleshooting common HPLC retention time issues.
Conclusion: The Path to Robust and Reliable Impurity Analysis
Establishing accurate and reproducible retention time standards is a non-negotiable aspect of impurity profiling for pyrazole carboxylic acid APIs. A well-developed and validated HPLC method provides the foundation for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] By systematically evaluating different stationary and mobile phases, and by adhering to a rigorous validation protocol, researchers can develop robust analytical methods that will stand up to regulatory scrutiny and ensure the integrity of their data. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this critical objective.
References
-
SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink. [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025, August 7). ResearchGate. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho. [Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Method Development for Drug Impurity Profiling: Part 1. (2010, March 31). LCGC International. [Link]
-
3 Key Steps for HPLC Impurities Methods Validation. (2025, September 24). Altabrisa Group. [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. [Link]
-
Analytical Method Validation of Compendial HPLC Meth. (2025). The Pharmaceutical and Chemical Journal, 12(4):90-95. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Technology Networks. [Link]
-
Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. (n.d.). Quickcompany. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). ResearchGate. [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009, June 1). PubMed. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Process For The Manufacture Of Pyrazole Carboxylic Derivatives And [quickcompany.in]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. tpcj.org [tpcj.org]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 15. hplc.eu [hplc.eu]
- 16. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 17. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 18. altabrisagroup.com [altabrisagroup.com]
Validating Purity of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic Acid via LC-MS
Executive Summary: The Purity Imperative
In the realm of drug discovery, 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid is more than a mere building block; it is a bifunctional scaffold. The C3-carboxylic acid serves as a primary conjugation handle, while the C4-ethynyl group is a "silent" pharmacophore ready for bio-orthogonal "click" chemistry (CuAAC) or Sonogashira coupling.[1]
However, the very reactivity that makes this compound valuable renders it vulnerable. The ethynyl moiety is susceptible to hydration (forming ketones) and oxidation, while the pyrazole synthesis often yields difficult-to-separate regioisomers.[1] Standard HPLC-UV methods frequently fail to detect these trace impurities due to overlapping chromophores and low extinction coefficients.[1]
This guide outlines a self-validating LC-MS protocol designed to supersede traditional methods, ensuring the absolute integrity of this critical intermediate.
Comparative Analysis: Why LC-MS?
To objectively validate purity, we must compare the proposed LC-MS workflow against the industry alternatives: HPLC-UV (the workhorse) and qNMR (the orthogonal standard).
Table 1: Performance Matrix of Analytical Techniques
| Feature | LC-MS (Proposed) | HPLC-UV (Standard) | qNMR (Orthogonal) |
| Primary Detection | Mass-to-Charge ( | UV Absorbance ( | Proton Environment |
| Sensitivity (LOD) | High (ng/mL range) | Moderate ( | Low (mg/mL range) |
| Specificity | Excellent: Distinguishes co-eluting impurities by mass.[1] | Poor: Co-eluting peaks with similar UV spectra are invisible. | High: Structural certainty, but overlapping signals obscure trace impurities. |
| Impurity ID | Yes: Identifies molecular weight of degradants (e.g., hydration +18 Da). | No: Only indicates presence (if resolved). | Partial: Can identify major impurities but misses trace (<0.1%) levels. |
| Suitability | Best for Purity & Stability | Routine QC only | Potency Assay |
Expert Insight: The critical failure mode of HPLC-UV for this compound is the detection of the hydration byproduct (acetyl derivative). The alkyne hydration adds water (+18 Da), creating a ketone. This impurity often co-elutes with the parent peak in standard C18 gradients and has a similar UV profile. Only LC-MS can resolve this by extracting the specific ion chromatograms (XIC).[1]
Strategic Method Development
The Column Choice: Balancing Polarity
The target compound contains a polar acid group and a hydrophobic ethyl/ethynyl core.
-
Recommendation: C18 with Embedded Polar Group (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Fusion-RP) .[1]
-
Rationale: Standard C18 columns may suffer from pore dewetting or poor retention of the acidic headgroup. Embedded polar groups ensure retention of the carboxylic acid without requiring ion-pairing reagents that suppress MS signals.
Mobile Phase & Ionization Chemistry[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Why: Protonates the carboxylic acid (keeping it neutral for retention) and facilitates ESI+ ionization on the pyrazole nitrogen.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Ionization Mode: ESI Positive (+) .
-
Signal: The pyrazole ring nitrogens are basic enough to protonate
. -
Alternative: ESI Negative (-) is viable for the carboxylic acid
, but ESI+ often yields better sensitivity for pyrazoles and allows detection of non-acidic impurities.[1]
-
Step-by-Step Validation Protocol
This protocol is aligned with ICH Q2(R1) guidelines [1].
Phase 1: System Suitability & Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of 50:50 ACN:Water (1 mg/mL).
-
Working Standard: Dilute to 10
g/mL for optimization. -
MS Tuning:
-
Source Temp: 350°C
-
Desolvation Gas: 800 L/hr
-
Cone Voltage: Optimize for
179.07 (Calc. MW: 178.06).
-
Phase 2: Specificity (Stress Testing)
To prove the method is "stability-indicating," you must intentionally degrade the sample.
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours. Target: Alkyne hydration (Expect +18 Da peak).
-
Oxidation: 3%
, RT, 4 hours. Target: N-oxide or alkyne oxidation (Expect +16 or +32 Da).[1] -
Base Stress: 0.1 N NaOH. Note: Check for decarboxylation (Expect -44 Da).[1]
Phase 3: Linearity & Sensitivity
-
Prepare 6 concentration levels (e.g., 0.1, 0.5, 1, 5, 10, 50
g/mL). -
Plot Area vs. Concentration.
-
Acceptance Criteria:
. -
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.
Phase 4: Accuracy & Precision[2][3]
-
Intra-day Precision: 6 injections of the 100% target concentration. (RSD < 2.0%).[2]
-
Accuracy (Recovery): Spike samples with known impurities (if available) or standard at 80%, 100%, and 120%.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation strategy, emphasizing the feedback loop required if stress testing reveals co-elution.
Figure 1: Decision tree for developing a stability-indicating LC-MS method.
Data Interpretation Guide
When analyzing the MS data for this compound (
| Signal ( | Identity | Origin/Cause |
| 179.2 | Parent Compound (Target) | |
| 201.2 | Sodium Adduct (Common in glass/solvents) | |
| 197.2 | Hydration Impurity (Ketone from alkyne) | |
| 135.2 | Decarboxylated (Thermal degradation in source) | |
| 357.4 | Dimer (Concentration too high) |
Critical QC Check: If you observe a significant peak at
References
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience, 2nd Edition.[1] (Standard text for column selection logic).
- Di, L., & Kerns, E.Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Reference for physicochemical properties of heterocycles).
- Hao, Z., et al. "Separation of polar compounds by HILIC and mixed-mode chromatography." Journal of Separation Science, 2008.
Disclaimer: This guide is intended for research and development purposes. All protocols should be verified within the user's specific laboratory environment.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid
Greetings, fellow researchers and innovators. In our pursuit of novel therapeutics, we often encounter molecules of immense potential, yet with inherent risks that demand our utmost respect and diligence. 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid is one such compound. Its unique structure, combining a pyrazole core, a carboxylic acid group, and a high-energy ethynyl moiety, makes it a valuable building block. However, these same features necessitate a rigorous and well-understood safety protocol.
This guide is designed to move beyond a simple checklist. It provides a procedural and causal framework for safely handling this compound, ensuring that every operational step is underpinned by a deep understanding of the associated risks. Our goal is to empower you with the knowledge to not only protect yourself but to build a culture of safety and excellence within your laboratory.
Hazard Assessment: A Triad of Chemical Risks
To select the appropriate Personal Protective Equipment (PPE), we must first deconstruct the molecule and understand the hazards presented by its constituent parts. The risks associated with this compound are not monolithic; they are a composite of three distinct chemical functionalities.
-
The Pyrazole Core: Pyrazole derivatives are common in drug development. While many are benign, some can cause skin, eye, and respiratory irritation.[1][2][3] New compounds, in particular, should always be treated as potentially hazardous until proven otherwise.[4]
-
The Carboxylic Acid Functionality: Carboxylic acids, while often classified as weak acids, can be corrosive and pose a significant risk to the eyes and skin.[5] Direct contact can lead to irritation or chemical burns, making robust barrier protection essential. Section 8 of a Safety Data Sheet (SDS) for similar compounds will invariably call for protective goggles and gloves.[5][6]
-
The Ethynyl Group—A High-Energy Moiety: This is the most critical feature from a safety perspective. The carbon-carbon triple bond in the ethynyl group imbues the molecule with a high degree of reactivity and energy.[7] Such compounds can be sensitive to heat, mechanical shock (impact or friction), and electrostatic discharge, potentially leading to rapid, exothermic decomposition.[7] This functionality demands the highest level of precaution, particularly during procedures involving heat, concentration, or reaction with strong acids, bases, or oxidizing agents.[7]
The Core PPE and Handling Protocol
Safety begins before you even handle the bottle. The primary method for controlling exposure to hazardous substances is through engineering controls, specifically a certified chemical fume hood.[4] All handling of this compound, especially in its solid form, must be performed within a fume hood to mitigate inhalation risks.[3][4] PPE is the crucial last line of defense.
Tier 1: Essential PPE for All Handling Operations
This is the minimum required PPE for any procedure involving this compound, from simple weighing to solution transfers.
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[6][8][9] Crucially, a full-face shield must be worn over the goggles. This is not just for splash protection; it provides a necessary barrier against any potential energetic decomposition, which is a risk posed by the ethynyl group.[7][8]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable initial choices.[7][8] However, always consult the glove manufacturer's compatibility charts for the specific chemicals you are using.[7] Never wear gloves outside the laboratory to prevent cross-contamination, and change them immediately if you suspect contamination.[9][10]
-
Body Protection: A flame-resistant lab coat provides a barrier against spills and splashes.[7] It should be fully buttoned with the sleeves rolled down.
-
Footwear: Closed-toe shoes, constructed from a durable material like leather, are mandatory.[7][8] Canvas shoes offer little to no protection from chemical spills.
Operational Workflow: A Step-by-Step Guide
-
Preparation: Before starting, ensure your fume hood is functioning correctly and the sash is at the appropriate height. Clear the workspace of any unnecessary items.[7] Make sure emergency equipment, such as the safety shower and eyewash station, is accessible and unobstructed.[11]
-
Weighing: When handling the solid compound, perform this task in the fume hood to avoid inhaling dust.[4][6] Use anti-static weigh paper or a grounded enclosure if available to minimize electrostatic discharge, a potential initiator for alkynyl compounds.[7]
-
In-Solution Handling: When the compound is in solution, the risk of dust inhalation is reduced, but the splash and reactivity hazards remain. Continue to wear all Tier 1 PPE. When adding reagents, do so slowly and in a controlled manner, paying close attention to temperature control, especially for exothermic reactions.[7]
-
High-Risk Procedures (e.g., Heating, Distillation, Scale-up): Any procedure involving heating or concentrating this compound significantly increases the risk of decomposition. These operations MUST be conducted behind a blast shield inside the fume hood.[7] Never run such reactions unattended.
Data Presentation: PPE Requirements by Task
| Laboratory Task | Eye/Face Protection | Hand Protection | Body & Foot Protection | Engineering Control | Additional Safeguards |
| Weighing (Solid) | Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile/Neoprene) | Flame-Resistant Lab Coat, Closed-Toe Shoes | Chemical Fume Hood | Use anti-static tools/mats if possible |
| Solution Transfer | Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile/Neoprene) | Flame-Resistant Lab Coat, Closed-Toe Shoes | Chemical Fume Hood | N/A |
| Running Reaction (Ambient Temp) | Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile/Neoprene) | Flame-Resistant Lab Coat, Closed-Toe Shoes | Chemical Fume Hood | Monitor for exotherms |
| Heating/Reflux/Distillation | Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile/Neoprene) | Flame-Resistant Lab Coat, Closed-Toe Shoes | Chemical Fume Hood | Blast Shield is Mandatory |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.
Caption: Decision workflow for selecting appropriate PPE and engineering controls.
Spill and Disposal Management
-
Spill Response: In the event of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Sweep up carefully, avoiding dust creation, and place it in a sealed, labeled container for hazardous waste disposal.[6] Do not use combustible materials like paper towels to clean up the neat compound. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.
-
Waste Disposal: All waste containing this compound, including empty containers and contaminated gloves, must be disposed of as hazardous chemical waste according to your institution's guidelines.[2][12] Keep waste streams separate and clearly labeled.[10] Due to its reactivity, do not mix waste containing this compound with strong acids, bases, or oxidizing agents.
By integrating these safety protocols into your daily workflow, you build a self-validating system of protection. Each step, from the initial hazard assessment to the final disposal of waste, is a critical component in the responsible advancement of science. Handle this compound with the respect its chemistry demands, and you will ensure a safe and productive research environment.
References
- Safety and Handling of Alkynyl Ketones: A Technical Guide for Researchers. Benchchem.
- The MSDS HyperGlossary: Carboxylic Acid.
- SAFETY DATA SHEET for 1H-Indole-2-carboxylic acid. Fisher Scientific.
- Safety equipment, PPE, for handling acids. Quicktest.
- What are personal protective equipment requirements for handling hazardous chemicals during production? Quora.
- SAFETY DATA SHEET for Alkyl ether carboxylic acid.
- MSDS of 1-ethyl-1H-pyrazole-3-carboxylic acid. Capot Chemical Co.,Ltd.
- ethyl 1H-pyrazole-4-carboxyl
- Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
- Working with Chemicals - Prudent Practices in the Labor
- Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
- Best practices for handling chemical reagents to prevent cross-contamin
- SAFETY DATA SHEET for 4-Nitro-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
- Safety Data Sheet for 5-Acetyl-1H-pyrazole-3-carboxylic acid. ChemScene.
- Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
Sources
- 1. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. hmc.edu [hmc.edu]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 11. moravek.com [moravek.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
